3-(3,5-Dichlorophenyl)-2-hydroxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-4-7(5-9(13)6-8)10-2-1-3-14-11(10)15/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTXCXBAHJIKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683045 | |
| Record name | 3-(3,5-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-12-4 | |
| Record name | 3-(3,5-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Physicochemical Profiling of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine: Tautomeric Dynamics and Analytical Workflows
Executive Summary
In the landscape of modern drug discovery and agrochemical development, biaryl scaffolds serve as privileged structural motifs. Among these, 3-(3,5-Dichlorophenyl)-2-hydroxypyridine (CAS: 1261916-12-4) has emerged as a critical intermediate and pharmacophore building block [3]. The molecule is characterized by a highly lipophilic 3,5-dichlorophenyl ring coupled to a dynamic 2-hydroxypyridine core. The defining physicochemical feature of this compound is its ability to undergo lactam-lactim tautomerization—a structural dualism that profoundly influences its solubility, lipophilicity, and receptor-binding kinetics.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic drivers behind its tautomerization, and field-proven experimental workflows for its characterization.
Structural and Physicochemical Profiling
The molecular framework of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine (C₁₁H₇Cl₂NO) presents a fascinating interplay between steric bulk and electronic versatility. The meta-substituted chlorine atoms on the phenyl ring enhance metabolic stability and lipophilicity, making the compound highly membrane-permeable. Conversely, the pyridine ring introduces a polar domain capable of acting as both a hydrogen bond donor and acceptor.
To facilitate rapid comparison and integration into quantitative structure-activity relationship (QSAR) models, the core physicochemical parameters are summarized in Table 1.
Table 1: Quantitative Physicochemical Data
| Parameter | Value |
| IUPAC Name | 3-(3,5-Dichlorophenyl)-1H-pyridin-2-one |
| CAS Registry Number | 1261916-12-4 |
| Molecular Formula | C₁₁H₇Cl₂NO |
| Molecular Weight | 240.08 g/mol |
| Calculated LogP (cLogP) | ~3.2 |
| Topological Polar Surface Area (TPSA) | 33.1 Ų (Lactim) / 46.5 Ų (Lactam) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 (Lactim) / 2 (Lactam) |
Mechanistic Insights: The Tautomerization Dynamic
The most critical physicochemical behavior of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine is its lactam-lactim tautomerization. The compound exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form[1].
The Causality of Solvent Effects: The position of this equilibrium is not static; it is heavily dictated by the dielectric constant and hydrogen-bonding capacity of the microenvironment.
-
Non-Polar Environments (e.g., Chloroform, Gas Phase): The lactim (hydroxypyridine) form is frequently favored. Without a polar solvent to stabilize charge separation, the molecule relies on the internal stabilization of the fully aromatic pyridine ring.
-
Polar Environments (e.g., Water, DMSO, Biological Milieu): The lactam (pyridone) form dominates. The highly polarized C=O and N-H bonds of the lactam form engage in robust intermolecular hydrogen bonding with the solvent, overcoming the energetic cost of disrupting the pyridine ring's full aromaticity.
Understanding this shift is paramount for drug developers, as the lactam form acts as a peptide-bond mimic within enzymatic active sites.
Solvent-dependent lactam-lactim tautomerization equilibrium of 2-hydroxypyridine derivatives.
Experimental Workflows for Physicochemical Characterization
To ensure high-fidelity data generation, the following protocols are designed as self-validating systems, adhering to standard chemical safety and analytical guidelines [2].
Protocol 4.1: NMR Determination of Tautomeric Equilibrium
Causality: The tautomeric state dictates the electronic shielding of the ring nuclei. In the lactam form, the carbonyl carbon (C2) resonates at approximately 162 ppm, whereas in the lactim form, the hydroxyl-bearing carbon resonates upfield at roughly 155 ppm. By integrating these distinct signals, the equilibrium constant (
Step-by-Step Methodology:
-
Sample Preparation: Prepare two separate 5 mM solutions of the compound: one in a non-polar solvent (CDCl₃) and one in a polar aprotic solvent (DMSO-
). -
Instrument Calibration: Tune and match the NMR probe (400 MHz or higher) to ensure optimal signal-to-noise ratio. Calibrate the temperature to exactly 298 K.
-
Data Acquisition: Acquire quantitative ¹³C NMR spectra using an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE), ensuring that signal integration is directly proportional to nuclei concentration. Set a relaxation delay (
) of at least 5 times the longest relaxation time. -
Data Processing: Phase and baseline-correct the spectra. Integrate the C2 carbon signals corresponding to the lactam (~162 ppm) and lactim (~155 ppm) forms.
-
Validation: Calculate the tautomeric ratio. To self-validate, perform a variable-temperature (VT) NMR study from 298 K to 348 K; a linear Van 't Hoff plot confirms that the system is in true thermodynamic equilibrium.
Protocol 4.2: Shake-Flask LC-UV Method for LogP Determination
Causality: The partition coefficient (LogP) governs the molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile. The shake-flask method ensures a true thermodynamic equilibrium between the aqueous and lipophilic phases, providing a self-validating dataset when mass balance is confirmed across both phases.
Step-by-Step Methodology:
-
Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous buffer (pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Spiking: Dissolve exactly 1.0 mg of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine in 1.0 mL of the pre-saturated octanol phase.
-
Equilibration: Transfer 0.5 mL of the spiked octanol and 0.5 mL of the pre-saturated aqueous buffer into a temperature-controlled glass vial (25.0 ± 0.1 °C). Shake mechanically at 200 rpm for 2 hours.
-
Separation: Centrifuge the vial at 3000 rpm for 15 minutes to break any micro-emulsions, ensuring a sharp phase boundary.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze via HPLC-UV (detection at 254 nm) against a previously validated multi-point calibration curve.
-
Validation: Calculate LogP =
. To validate the system, ensure that the sum of the compound mass in both phases equals the initial spiked mass (mass balance > 98%).
Analytical workflow for the physicochemical characterization of biaryl pyridone compounds.
Conclusion
The physicochemical profiling of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine reveals a highly versatile molecule. Its lipophilic dichlorophenyl tail drives membrane permeability, while its tautomeric pyridone headgroup acts as an adaptable hydrogen-bonding motif. By employing rigorous, self-validating analytical workflows like inverse-gated ¹³C NMR and shake-flask LC-UV, researchers can accurately map its behavioral dynamics, ultimately accelerating its successful integration into advanced drug design and agrochemical synthesis pipelines.
References
An In-depth Technical Guide to the Synthesis of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine
Abstract
This technical guide provides a comprehensive overview of scientifically robust and field-proven pathways for the synthesis of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine. This biaryl compound is a valuable scaffold in medicinal and agrochemical research. The core of this guide focuses on transition-metal-catalyzed cross-coupling reactions, recognized for their efficiency and substrate tolerance in constructing the pivotal aryl-aryl bond. We will explore in detail the Suzuki-Miyaura and Negishi coupling methodologies, providing not only step-by-step experimental protocols but also the underlying chemical principles and rationale that govern the selection of catalysts, ligands, and reaction conditions. Furthermore, this guide includes validated methods for the synthesis of key precursors and outlines standard procedures for product purification and characterization, ensuring a holistic resource for researchers, chemists, and professionals in drug development.
Introduction
3-(3,5-Dichlorophenyl)-2-hydroxypyridine is a heterocyclic compound featuring a 2-hydroxypyridine core C-3 substituted with a 3,5-dichlorophenyl ring. The 2-hydroxypyridine moiety is a prevalent structure in numerous biologically active molecules and can exist in tautomeric equilibrium with its 2-pyridone form. The incorporation of a dichlorinated phenyl ring often enhances lipophilicity and can introduce specific steric and electronic properties that are crucial for modulating biological activity. As such, this molecule and its derivatives are of significant interest as intermediates and target structures in the development of novel pharmaceuticals and agrochemicals.[1]
The primary synthetic challenge lies in the selective and efficient formation of the carbon-carbon single bond between the C-3 position of the pyridine ring and the C-1 position of the dichlorobenzene ring. Modern synthetic chemistry offers powerful tools to achieve this, with palladium-catalyzed cross-coupling reactions being the most prominent and reliable. This guide is designed to provide chemists with the foundational knowledge and practical protocols to successfully synthesize this target molecule.
Retrosynthetic Analysis
A logical retrosynthetic approach to 3-(3,5-Dichlorophenyl)-2-hydroxypyridine involves disconnecting the bond between the two aromatic rings. This disconnection points toward two primary synthetic strategies based on well-established cross-coupling reactions: the Suzuki-Miyaura coupling and the Negishi coupling. Both pathways rely on a halogenated 2-hydroxypyridine as a key intermediate.
Caption: Retrosynthetic analysis of the target molecule.
Key Synthetic Pathways: Cross-Coupling Strategies
The formation of the C-C bond between an sp²-hybridized carbon of the pyridine and an sp²-hybridized carbon of the dichlorophenyl ring is most effectively achieved via palladium-catalyzed cross-coupling.
Pathway 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for biaryl synthesis due to the stability and low toxicity of the requisite organoboron reagents.[2][3] The reaction couples an organoboronic acid or ester with an organic halide in the presence of a palladium catalyst and a base.[3]
Principle & Rationale: This pathway involves the coupling of 3-bromo-2-hydroxypyridine with (3,5-dichlorophenyl)boronic acid . The choice of a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are frequently employed to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[2] The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid to facilitate transmetalation to the palladium center.[3]
Caption: Workflow for the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (3,5-dichlorophenyl)boronic acid (1.2 eq.), 3-bromo-2-hydroxypyridine (1.0 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for instance, a pre-mixed combination of Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a suitable ligand like SPhos (4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). The addition of water is often crucial for the efficiency of the transmetalation step.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Pathway 2: Negishi Cross-Coupling
The Negishi coupling provides a powerful alternative, utilizing an organozinc reagent, which often exhibits higher reactivity compared to its organoboron counterpart.[4][5] This can be advantageous for less reactive aryl halides.
Principle & Rationale: This pathway involves preparing an organozinc reagent, (3,5-dichlorophenyl)zinc halide , and coupling it with 3-bromo-2-hydroxypyridine . The organozinc reagent is typically formed in situ from the corresponding aryl halide (1-bromo-3,5-dichlorobenzene) by reaction with activated zinc metal or via transmetalation from an organolithium or Grignard reagent.[6][7] Palladium catalysts, such as Pd(PPh₃)₄, are commonly used.[6] A key advantage is that the Negishi coupling does not require a base, which can be beneficial for base-sensitive substrates.[4]
Caption: Logical flow for the Negishi cross-coupling pathway.
Detailed Experimental Protocol:
-
Organozinc Preparation: In a flame-dried flask under an inert atmosphere, add activated zinc powder (1.5 eq.). Add a solution of 1-bromo-3,5-dichlorobenzene (1.2 eq.) in anhydrous THF. Stir the mixture at room temperature for 2-4 hours to form the organozinc reagent.
-
Coupling Reaction: In a separate flask, add 3-bromo-2-hydroxypyridine (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to anhydrous THF.
-
Reagent Addition: Slowly transfer the prepared organozinc solution to the flask containing the pyridine substrate and catalyst via cannula.
-
Reaction Execution: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Synthesis of Key Intermediates
The successful execution of the described pathways hinges on the availability of high-quality starting materials.
Synthesis of 3-Bromo-2-hydroxypyridine
This crucial intermediate can be synthesized from 2-amino-3-bromopyridine via a diazotization reaction.[8][9]
Protocol:
-
Dissolve 2-amino-3-bromopyridine in an aqueous solution of sulfuric acid at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Carefully neutralize the reaction mixture to pH 7 with a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., chloroform or ethyl acetate), dry the combined organic layers, and concentrate to obtain 3-bromo-2-hydroxypyridine.[8]
Synthesis of (3,5-Dichlorophenyl)boronic Acid
This reagent is commercially available but can also be prepared from 1-bromo-3,5-dichlorobenzene.[10][11][12][13]
Protocol:
-
Prepare a Grignard reagent by reacting 1-bromo-3,5-dichlorobenzene with magnesium turnings in anhydrous THF.
-
Cool the Grignard solution to a low temperature (e.g., -78 °C).
-
Slowly add a trialkyl borate, such as trimethyl borate (B(OMe)₃), to the Grignard solution.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction with an acidic aqueous solution (e.g., dilute HCl) and stir until the boronic acid precipitates.
-
Filter the solid, wash with cold water, and dry to yield (3,5-dichlorophenyl)boronic acid.
Data Summary and Comparison
The choice between the Suzuki-Miyaura and Negishi pathways often depends on substrate scope, functional group tolerance, and reagent availability.
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling |
| Key Reagent | Organoboronic Acid | Organozinc Halide |
| Catalyst System | Pd(OAc)₂ / Phosphine Ligand | Pd(PPh₃)₄ or Ni-based |
| Additives | Base (e.g., K₂CO₃, K₃PO₄) required | No base required |
| Functional Group Tolerance | Generally very high | High, tolerates many groups |
| Reagent Stability | Boronic acids are generally stable solids | Organozinc reagents are moisture-sensitive |
| Typical Yields | Good to excellent | Good to excellent |
Conclusion
The synthesis of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine is most reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura pathway is often preferred due to the operational simplicity and stability of the boronic acid reagent. However, the Negishi coupling offers a potent alternative, particularly when higher nucleophile reactivity is required. The protocols detailed in this guide are built on established, validated chemical principles and provide a strong foundation for researchers to successfully synthesize this valuable compound. Successful synthesis relies not only on the chosen coupling reaction but also on the quality and purity of the key halogenated pyridine and organometallic precursors.
References
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2023). Ligand-Enabled Palladium(II)-Catalyzed γ-C(sp3)–H Arylation of Primary Aliphatic Amines. Organic Letters. Retrieved from [Link]
-
Wei, J., et al. (n.d.). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. PMC. Retrieved from [Link]
-
PureSynth. (n.d.). 3,5-Dichlorophenylboronic Acid (Contains Varying Amounts Of Anhydride). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026, February 17). The Crucial Role of 3-Bromo-2-hydroxypyridine in Modern Drug Development. Retrieved from [Link]
-
ChemBK. (2024, April 10). 3,5-Dichlorophenyl Boronic Acid. Retrieved from [Link]
-
Chen, X., et al. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ACS Publications. Retrieved from [Link]
-
Ozyilmaz, E., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Retrieved from [Link]
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]
-
Durham University. (2001). New functionalised 3-hydroxypyridines. Durham E-Theses. Retrieved from [Link]
-
MDPI. (2021). Direct Arylation in the Presence of Palladium Pincer Complexes. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
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The Biological Versatility of Dichlorophenyl Pyridine Derivatives: A Technical Guide for Drug Discovery and Development
Abstract
Dichlorophenyl pyridine derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of these compounds, with a particular focus on their anticancer, antiviral, insecticidal, and antimicrobial properties. We delve into the molecular mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these activities. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the dichlorophenyl pyridine core.
Introduction: The Dichlorophenyl Pyridine Scaffold - A Gateway to Diverse Bioactivities
The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for the design of biologically active molecules. The introduction of a dichlorophenyl substituent onto the pyridine ring further enhances its therapeutic potential by modulating its physicochemical properties, such as lipophilicity and metabolic stability, and providing key interaction points with biological targets. This strategic combination has led to the discovery of dichlorophenyl pyridine derivatives with potent and selective activities across a range of therapeutic areas. This guide will explore the multifaceted biological landscape of this important class of compounds.
Anticancer Activity: Targeting Topoisomerase IIα
A significant area of investigation for dichlorophenyl pyridine derivatives has been their potential as anticancer agents. Notably, certain derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα (Topo IIα), a critical enzyme involved in DNA replication, transcription, and chromosome segregation.[2]
Mechanism of Action: Non-Intercalative Catalytic Inhibition
Unlike many conventional Topo IIα inhibitors that act as poisons by stabilizing the covalent enzyme-DNA cleavage complex, leading to DNA strand breaks, certain 2-phenol-4,6-dichlorophenyl-pyridines function as non-intercalative catalytic inhibitors.[2] This mechanism involves the inhibition of the enzyme's catalytic activity without causing significant DNA damage, which may translate to a more favorable safety profile.[2] Mechanistic studies have confirmed that these compounds can induce G1 phase cell cycle arrest and apoptosis in cancer cell lines.[2]
Signaling Pathway: Topoisomerase IIα Inhibition and Induction of Apoptosis
Caption: Dichlorophenyl pyridine derivatives inhibit Topoisomerase IIα, leading to G1 cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR)
SAR studies on 2-phenol-4,6-dichlorophenyl-pyridines have revealed several key insights:
-
Importance of the Chlorine Moiety: The presence of chlorine atoms on the phenyl rings is crucial for potent Topo IIα inhibitory activity.[2]
-
Substitution Pattern on the Phenolic Ring: Dichlorinated meta- and para-phenolic series compounds generally exhibit potent and selective Topo IIα inhibition and significant anti-proliferative activity.[2] In contrast, ortho-phenolic series compounds, while showing potent dual Topo I and IIα inhibition, display weaker anti-proliferative effects.[2]
-
Substitution at the 4-Position of the Pyridine Ring: The presence of an ortho- or para-chlorophenyl group at the 4-position of the central pyridine ring is important for selective Topo IIα inhibitory activity.[3]
Experimental Protocol: Topoisomerase IIα Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topo IIα.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.0025% bromophenol blue, 25% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding Topo IIα enzyme to each tube.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Interpretation: Inhibition of Topo IIα activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the enzyme control without the inhibitor.
Antiviral Activity: A Novel Mechanism of Furin Inhibition
(3,5-Dichlorophenyl)pyridine derivatives have emerged as a promising class of broad-spectrum antiviral agents.[4] Their mechanism of action involves the inhibition of furin, a host proprotein convertase that is essential for the maturation of many viral envelope glycoproteins, including that of SARS-CoV-2.[4][5]
Mechanism of Action: Induced-Fit Inhibition of Furin
These derivatives inhibit furin through a unique induced-fit mechanism.[6] Binding of the inhibitor to the active site of furin induces a significant conformational change, exposing a previously buried tryptophan residue.[6] This rearrangement creates a new hydrophobic binding pocket where the 3,5-dichlorophenyl moiety of the inhibitor is inserted.[6] This induced-fit binding results in slow off-rate kinetics and strong structural stabilization of the enzyme-inhibitor complex.[6]
Experimental Workflow: Furin Inhibition Assay
Caption: Workflow for determining the inhibitory activity of dichlorophenyl pyridine derivatives against furin.
Structure-Activity Relationship (SAR)
The substitution pattern on the (3,5-dichlorophenyl)pyridine core is critical for inhibitory potency and pharmacological properties.[6]
-
Hydrophobic Interactions: The 3,5-dichlorophenyl moiety plays a key role in binding to the newly formed hydrophobic pocket in furin.[6]
-
Piperazine Moiety: A water-bridged electrostatic interaction between the catalytic Asp153 of furin and a piperazine moiety on the inhibitor is an important feature for high-affinity binding.[6]
Experimental Protocol: MALDI-TOF-MS-Based Furin Activity Assay
This assay provides a direct and sensitive method for measuring furin activity and its inhibition.
Materials:
-
Recombinant human furin
-
Furin-specific peptide substrate
-
Dichlorophenyl pyridine test compounds
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare reaction mixtures containing furin, the peptide substrate, and varying concentrations of the test compound in an appropriate buffer.
-
Incubate the reactions at 37°C for a specified time.
-
Stop the reaction (e.g., by adding trifluoroacetic acid).
-
Spot the reaction mixture onto a MALDI target plate and co-crystallize with the CHCA matrix.
-
Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion mode.
-
Interpretation: Furin activity is determined by monitoring the cleavage of the peptide substrate, resulting in the appearance of product peaks in the mass spectrum. The inhibitory effect of the test compounds is quantified by measuring the reduction in the product peak intensity, from which IC50 values can be calculated.[5][7]
Insecticidal Activity: Potent Agents Against Agricultural Pests
Certain dichlorophenyl pyridine derivatives have demonstrated significant insecticidal activity, particularly against the cowpea aphid (Aphis craccivora), a major agricultural pest.[8]
Efficacy and Potency
Several studies have reported that synthesized dichlorophenyl pyridine derivatives exhibit higher insecticidal activity against both nymphs and adults of Aphis craccivora compared to the commercial insecticide acetamiprid.[8] For instance, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide showed a lower LC50 value (0.029 ppm) against nymphs after 24 hours compared to acetamiprid (0.045 ppm).[8]
Table 1: Insecticidal Activity of Dichlorophenyl Pyridine Derivatives against Aphis craccivora
| Compound | Target Stage | Exposure Time (h) | LC50 (ppm) | Reference |
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Nymphs | 24 | 0.029 | [8] |
| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Nymphs | 24 | 0.040 | [8] |
| Acetamiprid (Reference) | Nymphs | 24 | 0.045 | [8] |
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Adults | 24 | 0.149 | [8] |
| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Adults | 24 | 0.183 | [8] |
| Acetamiprid (Reference) | Adults | 24 | 0.225 | [8] |
Structure-Activity Relationship (SAR)
While detailed SAR studies for insecticidal activity are still emerging, initial findings suggest that the nature of the substituents on the pyridine and phenyl rings significantly influences the potency. For example, the thioacetamide derivative was found to be more active than the corresponding thieno[2,3-b]pyridine-2-carboxamide.[8]
Experimental Protocol: Insecticidal Bioassay against Aphis craccivora
Materials:
-
Cowpea aphid (Aphis craccivora) colony
-
Host plants (e.g., fava bean seedlings)
-
Dichlorophenyl pyridine test compounds
-
Acetone (as a solvent)
-
Triton X-100 (as a surfactant)
-
Distilled water
-
Spray tower or hand sprayer
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare serial dilutions of the test compounds in distilled water containing a small amount of Triton X-100.
-
Infest host plant leaves or seedlings with a known number of aphids (nymphs or adults).
-
Spray the infested plants with the different concentrations of the test compounds until runoff. A control group is sprayed with the water-surfactant solution only.
-
Maintain the treated plants under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Assess mortality after 24 and 48 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the percentage of mortality for each concentration and determine the LC50 values using probit analysis.
Antimicrobial Activity: An Area for Further Exploration
While the pyridine scaffold is known to be a component of many antimicrobial agents, specific data on the antimicrobial activity of dichlorophenyl pyridine derivatives against common bacterial pathogens like Escherichia coli and Staphylococcus aureus is limited in the current literature.[1] Some studies on broader classes of pyridine derivatives have shown moderate to good activity against these bacteria.[1][9] However, more focused research is required to elucidate the specific antibacterial potential of dichlorophenyl-substituted pyridines.
General Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.[4][10]
Materials:
-
Bacterial strains (E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Dichlorophenyl pyridine test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria and medium, no compound) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[4][10]
Synthesis of Dichlorophenyl Pyridine Derivatives
The synthesis of dichlorophenyl pyridine derivatives can be achieved through various synthetic routes. A common approach involves the multi-component reaction of a chalcone with 2-cyanothioacetamide, followed by further chemical modifications.[11] For instance, the synthesis of 2-phenol-4,6-dichlorophenyl-pyridines can be accomplished through a one-pot reaction involving an appropriate acetophenone, an aldehyde, and ammonium acetate.
Generalized Synthetic Workflow
Caption: A generalized synthetic pathway to dichlorophenyl pyridine derivatives.
Conclusion and Future Perspectives
Dichlorophenyl pyridine derivatives have unequivocally demonstrated their potential as a versatile scaffold for the development of novel therapeutic agents. The well-defined mechanisms of action in cancer and viral infections, coupled with their potent insecticidal properties, underscore the importance of this chemical class. While the antimicrobial potential of these specific derivatives requires more in-depth investigation, the existing data on related pyridine compounds is encouraging.
Future research should focus on:
-
Optimization of existing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.
-
Expansion of SAR studies to gain a deeper understanding of the structural requirements for each biological activity.
-
Elucidation of the mechanisms of action for their insecticidal and potential antimicrobial activities.
-
In vivo evaluation of the most promising candidates in relevant animal models of disease.
The continued exploration of the chemical space around the dichlorophenyl pyridine core holds significant promise for the discovery of next-generation drugs to address unmet medical and agricultural needs.
References
-
Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(4), 835-845. [Link]
-
Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(4), 835-845. [Link]
-
Karki, R., et al. (2018). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. Bioorganic & Medicinal Chemistry, 26(16), 4769-4781. [Link]
-
Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. PubMed, 35377598. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Dahms, S. O., et al. (2022). (PDF) Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ResearchGate. [Link]
-
Karki, R., et al. (2016). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. European Journal of Medicinal Chemistry, 115, 236-248. [Link]
-
Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(3), 255-262. [Link]
-
Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3236. [Link]
-
Kumar, A., et al. (2022). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Advances, 12(43), 28235-28245. [Link]
-
Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3236. [Link]
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04739J [pubs.rsc.org]
The Pharmacological Imperative of the Dichlorophenyl Moiety
Mechanisms, Molecular Interactions, and Experimental Validation
Executive Summary
The dichlorophenyl moiety is not merely a lipophilic appendage; it is a precision-engineered pharmacophore used to modulate potency, metabolic stability, and conformational entropy. This guide dissects the mechanistic roles of specific dichlorophenyl substitution patterns (2,3-, 2,6-, and 3,4-) in FDA-approved therapeutics. It provides actionable protocols for validating these mechanisms during lead optimization.
Part 1: The Physicochemical Triad
The utility of the dichlorophenyl group rests on three pillars that directly influence the Mechanism of Action (MoA) :
| Feature | Mechanism of Effect | Impact on Drug Design |
| Electronic Withdrawal | The inductive effect (-I) of two chlorine atoms reduces the electron density of the phenyl ring. | Lowers the pKa of attached amines (e.g., Sertraline), ensuring protonation at physiological pH for electrostatic clamping. |
| Steric Shielding | Chlorine has a van der Waals radius of ~1.75 Å (vs. 1.2 Å for H). | Blocks metabolic oxidation at specific sites (metabolic stability) or forces the molecule into a non-planar conformation (bioactive pose). |
| Halogen Bonding (XB) | Formation of a | Enables highly specific, directional interactions ( |
Part 2: Mechanistic Archetypes (Case Studies)
The "Anchor": 3,4-Dichlorophenyl (Sertraline)
Target: Serotonin Transporter (SERT) Mechanism: In Sertraline, the 3,4-dichlorophenyl ring acts as a hydrophobic anchor. The specific substitution pattern is critical for fitting into the hydrophobic S2 pocket of the transporter.
-
Hydrophobic Enclosure: The 3,4-substitution maximizes van der Waals contacts within the lipophilic cleft of SERT, drastically increasing binding affinity (
nM) compared to the unsubstituted analog. -
Metabolic Blockade: The chlorines at positions 3 and 4 prevent arene oxide formation at these susceptible sites, forcing metabolism to occur via N-demethylation or less favorable ring positions.
The "Twist": 2,6-Dichlorophenyl (Diclofenac)
Target: Cyclooxygenase (COX-1/COX-2) Mechanism: The 2,6-substitution pattern is a masterclass in conformational restriction.
-
Conformational Lock: The bulky chlorine atoms at the ortho positions create significant steric clash with the amine linker. This forces the two phenyl rings to twist perpendicular to each other. This non-coplanar "L-shape" is the exact bioactive conformation required to fit the arachidonic acid binding site of COX enzymes.
-
Steric Shielding: The 2,6-chlorines shield the secondary amine from rapid metabolic N-oxidation.
The "Privileged Tail": 2,3-Dichlorophenyl (Aripiprazole)
Target: Dopamine D2 / 5-HT Receptors Mechanism: The 2,3-dichlorophenylpiperazine moiety is a "privileged structure" in neuropsychiatry.
-
Receptor Switch: This moiety sits deep within the orthosteric binding pocket of GPCRs. The specific electron density and shape modulate the receptor's toggle switch, contributing to Aripiprazole's unique profile as a partial agonist (stabilizer) rather than a full antagonist.
Part 3: Visualization of Mechanisms
Figure 1: Mechanistic Pathways of Dichlorophenyl Interaction
The following diagram illustrates the logical flow from chemical substitution to biological effect.
Caption: Logical flow connecting substitution patterns (2,6- vs 3,4-) to specific pharmacodynamic and pharmacokinetic outcomes.
Part 4: Experimental Protocols
Protocol A: Validating Halogen Bonding (XB)
Objective: Confirm if the dichlorophenyl moiety engages in specific Halogen Bonding rather than generic hydrophobic interactions.
-
Co-Crystallization:
-
Incubate target protein with the dichlorophenyl ligand.
-
Obtain X-ray diffraction data (< 2.0 Å resolution).
-
-
Geometric Analysis (Criteria for XB):
-
Measure the distance (
) between the Cl atom and the Lewis base (O, N, S). -
Validation:
must be less than the sum of the van der Waals radii ( ). -
Measure the bond angle (
). -
Validation: Angle must be
(linear) to confirm -hole interaction.
-
-
Isothermal Titration Calorimetry (ITC):
-
Compare the thermodynamic signature (
) of the dichlorophenyl analog vs. a methyl-phenyl analog. -
Result: XB is enthalpy-driven (more negative
) compared to the entropy-driven hydrophobic effect of a methyl group.
-
Protocol B: Metabolic Stability Assessment (Microsomal Stability)
Objective: Quantify the "metabolic blocking" effect of the chlorine substituents.
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare 10 mM stock of the dichlorophenyl compound in DMSO.
-
-
Incubation:
-
Dilute compound to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Aliquot samples at
minutes. -
Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
-
Analysis (LC-MS/MS):
-
Centrifuge samples (4000 rpm, 20 min).
-
Inject supernatant into LC-MS/MS.
-
Monitor parent ion depletion.
-
-
Calculation:
-
Plot
vs. time. -
Calculate
and Intrinsic Clearance ( ):
-
Figure 2: Metabolic Stability Workflow
Caption: Step-by-step workflow for assessing the metabolic stability conferred by chlorine substitution.
Part 5: Safety & Toxicology Note
While the dichlorophenyl moiety enhances stability, it can introduce specific toxicity risks:
-
Quinone Imine Formation: In compounds like Diclofenac, the 2,6-dichlorophenyl ring can be metabolically activated (via 4'-hydroxylation followed by oxidation) to form reactive quinone imines. These electrophiles can covalently bind to hepatic proteins, leading to idiosyncratic hepatotoxicity.
-
Mitigation: During lead optimization, screen for "structural alerts" and perform glutathione (GSH) trapping assays to detect reactive metabolite formation.
References
-
BenchChem. (2025).[3] A Technical Guide to Dichlorophenyl-Containing Bioactive Molecules. BenchChem. Link
-
FDA. (2024). Abilify (aripiprazole) Prescribing Information. U.S. Food and Drug Administration. Link
-
Drugs.com. (2025). Diclofenac Mechanism of Action. Drugs.com. Link
-
PubChem. (2025). Sertraline Compound Summary. National Library of Medicine. Link
-
Sirimulla, S., et al. (2013).[4] Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Journal of Chemical Information and Modeling. Link
-
Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery. Link
-
Al-Mustaqbal Journal. (2025). DICLOFENAC: A Review on Its Synthesis, Mechanism of Action. Al-Mustaqbal Journal of Pharmaceutical and Medical Sciences. Link
-
ScienceOpen. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ScienceOpen. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. "Halogen interactions in protein-ligand complexes: Implications of halo" by Suman Sirimulla, Jake B. Bailey et al. [scholarworks.utep.edu]
In Vitro Screening of Novel Dichlorophenylpyridine Compounds
A Technical Guide to Target-Centric Validation and Assay Development
Executive Summary
The dichlorophenylpyridine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to induce specific conformational changes in target proteins. Recent structural biology breakthroughs (notably in ACS Chemical Biology, 2022) have revealed that the 3,5-dichlorophenyl moiety can exploit "induced-fit" mechanisms, displacing buried residues (such as Tryptophan) to open novel hydrophobic binding pockets.
This guide outlines a rigorous in vitro screening cascade designed to identify high-potency dichlorophenylpyridine derivatives. While these compounds show immense promise as Furin inhibitors (antiviral/anticancer) and Topoisomerase II poisons , their high lipophilicity and specific binding kinetics require tailored assay protocols to avoid false negatives and aggregation artifacts.
Chemical Rationale & Mechanism of Action
Effective screening requires understanding the molecular behavior of the ligand. The dichlorophenylpyridine core is not merely a space-filler; it is a functional probe.
-
The Hydrophobic Anchor: The dichlorophenyl group often acts as a "warhead" for hydrophobic pockets. In Furin inhibition, for example, this moiety inserts into a cryptic pocket, stabilizing a specific protease conformation that prevents substrate access.
-
Solubility Challenges: The pyridine ring provides some polarity, but the dichloro-substitution significantly increases LogP. Screening protocols must account for DMSO tolerance and potential precipitation in aqueous buffers.
Visualization: The Mechanism of Action (Furin Inhibition)
The following diagram illustrates the "Induced-Fit" mechanism where the inhibitor forces a conformational change, locking the enzyme in an inactive state.
Caption: Schematic of the induced-fit inhibition mechanism where the dichlorophenyl moiety stabilizes a non-functional enzyme conformation.
The Screening Funnel: From Solubility to Mechanism
To filter libraries of dichlorophenylpyridine derivatives effectively, a funnel approach is required. This prioritizes the elimination of "frequent hitters" (aggregators) early in the process.
Table 1: The Screening Cascade
| Stage | Assay Type | Readout | Critical Threshold / Criteria |
| Stage 0 | Physicochemical | Kinetic Solubility (Nephelometry) | Solubility > 50 µM in 1% DMSO |
| Stage 1 | Primary Biochemical | FRET-based Enzymatic Inhibition | IC50 < 1 µM; Hill Slope ~ 1.0 |
| Stage 2 | Biophysical Validation | Surface Plasmon Resonance (SPR) | Confirm 1:1 binding; check residence time |
| Stage 3 | Cellular Efficacy | Cell Viability (Resazurin/MTT) | EC50 < 10 µM; Selectivity Index > 10 |
| Stage 4 | Mechanism Check | Western Blot (Substrate Cleavage) | Dose-dependent reduction of product band |
Detailed Experimental Protocols
Protocol A: Primary Screen - FRET-Based Protease Inhibition
Target: Furin or similar Proprotein Convertases. Rationale: Fluorescence Resonance Energy Transfer (FRET) allows for real-time monitoring of cleavage. Dichlorophenylpyridines can be autofluorescent; therefore, a Red-Shifted dye pair is recommended to minimize interference.
Reagents:
-
Buffer: 100 mM HEPES (pH 7.5), 1 mM CaCl₂, 0.5% Triton X-100 (critical to prevent compound aggregation).
-
Substrate: Fluorogenic peptide (e.g., Pyr-RTKR-AMC or a Rhodamine-110 derivative).
-
Enzyme: Recombinant Human Furin (1 nM final concentration).
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10 mM stocks in 100% DMSO. Perform 3-fold serial dilutions in DMSO to generate a 10-point dose-response curve.
-
Plate Setup: Transfer 200 nL of compound to a black 384-well low-volume plate (acoustic dispensing preferred).
-
Enzyme Addition: Add 5 µL of Enzyme Solution. Incubate for 15 minutes at Room Temperature (RT) to allow for the "induced fit" conformational change to occur.
-
Reaction Initiation: Add 5 µL of Substrate Solution (Final concentration = Km of the substrate).
-
Kinetic Read: Measure fluorescence (Ex/Em specific to probe) every 60 seconds for 45 minutes.
-
Data Analysis: Calculate the slope (RFU/min) of the linear portion. Normalize to DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition).
Validation Check:
-
Self-Validation: If the Hill Slope is > 2.0, suspect colloidal aggregation. Repeat the assay with 0.01% Triton X-100 or Tween-20. If potency drops significantly, the compound is a false positive aggregator.
Protocol B: Cellular Viability & Target Engagement
Rationale: Dichlorophenylpyridines must penetrate the cell membrane to reach intracellular targets (e.g., Topo II or trans-Golgi Furin).
Step-by-Step Methodology:
-
Seeding: Seed HCT-116 or A549 cells at 3,000 cells/well in 96-well plates. Allow attachment overnight.
-
Treatment: Add compounds (0.1% DMSO final). Include a reference inhibitor (e.g., MI-1851 for Furin or Etoposide for Topo II).
-
Incubation: Incubate for 72 hours.
-
Readout: Add Resazurin (Alamar Blue) reagent. Incubate 2-4 hours. Read Fluorescence (Ex 560 / Em 590).
-
Target Specificity Control (Critical): To prove the cytotoxicity is target-driven and not general toxicity, perform a Western Blot on the lysates.
-
For Furin: Blot for the processing of a known substrate (e.g., pro-BDNF to BDNF). Accumulation of the "pro-" form confirms specific inhibition.
-
Data Analysis & Hit Selection
Quantitative rigor is essential. Do not rely solely on IC50.
-
Residence Time (τ): For dichlorophenylpyridines acting via induced-fit, the off-rate (k_off) is often slow. Use SPR (Biacore) to measure this. A long residence time correlates better with in vivo efficacy than thermodynamic affinity (Kd).
-
Ligand Efficiency (LE): Calculate LE = (1.37 × pIC50) / Heavy Atom Count. Dichlorophenylpyridines are relatively small; aim for LE > 0.3.
Visualization: The Screening Workflow
Caption: The "Funnel" workflow for filtering dichlorophenylpyridine derivatives from library to lead.
References
-
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Source: ACS Chemical Biology (2022).[1][2][3] URL:[Link]
-
Discovery of MK-5596 as a novel cannabinoid-1 receptor (CB1R) inverse agonist. Source: Journal of Medicinal Chemistry (2010). URL:[Link]
-
Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents. Source: Molecules (2015).[4][5] URL:[Link]
Sources
- 1. uni-salzburg.elsevierpure.com [uni-salzburg.elsevierpure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Topic: Preliminary Bioactivity Studies of Dichlorophenyl Hydroxypyridines
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Rationale for Dichlorophenyl Hydroxypyridines
The hydroxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and biological activities.[1][2] Its ability to act as a bidentate chelating agent for various metal ions is central to many of its biological functions, including the inhibition of metalloenzymes.[2] The introduction of a dichlorophenyl moiety is a strategic synthetic modification aimed at exploring new chemical space and enhancing bioactivity. The chlorine atoms can increase lipophilicity, potentially improving cell membrane permeability, and their electron-withdrawing nature can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets.[3]
This guide provides a comprehensive overview of the foundational experimental workflows for assessing the preliminary bioactivity of novel dichlorophenyl hydroxypyridine derivatives. The methodologies described herein are designed to be robust and self-validating, providing a solid framework for initial screening and hit identification.
General Synthesis Pathway
The synthesis of 2-(dichlorophenyl)-3-hydroxypyridine derivatives can be approached through multi-step sequences, often culminating in a cyclization reaction to form the pyridine ring. A common strategy involves a modified Hantzsch dihydropyridine synthesis or similar condensation reactions.
Illustrative Synthetic Protocol:
-
Reactant Preparation: Begin with a dichlorobenzaldehyde isomer (e.g., 2,4-dichlorobenzaldehyde or 3,5-dichlorobenzaldehyde), ethyl acetoacetate, and ammonium hydroxide.
-
Condensation Reaction: In a solvent such as ethanol, combine the dichlorobenzaldehyde, ethyl acetoacetate, and a source of ammonia.
-
Cyclization & Aromatization: The initial Hantzsch reaction yields a 1,4-dihydropyridine intermediate. This intermediate is then oxidized to the aromatic pyridine ring. Common oxidizing agents include nitric acid or manganese dioxide.
-
Hydroxylation/Modification: Subsequent steps may be required to introduce the hydroxyl group at the desired position, depending on the specific synthetic route chosen.
-
Purification: The final product is purified using column chromatography on silica gel, followed by recrystallization to yield the target dichlorophenyl hydroxypyridine. Characterization is confirmed via NMR, mass spectrometry, and elemental analysis.[4]
This generalized pathway provides a starting point; specific reaction conditions must be optimized for each unique dichlorophenyl isomer and desired hydroxypyridine substitution pattern.
Antimicrobial and Antifungal Activity Screening
A primary and crucial step in evaluating new chemical entities is to assess their antimicrobial potential. The broth microdilution method is a quantitative and scalable assay for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[5][6]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution Assay
-
Rationale: This method provides a direct quantitative measure of a compound's bacteriostatic or fungistatic activity. Using 96-well plates allows for high-throughput screening of multiple compounds and concentrations simultaneously.[6][7]
-
Compound Preparation: Prepare a stock solution of each dichlorophenyl hydroxypyridine derivative in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Plate Setup: In a sterile 96-well flat-bottom plate, add 100 µL of Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to wells in columns 1 through 11. Add 200 µL to column 12 (sterility control).
-
Serial Dilution: Add 2 µL of the compound stock solution to column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating this process through column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no compound).
-
Inoculum Preparation: Culture the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.[5] Dilute the culture in the appropriate broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the final diluted inoculum to each well from columns 1 to 11.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Presentation: Antimicrobial Activity
| Compound ID | Dichlorophenyl Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DPHP-1 | 2,4-dichloro | 12.5 | 50 | 25 |
| DPHP-2 | 3,5-dichloro | 6.25 | 25 | 12.5 |
| Ampicillin | (Control) | 6.25 | 6.25 | N/A |
| Clotrimazole | (Control) | N/A | N/A | 12.5 |
Note: Data are illustrative.
Anticancer Activity Screening: Cytotoxicity Assessment
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity. Since NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, the quantity of formazan produced is directly proportional to the number of living cells.[8][9][10] This assay is a gold standard for preliminary cytotoxicity screening of potential anticancer compounds.[11][12]
Experimental Workflow: MTT Assay for Cell Viability
Caption: Workflow for MTT Cell Viability and Cytotoxicity Assay.
Detailed Protocol: MTT Assay
-
Rationale: This protocol quantifies the reduction in cell viability caused by a cytotoxic compound. The resulting dose-response curve allows for the calculation of the IC₅₀ value, a key metric of a compound's potency.[8][13]
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116 colon carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of the dichlorophenyl hydroxypyridine compounds (e.g., from 0.1 to 100 µM). Include wells with untreated cells (vehicle control, typically 0.1% DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for another 48 hours.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Cytotoxic Activity
| Compound ID | Dichlorophenyl Substitution | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| DPHP-1 | 2,4-dichloro | 8.7 | 15.2 |
| DPHP-2 | 3,5-dichloro | 4.1 | 9.8 |
| Doxorubicin | (Control) | 0.5 | 0.8 |
Note: Data are illustrative.
Preliminary Structure-Activity Relationship (SAR) Insights
Initial screening data can provide valuable insights into the relationship between the chemical structure and biological activity. For dichlorophenyl hydroxypyridines, key structural variables include the substitution pattern on the phenyl ring.
-
Positional Isomerism: As suggested by the illustrative data, a 3,5-dichlorophenyl substitution (DPHP-2) might confer greater potency than a 2,4-dichlorophenyl substitution (DPHP-1). This could be due to steric or electronic factors. The 3,5-substitution provides a more symmetrical molecule and may allow for a better fit into a target's binding pocket, whereas the 2,4-substitution might introduce steric hindrance.[3]
-
Lipophilicity and Target Interaction: The presence of two chlorine atoms generally increases the lipophilicity of the molecule, which could enhance its ability to cross cellular membranes. However, the specific positioning of these electron-withdrawing groups also alters the charge distribution across the hydroxypyridine ring system, which is critical for metal chelation and potential interactions with enzyme active sites.[2][14]
Potential Mechanism of Action: Metalloenzyme Inhibition
The hydroxypyridine core is a well-known metal-chelating pharmacophore.[2] This property suggests a plausible mechanism of action could be the inhibition of metalloenzymes, which are critical for many cellular processes in both microbes and cancer cells. For example, metallo-β-lactamases (MBLs) are zinc-dependent enzymes that confer antibiotic resistance in bacteria, and histone deacetylases (HDACs), also often zinc-dependent, are key targets in oncology.[2][15]
Hypothesized Mechanism: Zinc Metalloenzyme Inhibition
A dichlorophenyl hydroxypyridine could inhibit a zinc-dependent enzyme by displacing a water molecule in the active site and coordinating directly with the Zn²⁺ ion via its hydroxyl and carbonyl/thione oxygen atoms. This bidentate chelation would block the substrate from accessing the catalytic center, thereby inhibiting the enzyme.
Caption: Chelation of the active site Zn²⁺ ion by a dichlorophenyl hydroxypyridine.
Conclusion and Future Perspectives
This guide outlines the fundamental steps for conducting preliminary bioactivity screening of novel dichlorophenyl hydroxypyridine derivatives. The described protocols for antimicrobial and anticancer evaluation provide a robust starting point for identifying promising lead compounds. Initial SAR analysis based on these primary screens is critical for guiding the next phase of synthesis, which should focus on optimizing potency and selectivity.
Future work should aim to confirm the mechanism of action through specific enzyme inhibition assays, explore a wider range of microbial strains and cancer cell lines, and conduct secondary assays to investigate downstream cellular effects such as apoptosis induction or cell cycle arrest.
References
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El-Gohary, N. S., & Shaaban, M. I. (2013). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. PubMed. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2013). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. ResearchGate. [Link]
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Fassihi, A., et al. (2008). QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. MDPI. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2012). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Taylor & Francis Online. [Link]
-
Deilami, O., & Sadinpour, H. (2009). Synthesis, antimicrobial evaluation and QSAR study of some 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives. PubMed. [Link]
-
Khan, I., et al. (2021). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PMC. [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Cjepa, A., et al. (2004). In vitro cytotoxic activity of an N-hydroxypyridine-2-thione derivative. PubMed. [Link]
-
Redkar, A. S., & Ramakrishnan, V. (2023). Antimicrobial Assay. Springer Nature Experiments. [Link]
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Mahon, C. S., et al. (2015). Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme. PMC. [Link]
-
Anonymous. (2007). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. [Link]
-
Bhowmick, R., et al. (2021). Copper-assisted anticancer activity of hydroxycinnamic acid terpyridine conjugates on triple-negative breast cancer. Dalton Transactions. [Link]
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Cahill, S. M., et al. (2017). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. PMC. [Link]
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Sharifi-Rad, J., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]
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Al-Sammarraie, Z., & Al-Kazaz, A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
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World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
Park, S. E., et al. (2018). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. PubMed. [Link]
-
Lázaro, D., et al. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. PMC. [Link]
-
Watson, G. K., et al. (1972). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. PubMed. [Link]
-
Surendra Kumar, R., & Jamal Abdul Nasser, A. (2012). Anticancer activity of 1,4-dihydropyridine derivatives. Hilaris Publisher. [Link]
-
Anonymous. (2018). Synthesis and Bioactivity of 3-(2,4-Dichlorophenyl)-5-(4-Hydroxy-3-Methoxyphenyl) Pyrazoline. ResearchGate. [Link]
-
Anonymous. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. ResearchGate. [Link]
-
Nam, Y., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. PubMed. [Link]
-
Nam, Y., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X >7> receptor antagonists. UTMB Research Expert Profiles. [Link]
-
Meissner, A., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. [Link]
-
Contreras, J. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]
-
Girardini, M., et al. (2024). Preliminary structure−activity relationships analysis on N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a disruptor of mycobacterial energetics. R Discovery. [Link]
-
Anonymous. (n.d.). The 2-hydroxypyridines substituted at the third position, which were... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Dihydropyridine synthesis. Organic Chemistry Portal. [Link]
- CN104529880A - Synthesis method of 2,3-dichloropyridine. (n.d.).
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Investigating the Tautomeric Equilibrium of Substituted 2-Hydroxypyridines
Executive Summary: The Pharmacophore Chameleon
In the realm of fragment-based drug discovery (FBDD), substituted 2-hydroxypyridines (2-HP) represent a "privileged scaffold." However, their utility is often compromised by a fundamental ambiguity: the 2-hydroxypyridine
For a medicinal chemist, this is not merely an academic curiosity. The 2-pyridone form (lactam) functions as a hydrogen bond donor/acceptor pair mimicking peptide bonds, crucial for kinase hinge binding. Conversely, the 2-hydroxypyridine form (lactim) presents a distinct electrostatic surface, often required for hydrophobic pockets or specific catalytic sites.
This guide provides a rigorous, self-validating framework for determining the tautomeric constant (
Theoretical Framework: Thermodynamics & Electronics
The equilibrium is defined by the tautomeric constant
The Solvent Dictate
The equilibrium is driven by the differential solvation energy of the two species.
-
Gas Phase / Non-polar Solvents (Cyclohexane,
): The 2-hydroxypyridine form is generally favored (or comparable) due to aromaticity retention ( electrons) and lack of dipole stabilization. -
Polar Protic Solvents (Water, MeOH): The 2-pyridone form dominates (
in water). This is driven by the high dipole moment of the pyridone (~6 D) vs. the hydroxypyridine (~1.5 D) and the solvent's ability to bridge the and moieties via hydrogen bonding networks.
Substituent Electronic Effects (Hammett Correlation)
Substituents at the 3, 4, 5, or 6 positions drastically shift
-
Electron Withdrawing Groups (EWG): Generally stabilize the pyridone form by delocalizing the nitrogen lone pair electron density.
-
Positional Isomerism:
-
3/4-Substitution: Often stabilizes the pyridone (lactam) form.
-
5/6-Substitution: Can stabilize the hydroxypyridine (lactim) form due to steric shielding of the nitrogen or specific orbital interactions (e.g., 6-chloro-2-hydroxypyridine favors the lactim form).
-
Visualization: The Equilibrium Landscape
The following diagram illustrates the tautomeric pathway and the critical "Fixed Parent" strategy used for experimental validation.
Figure 1: The tautomeric equilibrium and the "Fixed Parent" reference system used to deconvolve spectral data.
Experimental Protocols
Method A: UV-Vis Spectroscopy (The "Fixed Parent" Protocol)
Context: This is the industry standard for quantitative
Materials:
-
Target Substituted 2-HP.
-
Reference Standard A: Corresponding 2-methoxypyridine (O-methyl).
-
Reference Standard B: Corresponding N-methyl-2-pyridone (N-methyl).
-
Solvents: Cyclohexane (Spectroscopic Grade), Acetonitrile, Water (Buffer pH 7.4).
Protocol:
-
Preparation: Prepare
stock solutions of the Target, Standard A, and Standard B in the chosen solvent. -
Scan: Record UV-Vis spectra (200–400 nm) for all three solutions separately.
-
Identification:
-
Identify
for the O-methyl form (typically lower wavelength, e.g., ~280 nm). -
Identify
for the N-methyl form (typically higher wavelength, e.g., ~300-340 nm).
-
-
Calculation: Assume the molar extinction coefficient (
) of the tautomer is identical to its methylated parent at its .Solve for the concentrations and calculate
: (Note: This approximation holds best when bands do not overlap significantly. For overlapping bands, use simultaneous equations at two wavelengths.)
Method B: NMR Spectroscopy (Structural Confirmation)
Context: NMR provides definitive structural evidence. In slow-exchange regimes (low temp or specific solvents), distinct signals appear. In fast-exchange, chemical shifts are weighted averages.
Critical Parameters:
-
Solvent: DMSO-
(favors pyridone), (favors hydroxypyridine/mix). -
Nuclei:
and are far more diagnostic than .
Data Interpretation Table:
| Feature | 2-Hydroxypyridine (Lactim) | 2-Pyridone (Lactam) |
| ~160 - 164 ppm | ~162 - 166 ppm (Broad/Downfield) | |
| Shielded (Aromatic character) | Deshielded (Alkene-like character) | |
| Upfield (Pyridine-like) | Downfield (Amide-like) | |
| N/A (No H on N) | ~90 Hz (Diagnostic Doublet) | |
| C-C Bond Lengths | Uniform (Aromatic) | Alternating (Short-Long) |
Pro-Tip: If signals are broad, cool the sample to
Computational Validation (DFT Workflow)
Context: Experimental data can be ambiguous for novel scaffolds. DFT provides a thermodynamic baseline.
Warning: Do NOT use B3LYP without dispersion corrections for this system; it historically over-stabilizes the pyridone form.
Recommended Protocol:
-
Software: Gaussian 16 / ORCA.
-
Functional: M06-2X (Handles dispersion/stacking well) or
B97X-D . -
Basis Set: 6-311++G(d,p) or def2-TZVP.
-
Solvation: SMD Model (Solvation Model based on Density). PCM is often insufficient for specific H-bonding.
-
Calculation:
-
Optimize Geometry (Opt) + Frequency (Freq) for both Tautomers.
-
Calculate
. -
If
, Pyridone is favored.
-
Figure 2: Computational decision tree for predicting tautomeric preference.
References
-
WuXi Biology. (2025). How about Tautomers? Magical Power of Quantum Mechanics. Retrieved from [Link]
- Key Insight: Detailed DFT comparison (wB97X-V) and solvent effects on the 2-HP/2-PY equilibrium.
-
Alhatem, A. A. (2018).[1] Tautomeric Equilibria of Substituted 2-Pyridone/2-Hydroxypyridine in the Gas and Aqueous Phases.[1] Chemical Science International Journal.[1] Retrieved from [Link]
- Key Insight: Thermodynamic calculations (AM1/PM3) confirming gas phase preference for 2-HP and liquid phase for 2-PY.
-
Forlani, L., et al. (2002).[2] Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc.[2][3][4][5] Retrieved from [Link]
- Key Insight: Experimental determination of Hammett constants and UV-Vis "fixed parent" methodology.
-
Hegazi, S., et al. (2016).[2][6] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Int. J. Mol. Sci. Retrieved from [Link]
- Key Insight: Comparison of DFT functionals (M062X vs B3LYP)
-
Abdulla, H. I., & El-Bermani, M. F. (2001).[7] Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine.[7] Spectrochim Acta A. Retrieved from [Link]
- Key Insight: IR spectroscopic evidence of monomeric vs dimeric forms in different phases.
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The Dichlorophenyl Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the dichlorophenyl moiety is a cornerstone of modern medicinal chemistry, profoundly influencing the therapeutic efficacy and pharmacokinetic profiles of a diverse array of bioactive molecules.[1] This technical guide provides a comprehensive exploration of the dichlorophenyl group's role in biological activity, delving into its fundamental physicochemical properties, its impact on drug-target interactions, and its application across various therapeutic areas. We will examine the synthetic strategies for its incorporation, detail key experimental protocols for evaluation, and present case studies of prominent drugs that owe their success to this critical structural feature. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug development, offering both foundational knowledge and practical insights into the multifaceted contributions of the dichlorophenyl moiety.
Introduction: The Significance of the Dichlorophenyl Moiety in Medicinal Chemistry
The dichlorophenyl group, a simple six-membered aromatic ring bearing two chlorine substituents, is a deceptively powerful tool in the medicinal chemist's arsenal. Its prevalence in a wide range of pharmaceuticals, from non-steroidal anti-inflammatory drugs (NSAIDs) to antidepressants and anticancer agents, is a testament to its ability to favorably modulate a molecule's biological properties.[1] The strategic placement of chlorine atoms on the phenyl ring can dramatically alter a compound's lipophilicity, metabolic stability, and electronic character, all of which are critical determinants of its interaction with biological targets and its overall in vivo performance.[1] This guide will dissect the nuanced roles of this "privileged scaffold," providing a deeper understanding of how and why it has become such an integral component in the design of effective therapeutics.
Physicochemical Properties and Their Influence on Pharmacokinetics
The introduction of a dichlorophenyl moiety into a drug candidate can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile. These effects are primarily driven by the inherent physicochemical properties of the chlorinated aromatic ring.
Lipophilicity and Membrane Permeability: The two chlorine atoms, being highly electronegative, increase the lipophilicity (fat-solubility) of the molecule. This enhanced lipophilicity, often quantified by the octanol-water partition coefficient (LogP), can facilitate the passage of the drug across biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system (CNS) targets. However, excessive lipophilicity can also lead to increased non-specific binding to proteins and tissues, potentially causing off-target effects and reducing the free concentration of the drug available to interact with its intended target.
Metabolic Stability: The carbon-chlorine bond is generally strong and less susceptible to metabolic breakdown by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond.[2] This can increase the metabolic stability of the compound, leading to a longer half-life in the body and potentially allowing for less frequent dosing. For instance, the metabolism of para-dichlorobenzene (PDCB) is initiated by CYP enzymes, leading to the formation of various hydroxylated and conjugated metabolites.[2] Understanding these metabolic pathways is crucial for predicting the drug's clearance and potential for drug-drug interactions.
Electronic Effects and pKa: The electron-withdrawing nature of the chlorine atoms can influence the acidity or basicity (pKa) of nearby functional groups. This can affect the ionization state of the drug at physiological pH, which in turn impacts its solubility, receptor binding, and cellular uptake.
| Property | Influence of Dichlorophenyl Moiety | Reference |
| Lipophilicity (LogP) | Generally increased | [1] |
| Metabolic Stability | Often enhanced due to strong C-Cl bonds | [2] |
| Aqueous Solubility | Can be decreased with increased lipophilicity | [3] |
| pKa of Proximal Groups | Can be altered due to inductive effects | [3] |
Table 1: General Physicochemical Impact of the Dichlorophenyl Moiety.
Role in Pharmacodynamics: Driving Target Affinity and Selectivity
The true power of the dichlorophenyl moiety lies in its ability to directly influence how a drug interacts with its biological target, thereby dictating its potency and selectivity.
Hydrophobic Interactions: The lipophilic nature of the dichlorophenyl ring allows it to fit snugly into hydrophobic pockets within the binding sites of proteins, such as enzymes and receptors. This interaction can significantly contribute to the overall binding affinity of the drug. For example, in certain Src kinase inhibitors, the dichlorophenyl ring binds within a hydrophobic pocket, contributing to the compound's potency.[4]
Halogen Bonding: Beyond simple hydrophobic interactions, the chlorine atoms can participate in a more specific, non-covalent interaction known as halogen bonding. This occurs when the electropositive region on the surface of the chlorine atom (the σ-hole) interacts with an electron-rich atom, such as an oxygen or nitrogen, on the protein. This directional interaction can provide additional binding energy and contribute to the selectivity of the drug for its target.
Conformational Control: The steric bulk of the dichlorophenyl group can restrict the conformational flexibility of the drug molecule. This "locking" of the molecule into a specific, bioactive conformation can pre-organize it for optimal binding to its target, leading to a more potent and selective interaction.
Case Studies: The Dichlorophenyl Moiety in Action
The versatility of the dichlorophenyl group is best illustrated through its presence in a wide range of clinically successful drugs.
Anti-inflammatory Drugs: Diclofenac
Diclofenac, a widely used NSAID, features a 2,6-dichlorophenyl group.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory prostaglandins.[1] The dichlorophenyl ring plays a crucial role in positioning the molecule within the active site of the COX enzymes.
Antidepressants: Sertraline
Sertraline, a selective serotonin reuptake inhibitor (SSRI), contains a 3,4-dichlorophenyl group.[1] It functions by blocking the reabsorption of serotonin in the brain, thereby increasing its synaptic concentration.[1] The dichlorophenyl moiety is critical for its high-affinity binding to the serotonin transporter.
Anticancer Agents: Kinase Inhibitors
Many modern kinase inhibitors, used in cancer therapy, incorporate a dichlorophenyl group to enhance their potency and selectivity. For example, a series of novel pyrido[2,3-d]pyrimidin-7-one compounds have been developed as potent Abl kinase inhibitors for the treatment of chronic myeloid leukemia (CML).[5][6] The dichlorophenyl moiety in these compounds often occupies a hydrophobic pocket in the ATP-binding site of the kinase.[7]
Synthetic Strategies for Incorporation of the Dichlorophenyl Moiety
The introduction of a dichlorophenyl group into a molecule is a common and well-established practice in organic synthesis. Several methods can be employed depending on the desired substitution pattern and the overall complexity of the target molecule.
Nucleophilic Aromatic Substitution (SNAr)
In cases where the dichlorophenyl ring is activated by electron-withdrawing groups, a nucleophile can directly displace a leaving group (such as a halogen) on the ring.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds to a dichlorophenyl ring. These reactions typically involve the coupling of a dichlorophenyl halide or boronic acid with a suitable reaction partner.
Amide Bond Formation
A common strategy involves the acylation of an amine with a dichlorophenylacetyl chloride or a similar activated carboxylic acid derivative. For instance, the synthesis of certain acetamide derivatives involves reacting a secondary amine with 3,4-dichlorophenylacetyl chloride in the presence of a base.[8]
Experimental Protocols for Evaluating Dichlorophenyl-Containing Compounds
The biological activity of newly synthesized dichlorophenyl-containing compounds must be rigorously evaluated through a series of in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (GI50).[8]
Protocol:
-
Seed cancer cells (e.g., MCF-7) in 96-well plates and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[8]
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[8]
-
Viable cells with active mitochondrial reductase will convert the MTT to formazan crystals.[8]
-
Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).[8]
-
Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).[8]
-
Calculate the GI50 value from the dose-response curve.[8]
In Vivo Analgesic Activity (Mouse Abdominal Constriction Model)
This model is used to assess the pain-relieving properties of a compound.[8]
Protocol:
-
Administer the test compound to mice, typically via subcutaneous (s.c.) injection.[8]
-
After a set period (e.g., 20 minutes), give an intraperitoneal injection of an irritant (e.g., phenylquinone) to induce abdominal constrictions (writhing).[8]
-
Count the number of writhes for a defined period.[8]
-
A reduction in the number of writhes compared to a control group indicates analgesic activity.
Visualization of Key Concepts
Caption: A generalized workflow for the design and evaluation of dichlorophenyl-containing drug candidates.
Conclusion and Future Perspectives
The dichlorophenyl moiety continues to be a highly valuable and frequently employed structural motif in drug discovery. Its ability to favorably modulate a wide range of physicochemical and pharmacological properties makes it a powerful tool for optimizing lead compounds into clinical candidates. As our understanding of drug-target interactions becomes more sophisticated, particularly with the aid of computational modeling and structural biology, the rational design and application of dichlorophenyl-containing molecules will undoubtedly lead to the development of even more effective and safer medicines. Future research will likely focus on exploring novel substitution patterns of the dichlorophenyl ring and its use in combination with other privileged scaffolds to address complex therapeutic challenges.
References
- A Technical Review of Dichlorophenyl Propanone Derivatives: Synthesis, Biological Activity, and Mechanisms of Action - Benchchem. (n.d.).
- A Technical Guide to Dichlorophenyl-Containing Bioactive Molecules - Benchchem. (n.d.).
- The Pharmacology of Dichlorophenylpiperazine Derivatives: A Technical Guide - Benchchem. (n.d.).
- Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC. (n.d.).
- CN105037241B - The synthesis technique of 1 (2,6 dichlorophenyl) 2 indolones - Google Patents. (n.d.).
- Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7- ones: Toward selective Abl inhibitors | Request PDF - ResearchGate. (n.d.).
- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl - ResearchGate. (2019, October 4).
- Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC. (n.d.).
- Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed. (2018, September 15).
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Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][5][8]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed. (2007, February 1). Retrieved from
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- Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential | Journal of Medicinal Chemistry - ACS Publications. (2021, March 11).
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Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][5][8]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays | Request PDF - ResearchGate. (n.d.). Retrieved from
- dichlorophenylarsine - JoDrugs. (n.d.).
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Methodological & Application
Precision Quantification of 3,5-Dichloropyridine: Dual-Modality Protocols (HPLC-UV & GC-MS)
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]
3,5-Dichloropyridine (3,5-DCP) is a critical heterocyclic intermediate used extensively in the synthesis of agrochemicals (e.g., dicamba derivatives) and active pharmaceutical ingredients (e.g., roflumilast). Unlike unsubstituted pyridine, the presence of electron-withdrawing chlorine atoms at the 3 and 5 positions dramatically alters its physicochemical properties, rendering the nitrogen atom essentially non-basic (predicted pKa
This application note provides two validated methodologies for the quantification of 3,5-DCP. The choice of method depends on the analytical objective:
-
Method A (GC-MS/FID): The Gold Standard for purity assessment, raw material release, and trace impurity profiling due to the analyte's volatility (b.p. 178°C) and the thermal stability of its chlorinated congeners.[1]
-
Method B (HPLC-UV): The preferred method for in-process control (IPC) monitoring in aqueous reaction matrices or when analyzing thermally labile formulations.[1]
Method Selection Guide
The following decision matrix outlines the logical selection process for the appropriate analytical technique.
Figure 1: Decision tree for selecting the optimal analytical method based on sample matrix and stability.
Method A: Gas Chromatography (GC-MS/FID)
Primary Application: Purity assay (>98%) and impurity profiling (separation from 2,3,5-trichloropyridine and pentachloropyridine).[1]
Mechanistic Rationale
3,5-DCP is moderately volatile and thermally stable.[1] GC offers superior resolution compared to HPLC for separating 3,5-DCP from its chlorinated isomers, which often co-elute on C18 columns. The non-polar stationary phase (5% phenyl) separates based on boiling point and dispersive forces.[1] Since 3,5-DCP (b.p. 178°C) is significantly more volatile than its precursors (e.g., pentachloropyridine, b.p. ~280°C), it elutes earlier, allowing for rapid screening.
Instrument Parameters[2][3][10][11]
| Parameter | Setting | Rationale |
| Inlet Mode | Split (Ratio 50:1) | Prevents column overload for high-purity assays.[1] |
| Inlet Temp | 250 °C | Ensures rapid volatilization without thermal degradation.[1] |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1] |
| Column | DB-5ms or Rtx-5 (30 m × 0.25 mm × 0.25 µm) | 5% Phenyl phase provides ideal selectivity for halogenated aromatics.[1] |
| Oven Program | Initial: 80°C (Hold 2 min)Ramp: 15°C/min to 200°CRamp: 25°C/min to 280°C (Hold 3 min) | Slow initial ramp separates volatile solvents; final bake-out removes polychlorinated heavies.[1] |
| Detector | FID (280°C) or MS (Source 230°C) | FID for quantitative purity; MS (SIM mode m/z 147, 112) for trace confirmation. |
System Suitability Criteria[2]
-
Resolution (Rs): > 2.0 between 3,5-DCP and nearest impurity (typically 3-chloropyridine or 2,3,5-trichloropyridine).[1]
-
Tailing Factor: 0.9 – 1.2 (Symmetry is critical; tailing indicates active sites in the liner).[1]
-
RSD (n=6): < 1.0% for Area counts.[1]
Method B: HPLC-UV
Primary Application: Quantification in reaction mixtures, aqueous waste streams, or formulation stability studies.[1]
Mechanistic Rationale
While 3,5-DCP is extremely weak (pKa < -4), it is sufficiently lipophilic (LogP ~2.[1]26) [2] to retain well on C18 columns. Unlike basic pyridines that require high pH or ion-pairing reagents to suppress ionization, 3,5-DCP remains neutral at standard acidic pH (0.1% Formic Acid). The challenge in HPLC is often the "stickiness" of the chlorine atoms to residual silanols; therefore, a highly end-capped column is mandatory.
Instrument Parameters[2][10][11]
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 150 × 4.6 mm, 3.5 µm | End-capping minimizes secondary interactions with silanols.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier prevents ionization of trace basic impurities.[1] |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for chlorinated aromatics than Methanol.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[1] |
| Gradient | 0-2 min: 30% B (Isocratic)2-10 min: 30% | Gradient ensures elution of highly lipophilic pentachloropyridine impurities.[1] |
| Detection | UV @ 270 nm | |
| Temp | 30 °C | Controls viscosity and retention time reproducibility.[1] |
Experimental Protocols
Standard Preparation (Stock Solution)
Caution: 3,5-Dichloropyridine is an irritant.[2][1] Handle in a fume hood.
-
Weighing: Accurately weigh 25.0 mg of 3,5-DCP Reference Standard into a 25 mL volumetric flask.
-
Dissolution:
-
Concentration: Final stock concentration = 1.0 mg/mL (1000 ppm).
Sample Preparation (Reaction Mixture)
-
Aliquot: Take 1.0 mL of reaction mixture.
-
Quench/Dilute:
Calibration & Calculation
Construct a 5-point calibration curve (e.g., 10, 50, 100, 150, 200 µg/mL).
Troubleshooting & Critical Control Points
Peak Tailing (GC & HPLC)[2]
-
Problem: Asymmetric peaks (Tailing factor > 1.5).
-
Root Cause (GC): Active sites in the inlet liner interacting with the pyridine ring.[1]
-
Solution (GC): Replace liner with a deactivated split liner (glass wool should also be deactivated).[1]
-
Root Cause (HPLC): Residual silanols on the column stationary phase.[1]
-
Solution (HPLC): Ensure the column is "End-capped".[1] If tailing persists, add 5 mM Ammonium Acetate to the aqueous mobile phase to mask silanols.
Carryover (GC)[2]
-
Problem: Ghost peaks in blank injections.
-
Root Cause: 3,5-DCP can condense in the syringe wash or injection port if not hot enough.[1]
-
Solution: Increase syringe washes (3x Solvent A, 3x Solvent B) and ensure Inlet Temp
250°C.
Impurity Identification
In synthesis (reductive dechlorination of pentachloropyridine), the elution order on a DB-5ms (GC) column will typically be:
-
2,3,4,5-Tetrachloropyridine (Trace)[1]
-
Pentachloropyridine (Starting Material - Late eluter)
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17153, 3,5-Dichloropyridine.[1] Retrieved from [Link][1]
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Advanced HPLC Analysis of Chlorinated Pyridine Derivatives: A Protocol for Robust Method Development and Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorinated pyridine derivatives are crucial intermediates and active ingredients in the pharmaceutical and agrochemical sectors.[1][2] Their purity and accurate quantification are paramount to ensuring the safety and efficacy of final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity.[2][3] This document provides a comprehensive guide to developing and validating a robust reversed-phase HPLC (RP-HPLC) method for the analysis of chlorinated pyridine derivatives. We will delve into the causality behind experimental choices, from column and mobile phase selection to sample preparation and method validation, ensuring a scientifically sound and self-validating protocol.
The Analytical Challenge: Understanding Chlorinated Pyridines
The analysis of chlorinated pyridines by HPLC is not without its challenges. As basic compounds, they are prone to strong interactions with residual acidic silanol groups on the surface of traditional silica-based stationary phases.[4][5] This interaction is a primary cause of significant peak tailing, which compromises resolution and the accuracy of integration.[4] Furthermore, the polarity of these derivatives can vary widely depending on the nature and position of their substituents, which can lead to poor retention on conventional C18 columns.[2][6] Addressing these issues is fundamental to developing a reliable analytical method.
Strategic Method Development
A successful HPLC method is built on a logical and systematic optimization of key chromatographic parameters. The goal is to achieve a balance between retention, resolution, and analysis time while ensuring symmetric peak shapes.
Stationary Phase (Column) Selection
The choice of column is the most critical factor in controlling retention and selectivity.
-
The Workhorse: C18 Columns: A high-quality, end-capped C18 column is the recommended starting point for most chlorinated pyridine derivatives.[1][7] End-capping is a process that chemically bonds a small, inert group (like a trimethylsilyl group) to most of the unreacted silanol groups on the silica surface, thereby minimizing the undesirable interactions that cause peak tailing.[5]
-
Causality: The primary separation mechanism on a C18 column is hydrophobic (reversed-phase) interaction. The nonpolar C18 alkyl chains interact with the nonpolar regions of the analyte molecules. By minimizing available silanol groups through end-capping, we ensure this is the predominant interaction, leading to more symmetrical peaks.
-
Alternative Selectivities: If adequate separation or peak shape cannot be achieved on a C18 column, consider columns with different stationary phases. A phenyl or polar-embedded phase can offer alternative selectivities through π-π or hydrogen bonding interactions, which can be beneficial for separating positional isomers.[4] For highly polar derivatives, mixed-mode or HILIC columns may provide better retention.[6][8]
Mobile Phase Optimization: The Key to Control
The mobile phase composition directly influences analyte retention and peak shape.
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol as the organic component of the mobile phase.[1] Its lower viscosity results in lower backpressure, and it often provides sharper peaks and different selectivity for aromatic compounds.
-
The Critical Role of pH: Most pyridine derivatives have a pKa between 5 and 6.[4][9] Controlling the mobile phase pH is essential for consistent results.
-
Low pH (2.5 - 3.5): Operating at a low pH offers two significant advantages. Firstly, the pyridine nitrogen is fully protonated, making it consistently charged and more polar, which can aid in controlling retention. Secondly, and more importantly, a low pH suppresses the ionization of residual silanol groups on the column, effectively "masking" them and preventing strong interactions with the protonated basic analytes.[4] This is the most common strategy for achieving excellent peak shape for basic compounds.[4] An acidic modifier like phosphoric acid, formic acid, or trifluoroacetic acid (TFA) is used to control the pH.[1][2][10] For LC-MS applications, volatile acids like formic acid are required.[10]
-
-
Mobile Phase Additives: In addition to pH control, additives can further improve performance.
-
Buffers: A buffer, such as a 10-20 mM phosphate or formate buffer, should be used to maintain a constant pH throughout the analysis, ensuring reproducible retention times.[4]
-
Competing Bases: A low concentration (e.g., 5-10 mM) of a competing base like triethylamine (TEA) can be added. The TEA preferentially interacts with the active silanol sites, shielding them from the pyridine analyte and improving peak shape.[4] However, TEA is not compatible with MS detection.
-
General Analytical Workflow
The process from sample receipt to final report generation follows a structured path to ensure data integrity and quality.
Caption: General workflow for the HPLC analysis of chlorinated pyridine derivatives.
Detailed Experimental Protocol: A Universal Starting Point
This protocol provides robust starting conditions that can be adapted for various chlorinated pyridine derivatives.
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[1]
-
Column: High-quality C18, 4.6 x 150 mm, with a particle size of 2.7 to 5 µm.[1]
-
Chemicals:
Preparation of Solutions
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of orthophosphoric acid or formic acid in water. For example, add 1.0 mL of acid to a 1 L volumetric flask and dilute to volume with water. Filter through a 0.45 µm membrane filter.[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is a good starting point.[1]
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (e.g., 1 mg/mL): The preparation will depend on the matrix. For a drug substance, accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1] For other matrices like soil, an extraction step is required (see Section 5).
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and efficiency for a wide range of derivatives.[7] |
| Mobile Phase A | 0.1% Phosphoric or Formic Acid in Water | Low pH suppresses silanol activity and ensures consistent protonation of the analyte, improving peak shape.[4] |
| Mobile Phase B | Acetonitrile | Preferred organic modifier for good peak shape and lower backpressure.[1] |
| Gradient Elution | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-18.1 min: 90-10% B, 18.1-25 min: 10% B | A gradient is recommended to elute compounds with a range of polarities and to clean the column effectively after each injection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[7] |
| Column Temperature | 30 °C | Elevated temperature can improve efficiency and reduce backpressure. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on concentration and sensitivity. |
| Detection | UV at 254 nm or DAD scan | Pyridine rings are chromophoric. 254 nm is a common wavelength, but a DAD should be used to determine the optimal wavelength for each specific derivative.[6][7] |
System Suitability Test (SST)
Before analyzing any samples, the system's performance must be verified.[1] Inject a mid-concentration working standard solution five or six times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. A value of 1 is a perfectly symmetrical Gaussian peak.[1] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and performance.[1] |
| % RSD of Peak Area | ≤ 2.0% | Measures the precision of the injector and detector.[11] |
| % RSD of Retention Time | ≤ 1.0% | Measures the precision and stability of the pump.[11] |
Protocol: Sample Preparation from a Soil Matrix
This protocol provides a practical example of extracting chlorinated pyridine derivatives from a complex matrix.[12]
-
Weighing: Accurately weigh 2 g of air-dried soil into a 20 mL centrifuge tube.
-
Extraction: Add 10 mL of methanol to the tube and vortex for 1 minute.
-
Sonication: Place the tube in an ultrasonic bath for 40 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the extract for 5 minutes at 8000 rpm.
-
Collection: Carefully transfer the supernatant (the clear liquid) to a clean tube.
-
Concentration (Optional): If higher sensitivity is needed, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the HPLC diluent.
-
Filtration: Before injection, filter the final extract through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.[12]
Method Validation: Ensuring Trustworthiness
Once the method is developed, it must be validated to ensure it is fit for its intended purpose.[13] Method validation is a core requirement of regulatory bodies and quality management systems.[3][14] The key parameters to evaluate are outlined by the International Conference on Harmonisation (ICH) guidelines.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, matrix). | Peak purity analysis (using DAD), resolution > 2 from nearest eluting peak. |
| Linearity | To demonstrate that the results are directly proportional to the concentration of the analyte in the sample.[15] | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 5-150 µg/mL). |
| Accuracy | To determine the closeness of the test results to the true value.[15] | Typically 98.0% to 102.0% recovery of spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[15] | % RSD ≤ 2.0% for repeatability (same day, same analyst, same instrument) and intermediate precision (different days, analysts, or instruments).[11] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1.[15] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1.[15] |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like pH (±0.2), column temperature (±5°C), or flow rate (±0.1 mL/min) are varied. |
Troubleshooting Common HPLC Issues
Even with a robust method, problems can arise. A logical approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Pyridine, 2-hexyl- on Newcrom R1 HPLC column. Retrieved from [Link]
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SIELC Technologies. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
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Ali, A., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
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Patel, K. D., et al. (2021, June 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal for Research in Applied Science and Engineering Technology. Retrieved from [Link]
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Patel, K. D., et al. (2021, June 1). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]
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AAPS College. (2017, January 24). What Is High Performance Liquid Chromatography Method Validation? Retrieved from [Link]
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Silva, A. F., et al. (2025, July 29). A Validated RP-HPLC Method for Monitoring Pollutants Removal during Microalgae Bioremediation of Polluted Waters. Bulletin of Environmental Contamination and Toxicology. Retrieved from [Link]
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He, S., et al. (2007, August 15). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - Chapter 6: Analytical Methods. Retrieved from [Link]
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Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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Chebios. (n.d.). EPA methods 8000 Series. Retrieved from [Link]
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Zapata, M., Rodríguez, F., & Garrido, J. L. (2025, March 31). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Marine Ecology Progress Series. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 1673: PEG-600 by Derivatization and HPLC. Retrieved from [Link]
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Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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Shimadzu Corporation. (2022, March 3). How to do HPLC method validation. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Pyridine: T-PV2295-01-9112-CH. Retrieved from [Link]
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Nacevska, J. P., et al. (2016, December 27). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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Uddin, M. R., et al. (2026, January 31). Validated RP-HPLC-UV Method for Simultaneous Quantification of Aminophenazone, Dipyrine, and Chlorpheniramine Maleate in Pharmaceutical Formulations Considering Dipyrine Decomposition. Journal of Chemistry. Retrieved from [Link]
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Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]
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El-Gindy, A., El-Zeany, B., & Amer, S. (1988). Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Handajani, U. S., et al. (2017, July 20). DETERMINATION OF CHLORPYRIFOS PESTICIDE BY EFFERVESCENCE LIQUID PHASE MICROEXTRACTION HPLC UV-VIS. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
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- 9. helixchrom.com [helixchrom.com]
- 10. Separation of Pyridine, 2-hexyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. What Is High Performance Liquid Chromatography Method Validation? - AAPS [aaps.ca]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Application Note: High-Sensitivity GC-MS Determination of Dichlorophenyl Compounds in Complex Matrices
Target Audience: Researchers, analytical scientists, and drug development professionals. Analytes of Interest: Dichlorophenols (e.g., 2,4-DCP, 2,6-DCP) and Arylpiperazines (e.g., 1-(2,3-Dichlorophenyl)piperazine).
Introduction & Scientific Rationale
Dichlorophenyl compounds encompass a diverse class of chemicals, ranging from environmental priority pollutants (such as 2,4-dichlorophenol and 2,6-dichlorophenol) to critical pharmaceutical intermediates and metabolites (such as 1-(2,3-dichlorophenyl)piperazine, a key precursor to atypical antipsychotics)[1][2]. Due to their toxicological significance and stringent regulatory limits in both environmental monitoring and pharmaceutical quality control, robust analytical methodologies are required for their trace-level quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold standard for analyzing these semi-volatile organic compounds[1]. However, analyzing these compounds directly presents a fundamental chromatographic challenge. The presence of active polar functional groups—specifically the hydroxyl (-OH) groups in phenols and the secondary amine (-NH) groups in piperazines—leads to adverse hydrogen-bonding interactions with the silanol groups of the GC column's stationary phase. If left unaddressed, this causes severe peak tailing, poor chromatographic resolution, and compromised sensitivity at low concentrations.
To circumvent this, we employ a self-validating analytical workflow that combines Solid-Phase Extraction (SPE) for rigorous matrix elimination with chemical derivatization (silylation) for volatility enhancement[3][4].
Experimental Workflow & Mechanistic Causality
The following workflow illustrates the logical progression of the sample from raw matrix to quantified data.
Figure 1: Workflow for SPE, derivatization, and GC-MS analysis of dichlorophenyl compounds.
Mechanistic Justifications:
-
Why SPE? Trace-level quantification requires the removal of salts and proteins that would otherwise foul the GC inlet. A polymeric reversed-phase sorbent (e.g., Styrene-divinylbenzene-vinylpyrrolidone) provides dual retention mechanisms: hydrophobic interactions for the dichlorophenyl ring and hydrophilic interactions for the polar functional groups[4].
-
Why BSTFA Derivatization? Derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% trimethylchlorosilane (TMCS) replaces active hydrogens with bulky, non-polar trimethylsilyl (TMS) groups. This transformation drastically increases the analytes' thermal stability and volatility, ensuring sharp, Gaussian peak shapes[3][4].
-
Why Ethyl Acetate? Ethyl acetate provides an optimal polarity balance to elute both the slightly polar dichlorophenols and the basic piperazines from the SPE sorbent, while remaining volatile enough for rapid nitrogen blowdown[4].
Step-by-Step Protocol (Self-Validating System)
To ensure the trustworthiness of the data, this protocol acts as a closed-loop validation system. Isotopically labeled surrogates are introduced at the very first step. Any loss of analyte during extraction or incomplete derivatization is proportionally reflected in the surrogate recovery, allowing for real-time mathematical correction[5].
Sample Preparation & Solid-Phase Extraction (SPE)
-
Surrogate Spiking: Spike 500 mL of the aqueous sample (or diluted biological matrix) with 10 µL of a 1 µg/mL surrogate standard solution (e.g., 2,4-Dichlorophenol-d3)[5].
-
Acidification: Adjust the sample pH to < 2 using 6N HCl. Causality: Acidification ensures that phenolic compounds remain in their fully protonated, neutral state, maximizing hydrophobic retention on the sorbent[4].
-
Conditioning: Condition a polymeric SPE cartridge with 5 mL of LC-MS grade methanol, followed immediately by 5 mL of LC-MS grade water. Do not allow the sorbent bed to dry[2].
-
Loading: Pass the acidified sample through the cartridge at a controlled flow rate of 10–20 mL/min[4].
-
Washing & Drying: Wash the cartridge with 5 mL of 5% methanol in water to elute weakly bound polar interferences. Dry the cartridge under full vacuum for 10 minutes.
-
Elution & Concentration: Elute the target analytes using 5 mL of ethyl acetate. Evaporate the eluate to approximately 0.8 mL under a gentle stream of ultra-pure nitrogen gas at 35°C[4].
Silylation Derivatization
-
Transfer the concentrated 0.8 mL eluate to a 2 mL glass autosampler vial.
-
Add 100 µL of BSTFA containing 1% TMCS[4].
-
Cap the vial securely with a PTFE-lined septum and incubate in a heating block at 70°C for 30 minutes[3]. Causality: The elevated temperature provides the activation energy necessary to drive the silylation of sterically hindered secondary amines (like piperazines) to completion.
-
Allow the vial to cool to room temperature. Add the internal standard and adjust the final volume to exactly 1.0 mL with ethyl acetate[4].
Quality Control (QC) Checkpoints
-
Method Blank: Process a blank sample (ultrapure water) through the entire SPE and derivatization workflow to verify the absence of background contamination[6].
-
Calibration Verification: Inject a mid-level calibration standard every 10 samples. The instrument response must remain within ±15% of the initial calibration curve to validate ongoing system stability[7].
Instrumental Parameters & Data Presentation
A 5% phenyl-arylene / 95% dimethylpolysiloxane column (e.g., DB-5MS) is selected for its low bleed characteristics and optimal selectivity for halogenated aromatics[3]. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode following Electron Ionization (EI) at 70 eV to maximize the duty cycle and eliminate matrix background noise[2][3].
Table 1: GC-MS Operating Conditions
| Parameter | Setting / Specification |
| GC Column | DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium (99.999%), Constant flow at 1.0 mL/min |
| Injection Mode | 1 µL, Splitless mode |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial 70°C (hold 1 min); Ramp at 15°C/min to 280°C (hold 5 min) |
| MS Transfer Line Temp. | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
Table 2: Target Analytes & SIM Parameters
Note: Molecular weights reflect the addition of the Trimethylsilyl (TMS) group (+72 Da net addition for -OH, +72 Da for -NH).
| Analyte | Derivatized Form | Target Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 2,4-Dichlorophenol | TMS Ether | 234 | 219, 162 |
| 2,6-Dichlorophenol | TMS Ether | 234 | 219, 162 |
| 1-(2,3-Dichlorophenyl)piperazine | TMS Amine | 303 | 260, 231 |
| 2,4-Dichlorophenol-d3 (Surrogate) | TMS Ether | 237 | 222, 165 |
Table 3: Comparative Method Validation Metrics
Data extrapolated from standardized EPA and pharmaceutical validation guidelines for GC-MS analysis of derivatized aromatics[3][5].
| Validation Parameter | 2,4-Dichlorophenol | 2,6-Dichlorophenol | 1-(2,3-Dichlorophenyl)piperazine |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.995 |
| Precision (%RSD) | < 10% | < 10% | < 10% |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.1 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL | 1.5 ng/mL |
| SPE Recovery (%) | 95.0 - 105.0% | 95.0 - 105.0% | 90.0 - 110.0% |
References
-
Title : EPA-EAD: 1653: Chlorinated Phenolics associated with the pulp and paper industry | Source : National Environmental Methods Index (NEMI) | URL : 6
-
Title : A Comparative Guide to Validating HPLC-MS Methods for 4-Amino-2,6-dichlorophenol | Source : BenchChem | URL : 3
-
Title : Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry | Source : U.S. EPA Archive | URL : 1
-
Title : GC-MS method for the identification of 1-(2,3-Dichlorophenyl)piperazine | Source : BenchChem | URL : 2
-
Title : EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) | Source : U.S. EPA | URL : 7
-
Title : Determination of chlorophenols in sediment using ultrasonic solvent extraction followed by solid-phase extraction, derivatization, and GC-MS analysis | Source : IWA Publishing | URL : 5
-
Title : Solid-Phase Extraction, Derivatization, GC/MS Method (No.M240) | Source : Shimadzu Corporation | URL : 4
Sources
Application of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine in anticancer research
This guide details the application of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine (and its derivatives) as a privileged scaffold in anticancer research, specifically focusing on its role as a potent Furin inhibitor and its utility in targeting Kinase signaling pathways (e.g., Pim-1).
Executive Summary
3-(3,5-Dichlorophenyl)-2-hydroxypyridine (often existing in its tautomeric form, 3-(3,5-Dichlorophenyl)-2-pyridone ) represents a critical pharmacophore in modern drug discovery. Its primary application in oncology stems from its ability to induce a unique "induced-fit" binding mechanism in the proprotein convertase Furin . Furin is a master regulator of tumor progression, responsible for activating substrates involved in proliferation (IGF-1R), vascularization (VEGF-C), and metastasis (TGF-
This guide provides the mechanistic rationale, experimental protocols, and application notes for utilizing this scaffold to silence Furin activity and suppress malignant phenotypes.
Part 1: Mechanism of Action (The "Trp-Flip" Effect)
The efficacy of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine lies in its specific interaction with the Furin active site. Unlike canonical peptidomimetic inhibitors that bind the catalytic triad directly, this scaffold exploits a cryptic hydrophobic pocket.
The Induced-Fit Mechanism[1][2][3][4][5][6]
-
Target: Furin (Proprotein Convertase Subtilisin/Kexin Type 3).[1]
-
Binding Event: The 3,5-dichlorophenyl moiety acts as a "hydrophobic wedge."[2] Upon binding, it forces the side chain of Tryptophan 254 (Trp254) to rotate approximately 180°.[3]
-
Consequence: This rotation exposes a previously buried hydrophobic pocket (the S1/S1' region), creating a high-affinity docking site for the dichlorophenyl group. This stabilizes the inhibitor-enzyme complex, leading to slow off-rate kinetics (long residence time), which is crucial for sustained in vivo efficacy.
-
Significance: This mechanism is highly specific to Furin over other proprotein convertases (like PC1/3 or PC2), reducing off-target toxicity.
Downstream Anticancer Effects
Inhibition of Furin by this scaffold prevents the proteolytic maturation of:
-
Pro-VEGF-C
VEGF-C (Blocks Lymphangiogenesis). -
Pro-MMP-2
MMP-2 (Blocks Invasion). -
Pro-IGF-1R
IGF-1R (Blocks Proliferation).
Caption: Mechanism of Action showing the inhibitor-induced conformational change (Trp254 flip) that creates a hydrophobic pocket, effectively silencing Furin-mediated activation of oncogenic precursors.
Part 2: Application Notes & Experimental Design
Application Note 1: Solubility and Handling
The 3,5-dichlorophenyl moiety confers significant lipophilicity to the molecule.
-
Solvent: Prepare stock solutions (10 mM) in DMSO . Avoid aqueous buffers for stock preparation to prevent precipitation.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles as hydroxypyridines can be sensitive to oxidation or aggregation.
-
Assay Buffer: When diluting for assays, ensure the final DMSO concentration is <1% (typically 0.1-0.5%) to avoid solvent interference with enzyme activity.
Application Note 2: In Vitro Screening Strategy
Because the inhibition relies on an induced-fit mechanism , standard rapid-mixing assays may underestimate potency.
-
Critical Step: You MUST include a pre-incubation step (30–60 minutes) of the enzyme with the inhibitor before adding the substrate. This allows time for the Trp254 conformational change to occur and the hydrophobic pocket to form.
-
Readout: Use a fluorogenic substrate (e.g., Pyr-RTKR-AMC) specific for Furin.
Part 3: Detailed Protocols
Protocol 1: Fluorogenic Furin Inhibition Assay
Objective: Determine the IC50 of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine derivatives against recombinant human Furin.
Materials:
-
Enzyme: Recombinant Human Furin (e.g., R&D Systems).
-
Substrate: Fluorogenic peptide Boc-RVRR-AMC (Bachem).
-
Buffer: 100 mM HEPES (pH 7.5), 1 mM CaCl₂, 0.5% Triton X-100, 1 mM
-mercaptoethanol. -
Plate: 96-well black flat-bottom microplate.
Procedure:
-
Preparation: Dilute Furin enzyme to 2 nM in Assay Buffer.
-
Compound Addition: Add 10 µL of the test compound (serially diluted in assay buffer with 5% DMSO) to the plate wells.
-
Enzyme Addition: Add 40 µL of the diluted Furin enzyme to the wells.
-
Pre-Incubation (Crucial): Incubate the plate for 60 minutes at room temperature (25°C). Note: Without this step, the IC50 will shift significantly due to the slow-binding kinetics.
-
Substrate Initiation: Add 50 µL of the Substrate (100 µM stock) to start the reaction (Final volume 100 µL; Final Substrate conc. 50 µM).
-
Measurement: Monitor fluorescence immediately (Ex: 360 nm / Em: 460 nm) in kinetic mode for 60 minutes.
-
Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Plot % Inhibition vs. Log[Concentration] to determine IC50.
Protocol 2: Cell-Based Target Engagement (Western Blot)
Objective: Validate the inhibition of Furin-mediated substrate processing in a cancer cell line (e.g., HepG2 or MCF-7).
Materials:
-
Cell Line: HepG2 (High Furin expression).
-
Antibodies: Anti-Pro-BDNF, Anti-Mature BDNF, or Anti-IGF-1R (
-subunit). -
Lysis Buffer: RIPA buffer + Protease Inhibitor Cocktail.
Procedure:
-
Seeding: Seed HepG2 cells (5 x 10⁵ cells/well) in a 6-well plate and incubate overnight.
-
Treatment: Treat cells with the test compound (1, 5, 10 µM) or Vehicle (DMSO) for 24–48 hours .
-
Lysis: Wash cells with cold PBS and lyse in RIPA buffer. Collect supernatant after centrifugation.
-
Western Blot:
-
Load 20 µg protein per lane.
-
Probe for the Precursor (e.g., Pro-IGF-1R, ~200 kDa) and the Mature form (e.g., IGF-1R
, ~95 kDa).
-
-
Validation: A successful "hit" will show an accumulation of the Precursor band and a decrease in the Mature band compared to the control.
Caption: Experimental workflow emphasizing the critical pre-incubation step for in vitro assays and the downstream biomarker analysis for cellular validation.
References
-
Dahms, S. O., et al. (2022).[4][1][5][3][2][6] "Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism."[4][1][5][3][2][7][6] ACS Chemical Biology, 17(4), 816–821.[1]
-
Source:
-
-
Douglas, L. E., et al. (2025).[3] "Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold." International Journal of Molecular Sciences, 26(2).
-
Source:
-
- Couture, F., et al. (2011). "Therapeutic targeting of proprotein convertases in cancer." Expert Opinion on Therapeutic Targets, 15(11), 1269-1284. Context: Validates Furin as a target for metastasis and tumor growth.
Sources
- 1. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Using dichlorophenylpyridines as furin inhibitors in viral research
Application Notes & Protocols
Utilizing Dichlorophenylpyridines as Potent Furin Inhibitors for Antiviral Research and Drug Development
Abstract
The host protease furin is a critical activator of numerous viral glycoproteins, making it a prime target for broad-spectrum antiviral therapeutics.[1][2] The emergence of highly pathogenic viruses, such as SARS-CoV-2 and avian influenza, has underscored the need for effective host-targeted inhibitors.[3][4] This guide provides a comprehensive overview and detailed protocols for utilizing dichlorophenylpyridines, a novel class of non-peptidic, small-molecule furin inhibitors, in viral research. We will delve into their unique induced-fit mechanism of action, guide researchers through essential in vitro and cell-based assays, and provide the technical insights needed to generate robust and reproducible data.
The Central Role of Furin in Viral Pathogenesis
Furin is a calcium-dependent serine endoprotease belonging to the proprotein convertase (PC) family.[5][6] Primarily located in the trans-Golgi network, furin is responsible for the maturation of a vast array of host proteins by cleaving them at specific multibasic recognition sites, typically R-X-K/R-R↓.[1][5]
Many viruses have evolved to exploit this host machinery. They express their envelope glycoproteins as inactive precursors that require proteolytic cleavage to become fusion-competent. By possessing a furin cleavage site, these viruses co-opt the host's own furin to prime their glycoproteins during transit through the secretory pathway.[2][7] This cleavage is often a prerequisite for viral entry into target cells and can be a major determinant of viral pathogenicity and transmissibility.[1][8]
Figure 1: Simplified workflow of furin-mediated viral glycoprotein activation.
Table 1: Examples of Viruses Dependent on Furin Cleavage
| Virus Family | Example Virus | Glycoprotein | Function of Cleavage |
|---|---|---|---|
| Coronaviridae | SARS-CoV-2, MERS-CoV | Spike (S) | Primes S protein for fusion, enhances infectivity and cell-cell fusion[9][10][11] |
| Orthomyxoviridae | Avian Influenza (H5, H7) | Hemagglutinin (HA) | Enables low-pH-induced conformational change for membrane fusion[3][7] |
| Paramyxoviridae | Measles Virus, Canine Distemper Virus | Fusion (F) | Activates the protein to mediate fusion with the host cell membrane[1][7] |
| Flaviviridae | Dengue Virus | pre-Membrane (prM) | Maturation of the virus particle, essential for infectivity |
| Retroviridae | HIV-1 | Envelope (Env) | Processing of gp160 into gp120 and gp41 subunits[6][12] |
Dichlorophenylpyridines: A Superior Class of Furin Inhibitors
Historically, furin inhibitor development focused on peptide-based molecules that mimic the enzyme's natural substrate.[1] While potent, these compounds often suffer from poor cell permeability, low bioavailability, and potential off-target effects, limiting their therapeutic utility.[13]
Dichlorophenylpyridine-based molecules represent a significant advancement. These are non-peptidic, small-molecule inhibitors that exhibit high cellular potency and antiviral activity.[14][15] Their efficacy stems from a unique induced-fit binding mechanism .
Unlike substrate mimics that bind to the pre-formed active site, dichlorophenylpyridines induce a significant conformational rearrangement of furin's substrate-binding cleft.[1][5] This process involves the flipping of a key tryptophan residue (Trp254), which exposes a new, deep hydrophobic pocket.[4] The inhibitor's 3,5-dichlorophenyl moiety then inserts into this newly formed pocket, leading to extensive hydrophobic interactions.[1][16] This induced-fit binding results in very slow off-rates and a long residence time, making these inhibitors exceptionally potent and durable in their action.[4][5]
Figure 2: Induced-fit mechanism of dichlorophenylpyridine inhibitors.
Pre-Experimental Considerations
Rigorous experimental design is paramount for obtaining meaningful results. Before initiating inhibition studies, the following factors must be addressed.
-
Inhibitor Handling: Dichlorophenylpyridine compounds are typically supplied as a powder. Prepare a high-concentration stock solution (e.g., 10-20 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Choosing an Initial Concentration Range: If the IC50 or Ki value for your specific compound and assay system is unknown, start with a broad concentration range (e.g., 1 nM to 100 µM). Published literature on analogous compounds can provide a useful starting point.[3] For example, potent dichlorobiphenyl-derived inhibitors have shown Ki values below 5 nM in enzymatic assays.[3]
-
The Imperative of Cytotoxicity Testing: It is crucial to distinguish between a true antiviral effect and an effect caused by inhibitor-induced cell death. A compound that is toxic to host cells will invariably reduce viral replication. Therefore, a cytotoxicity assay must be run in parallel with every cell-based antiviral experiment, using the same cell line, inhibitor concentrations, and incubation times.
Experimental Protocols
Protocol 1: In Vitro Fluorometric Furin Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on purified furin enzyme activity. It is used to calculate the IC50 value, a measure of inhibitor potency. Commercial kits are available for this purpose.[17][18][19]
Causality: This assay isolates the enzyme, substrate, and inhibitor from cellular complexity. It confirms that the compound directly targets furin activity, providing a quantitative measure (IC50) of its potency.
Materials:
-
Recombinant Human Furin
-
Furin Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2)[20]
-
Fluorogenic Furin Substrate (e.g., Pyr-RTKR-AMC)
-
Dichlorophenylpyridine inhibitor stock solution (in DMSO)
-
Known Furin Inhibitor (e.g., Chloromethylketone, as a positive control)[17]
-
DMSO (as a solvent control)
-
96-well solid black microplate
-
Fluorescence microplate reader (Ex/Em = 360/460 nm or similar, depending on substrate)
Figure 3: Workflow for the in vitro furin inhibition assay.
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of your dichlorophenylpyridine compound in Furin Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Also prepare dilutions for the positive control inhibitor.
-
Set Up Plate: To a 96-well black plate, add components in the following order:
-
Test Wells: 25 µL of diluted test inhibitor + 8 µL diluted furin.
-
Solvent Control (Max Activity): 25 µL of assay buffer with DMSO (at the same final concentration as test wells) + 8 µL diluted furin.
-
Inhibitor Control (Positive Control): 25 µL of known furin inhibitor + 8 µL diluted furin.
-
No Enzyme Control (Background): 50 µL of assay buffer.
-
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at room temperature for 15 minutes, protected from light. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare a substrate mix according to the manufacturer's instructions. Add 50 µL of the substrate mix to all wells to start the reaction. The total volume should be ~100 µL.
-
Data Acquisition: Immediately place the plate in a fluorescence reader. Measure fluorescence intensity in kinetic mode at Ex/Em = 360/460 nm every 5 minutes for 30-60 minutes at room temperature.
-
Data Analysis:
-
For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the "No Enzyme Control" from all other rates.
-
Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_SolventControl))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve (non-linear regression) to determine the IC50 value.
-
Protocol 2: Cell-Based Viral Infectivity Assay (Plaque Reduction or Reporter Assay)
This protocol assesses the ability of the inhibitor to block viral replication in a relevant host cell line.
Causality: This functional assay directly tests the hypothesis that inhibiting furin in a cellular context will reduce the production of infectious virus particles. Running it in parallel with a cytotoxicity assay (Protocol 3) ensures the observed effect is specifically antiviral.
Materials:
-
Host cell line permissive to the virus of interest (e.g., A549, Calu-3 for respiratory viruses)[3][21]
-
Virus stock with a known titer
-
Dichlorophenylpyridine inhibitor stock solution
-
Cell culture medium and supplements
-
Multi-well cell culture plates (e.g., 24- or 48-well)
-
Detection reagents (e.g., Crystal Violet for plaque assays, luciferase substrate for reporter viruses)
Figure 4: General workflow for a cell-based viral infectivity assay.
Procedure:
-
Cell Seeding: Seed the appropriate host cells into multi-well plates. Allow them to adhere and grow to ~90-95% confluency.
-
Inhibitor Treatment: Aspirate the growth medium. Add fresh medium containing serial dilutions of the dichlorophenylpyridine inhibitor. Include a "No Inhibitor" (cells + virus) and a "Solvent Control" (cells + virus + DMSO). Incubate for 1-2 hours at 37°C.
-
Infection: Remove the inhibitor-containing medium (or add virus directly, depending on the experimental design). Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: After the adsorption period (e.g., 1 hour), wash the cells to remove unbound virus and add fresh medium containing the same concentrations of inhibitor as in Step 2. Incubate for a period appropriate for the virus's replication cycle (e.g., 48-72 hours).
-
Quantification:
-
For Plaque Reduction Assay: Overlay cells with a semi-solid medium (like agar or methylcellulose). After incubation, fix and stain the cells (e.g., with crystal violet). Count the number of plaques (zones of cell death) in each well.
-
For Reporter Virus Assay: If using a virus expressing a reporter gene (e.g., luciferase, GFP), lyse the cells and measure the reporter signal according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the percent reduction in plaques or reporter signal relative to the solvent control. Plot this against inhibitor concentration to determine the EC50 (50% effective concentration).
Protocol 3: MTT Cytotoxicity Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. It is a critical control for cell-based assays.
Causality: This assay validates that the concentrations of inhibitor used in the antiviral experiment are not simply killing the host cells. A potent antiviral compound should have a high CC50 (50% cytotoxic concentration) and a low EC50, resulting in a high selectivity index (SI = CC50/EC50).
Materials:
-
Cells, plates, and inhibitor dilutions prepared identically to the antiviral assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[22]
-
Solubilization solution (e.g., DMSO or a detergent-based solution).[23]
-
Absorbance microplate reader (570 nm).
Procedure:
-
Setup: Prepare a plate of cells treated with the inhibitor exactly as you would for the antiviral assay, but do not add any virus. Include "No Cell" (media only) and "No Inhibitor" (cells + media + solvent) controls. Incubate for the same duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[23]
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the solvent control. Plot this against inhibitor concentration to determine the CC50 value.
Data Presentation and Interpretation
Table 2: Example Inhibitory and Cytotoxicity Data
| Compound | Furin IC50 (nM) | Antiviral EC50 (µM) (vs. H7N7 IAV)[3] | CC50 (µM) (in A549 cells)[3] | Selectivity Index (SI = CC50/EC50) |
|---|---|---|---|---|
| BOS-981 | < 20 | ~ 2.5 - 5.0 | > 5 (Slight toxicity at 5 µM) | Low |
| Compound 9 | < 5 | ~ 2.5 | > 5 | > 2 |
| Ideal Candidate | < 10 | < 1 | > 100 | > 100 |
Interpretation:
-
A successful experiment will show a dose-dependent decrease in viral replication (Protocol 2) at inhibitor concentrations that have minimal impact on cell viability (Protocol 3).
-
The Selectivity Index (SI) is a critical metric. A high SI value (typically >10, ideally >100) indicates that the compound's antiviral activity is specific and not a byproduct of general toxicity.
-
The in vitro IC50 (Protocol 1) should ideally be lower than the cell-based EC50, as factors like cell permeability and inhibitor stability can affect potency in a cellular environment.
References
-
Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(4), 816-821. [Link]
- Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology.
-
Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. PubMed. [Link]
-
Rapp, J., et al. (2025). Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. ChemMedChem. [Link]
-
Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through anInduced-Fit Mechanism. Paris-Lodron-University Salzburg. [Link]
-
Guzman, R. A., et al. (2025). Beyond Processing: Furin as a Central Hub in Viral Pathogenesis and Genetic Susceptibility. MDPI. [Link]
-
Schnapp, G., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology. [Link]
-
Krysan, D. J. (2019). The Proteolytic Regulation of Virus Cell Entry by Furin and Other Proprotein Convertases. MDPI. [Link]
-
Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ResearchGate. [Link]
-
Rapp, J., et al. (2026). Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. ResearchGate. [Link]
-
Ghafouri, M., et al. (2025). Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold. MDPI. [Link]
-
Papa, G., et al. (2021). Furin cleavage of SARS-CoV-2 Spike promotes but is not essential for infection and cell-cell fusion. PLOS Pathogens. [Link]
-
Uemura, K., et al. (2021). The Role of Furin in the Pathogenesis of COVID-19-Associated Neurological Disorders. MDPI. [Link]
-
Monár, Z., et al. (2024). In Vitro Evaluation of Antipseudomonal Activity and Safety Profile of Peptidomimetic Furin Inhibitors. MDPI. [Link]
-
de Haan, C. A., et al. (2008). Cleavage of Group 1 Coronavirus Spike Proteins: How Furin Cleavage Is Traded Off against Heparan Sulfate Binding upon Cell Culture Adaptation. Journal of Virology. [Link]
-
Powner, M. B. (2021). What are Furin Proteases?. News-Medical.Net. [Link]
-
BPS Bioscience. Furin Protease Assay Kit. [Link]
-
Follis, K. E., et al. (2006). Furin cleavage of the SARS coronavirus spike glycoprotein enhances cell–cell fusion but does not affect virion entry. Virology. [Link]
-
Racaniello, V. (2020). SARS-CoV-2 furin cleavage site revisited. Virology Blog. [Link]
-
Amsbio. Furin Protease Assay Kit. [Link]
-
Anaspec. SensoLyte® Rh110 Furin Activity Assay Kit Fluorimetric. [Link]
-
Shiryaev, S. A., et al. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases. 5z.com. [Link]
-
Peacock, T. P., et al. (2020). The furin cleavage site of SARS-CoV-2 spike protein is a key determinant for transmission due to enhanced replication in airway cells. bioRxiv. [Link]
-
Yamada, Y., & Liu, X. (2021). Emergence of the Spike Furin Cleavage Site in SARS-CoV-2. Molecular Biology and Evolution. [Link]
-
Prévost, J., et al. (2022). SARS-CoV-2 Spike Furin Cleavage Site and S2′ Basic Residues Modulate the Entry Process in a Host Cell-Dependent Manner. Journal of Virology. [Link]
-
Cui, J., et al. (2020). Furin cleavage sites naturally occur in coronaviruses. Virology Journal. [Link]
-
Han, J., et al. (2021). Global Diversification and Distribution of Coronaviruses With Furin Cleavage Sites. Frontiers in Microbiology. [Link]
-
Jean, F., et al. (2021). SARS-CoV-2 spike-glycoprotein processing at S1/S2 and S2'and shedding of the ACE2 viral receptor: roles of Furin and TMPRSS2 and implications for viral infectivity and cell-to-cell fusion. bioRxiv. [Link]
-
Al-Abdullah, E. S., et al. (2023). Cytotoxic and Infection-Controlled Investigations of Novel Dihydropyridine Hybrids: An Efficient Synthesis and Molecular-Docking Studies. MDPI. [Link]
-
Mortazavi, M., et al. (2022). Cytotoxic activity of synthesized dihydropyridine compounds on various human cancer cell lines. ResearchGate. [Link]
-
Dahms, S. O., et al. (2022). Binding mode of (3,5-dichlorophenyl)pyridine-derived inhibitors. ResearchGate. [Link]
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Application Note: Assay Protocol for P2X7 Receptor Antagonism Using Dichloropyridine Analogues
Abstract & Scope
The P2X7 receptor (P2X7R) is an ATP-gated ion channel serving as a primary upstream regulator of the NLRP3 inflammasome. Unlike typical P2X receptors, prolonged P2X7 activation leads to the formation of a non-selective macropore permeable to molecules up to 900 Da.[1][2] Recent medicinal chemistry efforts have identified 3,5-dichloropyridine analogues (often linked to hydrophobic moieties via hydrazide bridges) as a potent class of antagonists with nanomolar affinity.
This guide provides a comprehensive technical framework for evaluating these specific analogues. It moves beyond generic screening to address the unique physicochemical properties of halogenated pyridines (lipophilicity/solubility) and the specific ionic requirements of P2X7 activation.
Mechanism of Action & Signaling Pathway
P2X7R exhibits bifunctional signaling:
-
Channel Mode (Milliseconds): Immediate influx of Ca²⁺/Na⁺ and efflux of K⁺ upon ATP binding.
-
Pore Mode (Seconds to Minutes): Recruitment of Pannexin-1 or intrinsic dilation allows entry of large cationic dyes (e.g., YO-PRO-1).
Dichloropyridine analogues typically function as allosteric modulators or competitive antagonists, stabilizing the closed state of the channel and preventing the transition to the macropore state.
Visualizing the Pathway
The following diagram illustrates the P2X7 activation cascade and the intervention point for dichloropyridine antagonists.
Figure 1: P2X7 signaling cascade showing the dual downstream effects of Calcium influx and Macropore formation, blocked by dichloropyridine antagonists.
Critical Experimental Considerations
Buffer Composition: The "Low Divalent" Rule
Scientific Rationale: P2X7 is distinct from other P2X receptors in that physiological levels of Magnesium (Mg²⁺) and Calcium (Ca²⁺) significantly reduce ATP potency. Mg²⁺ acts as a negative allosteric modulator.
-
Standard HBSS: Contains ~0.9 mM Mg²⁺. This will dampen the signal and shift IC50 values artificially high.
-
Requirement: Use a Low Divalent Cation (LDC) buffer for all primary screens.
Compound Solubility (Dichloropyridines)
Dichloropyridine analogues are lipophilic.
-
Stock Prep: Dissolve in 100% DMSO to 10 mM.
-
Assay Tolerance: Ensure final DMSO concentration is <0.5% to prevent non-specific membrane perturbation, which can mimic pore formation.
Protocol 1: YO-PRO-1 Uptake Assay (The Specificity Screen)
Purpose: This is the "Gold Standard" for P2X7. It measures the formation of the macropore, a feature unique to P2X7 among P2 receptors, ensuring the antagonist is targeting this specific mechanism.
Reagents & Equipment
| Component | Specification |
| Cell Line | HEK293 stably expressing hP2X7 (Recombinant) |
| Dye | YO-PRO-1 Iodide (Ex/Em: 491/509 nm) |
| Agonist | BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate) |
| Assay Buffer (LDC) | 147 mM NaCl, 2 mM KCl, 0.2 mM CaCl₂, 12 mM Glucose, 10 mM HEPES, pH 7.[3]4. (No Mg²⁺) |
| Plate | 96-well Black/Clear Bottom, Poly-D-Lysine coated |
Step-by-Step Methodology
-
Cell Seeding:
-
Seed HEK-hP2X7 cells at 50,000 cells/well in complete medium 24 hours prior to assay.
-
Why: Confluent monolayers prevent cell detachment during wash steps.
-
-
Dye Loading & Compound Addition:
-
Aspirate medium and wash 1x with LDC Buffer .
-
Add 50 µL of LDC Buffer containing the Dichloropyridine antagonist (Serial dilution: 1 nM – 10 µM).
-
Incubate for 30 minutes at 37°C. (Crucial for equilibrium binding).
-
-
Agonist Stimulation:
-
Prepare a 2X mix of BzATP (EC80 concentration, typically 100-300 µM) + YO-PRO-1 (2 µM final) in LDC Buffer.
-
Note: BzATP is used over ATP because it is a more potent agonist for P2X7.
-
-
Measurement:
-
Inject 50 µL of the 2X BzATP/Dye mix into the wells.
-
Kinetic Read: Measure fluorescence every 30 seconds for 20 minutes on a plate reader (e.g., FLIPR, EnVision).
-
-
Data Analysis:
-
Calculate the Slope (RFU/min) or Area Under the Curve (AUC).
-
Normalize to "No Inhibitor" (100%) and "No Agonist" (0%) controls.
-
Protocol 2: Calcium Flux Assay (High-Throughput Screen)
Purpose: Rapid assessment of channel gating. Useful for screening large libraries of analogues before confirming with YO-PRO-1.
Workflow Visualization
Figure 2: Step-by-step workflow for the Calcium Flux screening assay.
Key Modifications for Dichloropyridines
-
Dye Selection: Use Calcium-6 or Fluo-4 NW . Calcium-6 is preferred for its higher signal-to-noise ratio in P2X7 assays.
-
Probenecid: Include 2.5 mM Probenecid in the loading buffer to prevent dye leakage (P2X7 cells are prone to dye extrusion).
-
Agonist Injection: Must be performed on-line by the plate reader. P2X7 calcium currents are fast; manual addition will miss the peak.
Protocol 3: Functional Validation (IL-1β Release)
Purpose: To confirm the antagonist blocks the physiological downstream consequence of P2X7 activation in immune cells.
Reagents & System
-
Cell Model: THP-1 Monocytes (Human).
-
Differentiation: PMA (Phorbol 12-myristate 13-acetate).
-
Priming Agent: LPS (Lipopolysaccharide).
-
Readout: HTRF (Homogeneous Time Resolved Fluorescence) or ELISA for IL-1β.
Methodology
-
Differentiation: Treat THP-1 cells with 50 nM PMA for 48 hours to induce macrophage-like phenotype and upregulate P2X7 expression.
-
Priming: Wash cells and treat with LPS (1 µg/mL) for 4 hours.
-
Mechanism:[4] LPS activates TLR4, leading to synthesis of pro-IL-1β (precursor).
-
-
Antagonist Treatment: Add Dichloropyridine analogue (30 min incubation).
-
Activation: Add BzATP (300 µM) for 30 minutes.
-
Mechanism:[4] P2X7 activation drives K⁺ efflux, triggering NLRP3 inflammasome to cleave pro-IL-1β into mature IL-1β.
-
-
Detection: Collect supernatant and quantify IL-1β.
Data Analysis & Troubleshooting
Calculating Potency (IC50)
Fit data to a 4-parameter logistic equation:
-
X: Log of compound concentration.
-
Y: Normalized Response (AUC or Peak RFU).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Signal Window | High Mg²⁺ in buffer | Switch to LDC Buffer (0 mM Mg²⁺, 0.2 mM Ca²⁺). |
| High Background (Yo-Pro) | Dead cells / Detachment | Use Poly-D-Lysine plates; wash gently; check cell viability. |
| Variable IC50s | Lipophilicity issues | Dichloropyridines can stick to plastic. Use glass-lined tips or low-binding plates for serial dilutions. |
| Right-shifted Potency | Insufficient Pre-incubation | Extend compound incubation to 45-60 min to ensure equilibrium. |
References
-
Lee, S. D., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X7 receptor antagonists. Journal of Medicinal Chemistry, 55(5), 2274–2286.
-
Virginio, C., et al. (1997). Kinetics of cell lysis, dye uptake and permeability changes in cells expressing the rat P2X7 receptor. The Journal of Physiology, 519(Pt 2), 335-346.
-
Adinolfi, E., et al. (2010). Molecular cloning and characterization of the human P2X7 receptor. Purinergic Signalling.[5]
-
BenchChem Application Note. Application Notes and Protocols for In Vitro Analysis of a P2X7 Antagonist.
-
Soares-Bezerra, R. J., et al. (2015). An Improved Method for P2X7R Antagonist Screening.[6] PLOS ONE. [6]
Sources
- 1. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic effects on human recombinant P2X7 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 6. An Improved Method for P2X7R Antagonist Screening | PLOS One [journals.plos.org]
Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of Substituted 2-Pyridones
Abstract
The 2-pyridone moiety is a cornerstone of modern medicinal chemistry and materials science, found within a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic and structural properties make it a privileged scaffold in drug discovery.[4][5] Consequently, the development of efficient, versatile, and sustainable synthetic methodologies to access structurally diverse 2-pyridones is of paramount importance.[1][6] This guide provides an in-depth exploration of key synthetic strategies, moving beyond a simple recitation of steps to explain the underlying principles and rationale behind protocol design. We present detailed, field-proven protocols for several powerful methodologies, including multicomponent reactions (MCRs), the classic Bohlmann-Rahtz synthesis, and modern transition-metal-catalyzed approaches, with a special focus on green chemistry principles.
The Power of Convergence: Multicomponent Reactions (MCRs)
MCRs are a highly sought-after strategy in synthetic chemistry, embodying the principles of atom and step economy. By combining three or more reactants in a single pot, complex molecules are assembled in a highly efficient manner, minimizing waste and purification steps.[5][7][8] These reactions often proceed through a domino sequence, where the product of one reaction becomes the substrate for the next in a cascade of bond-forming events.[9]
Causality and Mechanistic Insight
The synthesis of 2-pyridones via MCRs typically involves an initial Knoevenagel condensation or Michael addition, which generates a key intermediate that subsequently undergoes an intramolecular cyclization and aromatization (often via dehydration or elimination) to form the stable pyridone ring.[9][10] The choice of catalyst, often a simple base like triethylamine or piperidine, is critical for promoting the initial condensation steps without interfering with the subsequent cyclization.[5][11]
Protocol 1.1: Three-Component Synthesis of 4-Aryl-3-cyano-2-pyridones
This protocol outlines a general and efficient method for synthesizing highly functionalized 2-pyridones from an aromatic aldehyde, an active methylene nitrile (e.g., malononitrile), and a 1,3-dicarbonyl compound.
Experimental Workflow Diagram
Caption: General workflow for a multicomponent 2-pyridone synthesis.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Cyanoacetohydrazide or other suitable 1,3-dicarbonyl equivalent (1.0 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol or Water/Ethanol mixture (5-10 mL)
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and cyanoacetohydrazide (1.0 mmol) in the chosen solvent (5-10 mL).[11]
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction vigorously at room temperature or under reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, the product often precipitates directly from the reaction mixture.[11] Cool the flask to room temperature if heated.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield the pure substituted 2-pyridone.
Data Summary: Representative Multicomponent Syntheses
| Protocol ID | Reactants | Catalyst/Base | Solvent | Temp. | Time | Yield (%) | Reference |
| P1 | Aromatic aldehyde, Malononitrile, 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine | Ethanol | Reflux | 50 min | 75-98 | [5][12] |
| P2 | Aromatic aldehyde, Acetophenone, Phenyl acetamide | Sodium hydride | DMSO | 130 °C | - | 58-82 | [5] |
| P3 | Acetophenone, Benzaldehyde, Methyl cyanoacetate, 2-Aminoethanol | None (Microwave) | Neat | 250 W | 10 min | >90 | [13][14] |
The Classic Approach: Bohlmann-Rahtz Pyridine Synthesis
First reported in 1957, the Bohlmann-Rahtz synthesis is a robust and highly reliable two-step method for accessing 2,3,6-trisubstituted pyridines (which exist in equilibrium with their 2-pyridone tautomers).[15][16][17] The strategy relies on the condensation of an enamine with an ethynyl ketone.
Causality and Mechanistic Insight
The reaction proceeds via a sequence of well-understood steps.[15][18] First, a Michael addition of the enamine to the electron-deficient alkyne of the ethynyl ketone occurs, forming a stable aminodiene intermediate.[17] This intermediate can often be isolated and purified. The second, and often rate-limiting, step is a cyclodehydration. This requires an E/Z isomerization of the aminodiene to bring the reactive groups into proximity, followed by an intramolecular cyclization and subsequent elimination of water to form the aromatic pyridine ring.[17] Historically, this step required high temperatures (>150 °C), but modern improvements utilize Brønsted or Lewis acid catalysis to promote the cyclization under significantly milder conditions.[16][18]
Bohlmann-Rahtz Reaction Mechanism
Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.
Protocol 2.1: Acid-Catalyzed One-Pot Bohlmann-Rahtz Synthesis
This protocol leverages acid catalysis to perform the Michael addition and cyclodehydration in a single step, avoiding the high temperatures and isolation of the intermediate required in the original procedure.[18]
Materials:
-
Enamine (e.g., ethyl β-aminocrotonate) (1.0 mmol)
-
Ethynyl ketone (e.g., 4-(trimethylsilyl)but-3-yn-2-one) (1.0 mmol)
-
Lewis Acid (e.g., ZnBr₂, 10 mol%) or Brønsted Acid (e.g., Acetic Acid)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
Step-by-Step Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the enamine (1.0 mmol) and the anhydrous solvent.
-
Add the Lewis or Brønsted acid catalyst (e.g., 10 mol% ZnBr₂).[18]
-
Add the ethynyl ketone (1.0 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired substituted pyridine/2-pyridone.
Modern Frontiers: Transition-Metal Catalysis
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering novel pathways with high efficiency, selectivity, and functional group tolerance.[1] For 2-pyridones, methods involving palladium, rhodium, gold, and nickel have emerged as powerful tools for their construction.[1][6][19]
Causality and Mechanistic Insight
These reactions operate through diverse catalytic cycles. Key strategies include:
-
[2+2+2] Cycloadditions: A nickel(0) or other low-valent metal catalyst can coordinate with two alkyne molecules and an isocyanate, orchestrating a cycloaddition to build the 2-pyridone ring in a single, highly atom-economical step.[1]
-
C-H Activation/Annulation: Rhodium(III) or Palladium(II) catalysts can direct the activation of a C-H bond on a substrate (like an α,β-unsaturated amide), which then undergoes intramolecular annulation with a tethered alkyne to forge the pyridone ring.[1][3]
-
Cycloisomerization: Gold(I) catalysts are particularly effective at activating alkynes towards nucleophilic attack. An N-alkenyl alkynylamide can be cyclized in the presence of a gold catalyst to rapidly assemble the 2-pyridone core.[19]
Catalytic Cycle for Au(I)-Catalyzed Cycloisomerization
Caption: Simplified catalytic cycle for gold-catalyzed 2-pyridone synthesis.
Protocol 3.1: Gold(I)-Catalyzed Cycloisomerization of N-Alkenyl Alkynylamides
This protocol describes a convergent and rapid assembly of substituted 2-pyridones from readily prepared N-alkenyl alkynylamides.[19]
Materials:
-
N-alkenyl alkynylamide (0.5 mmol)
-
Cationic Gold(I) Catalyst (e.g., [Au(PPh₃)]SbF₆, 2 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
Step-by-Step Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve the N-alkenyl alkynylamide (0.5 mmol) in anhydrous DCE (5 mL).
-
Add the gold(I) catalyst (0.01 mmol, 2 mol%).
-
Stir the reaction at room temperature. The reaction is often rapid.
-
Monitor the reaction by TLC. Upon completion (typically < 1 hour), the reaction mixture can be directly filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure to yield the substituted 2-pyridone, which is often pure enough for subsequent use or can be further purified by recrystallization.
Green and Sustainable Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on sustainability. For 2-pyridone synthesis, this translates to using alternative energy sources to reduce reaction times and energy consumption, as well as minimizing or eliminating the use of volatile organic solvents.[8]
Rationale for Green Techniques
-
Microwave Irradiation: Microwaves provide efficient and uniform heating of the reaction mixture, often leading to dramatic rate accelerations and higher yields compared to conventional heating.[20][21][22] This is particularly effective for MCRs.[13]
-
Infrared (IR) Irradiation: IR lamps can be used as an energy source to promote reactions under mild conditions, offering an alternative to conventional heating mantles.[23][24]
-
Solvent-Free Conditions: Performing reactions by heating a mixture of the neat reactants eliminates the need for a solvent, which simplifies workup, reduces waste, and can lead to higher reaction concentrations and faster rates.[7][9]
Protocol 4.1: Microwave-Assisted, Solvent-Free Synthesis of N-Alkylated 2-Pyridones
This protocol is an excellent example of a green, one-pot, four-component reaction to generate N-substituted 2-pyridones.[13][14]
Materials:
-
Acetophenone (0.01 mol)
-
Benzaldehyde (0.01 mol)
-
Methyl cyanoacetate (0.01 mol)
-
2-Aminoethanol (0.01 mol)
Step-by-Step Procedure:
-
In a microwave-safe reaction vessel, combine acetophenone (0.01 mol), benzaldehyde (0.01 mol), methyl cyanoacetate (0.01 mol), and 2-aminoethanol (0.01 mol).[14]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 250 watts for approximately 10-15 minutes.[13][14]
-
Monitor the reaction progress by TLC analysis of a small aliquot.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
A solid product will typically form. Collect the solid by filtration.
-
Wash the solid with a small amount of cold ethanol to remove any residual starting materials.
-
Dry the product to obtain the pure N-alkylated 2-pyridone.[13]
References
-
Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS - IIP Series. Retrieved from [Link]
-
Bentouhami, E., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Retrieved from [Link]
-
(n.d.). Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. Retrieved from [Link]
-
Ghahremanpour, M. M., et al. (2014). Eco-friendly synthesis of diverse and valuable 2-pyridones by catalyst- and solvent-free thermal multicomponent domino reaction. Green Chemistry. Retrieved from [Link]
-
(2025). Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. Retrieved from [Link]
-
Verma, K. K., et al. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery. Retrieved from [Link]
-
(n.d.). Bohlmann-Rahtz Pyridine Synthesis - SynArchive. Retrieved from [Link]
-
(n.d.). Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds. Retrieved from [Link]
-
Orozco-Cruz, R., et al. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society. Retrieved from [Link]
-
Bagley, M. C., et al. (2007). The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett. Retrieved from [Link]
-
Bentouhami, E., et al. (2025). (PDF) One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Retrieved from [Link]
-
Al-Neyadi, S. S., et al. (2011). Microwave-assisted synthesis of 2(1H)-pyridones and their glucosides as cell proliferation inhibitors. United Arab Emirates University. Retrieved from [Link]
-
(n.d.). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. PMC. Retrieved from [Link]
-
Lee, S., & Kwon, O. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules. Retrieved from [Link]
-
Boukattaya, F., et al. (2023). Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions. MDPI. Retrieved from [Link]
-
Hagar, M., & Mijin, D. (2026). (PDF) Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds. Retrieved from [Link]
-
Bagley, M. C., et al. (2011). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molecules. Retrieved from [Link]
-
Mishra, N. K., et al. (2020). Transition Metal-Catalysed Direct C-H Bond Functionalizations of 2-Pyridone Beyond C3-Selectivity. PubMed. Retrieved from [Link]
-
(n.d.). Synthesis of 2-pyridones - Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-Portal.org. Retrieved from [Link]
-
Wang, X., et al. (2015). Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. RSC Advances. Retrieved from [Link]
-
Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Abaszadeh, M., et al. (2015). (PDF) Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. ResearchGate. Retrieved from [Link]
-
Posner, G. H., et al. (1991). Diels-Alder cycloadditions using nucleophilic 2-pyridones. Regiocontrolled and stereocontrolled synthesis of unsaturated, bridged, bicyclic lactams. The Journal of Organic Chemistry. Retrieved from [Link]
-
Afarinkia, K., et al. (n.d.). Preparation and reactions of pyridones: steric and electronic effects on cycloadditions with 2(1H). RSC Publishing. Retrieved from [Link]
-
(n.d.). Synthesis of 2-pyridones. University of Bristol. Retrieved from [Link]
-
Kumar, A., et al. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. PubMed Central. Retrieved from [Link]
-
(n.d.). View of A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Retrieved from [Link]
-
Parmar, D. K., et al. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope. Retrieved from [Link]
-
Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]
-
Langer, J., et al. (2023). 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. RSC Publishing. Retrieved from [Link]
-
Sasano, K., et al. (2020). Rhodium-Catalyzed C4-Selective CH Alkenylation of 2-Pyridones by Traceless Directing Group Strategy. The University of Osaka Institutional Knowledge Archive : OUKA. Retrieved from [Link]
-
Prill, E. A., & McElvain, S. M. (n.d.). 1-methyl-2-pyridone. Organic Syntheses Procedure. Retrieved from [Link]
-
Shu, C., et al. (2018). Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion. Organic Letters. Retrieved from [Link]
-
Sharma, A., et al. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. Rasayan. Retrieved from [Link]
-
(n.d.). Figure 1 from Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Retrieved from [Link]
-
Gupton, J. T., et al. (1990). Application Of 2-Substituted Vinamidinium Salts To The Synthesis Of 2,4-Disubstituted Pyrroles. ucf stars. Retrieved from [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Transition Metal-Catalysed Direct C-H Bond Functionalizations of 2-Pyridone Beyond C3-Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 6. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Eco-friendly synthesis of diverse and valuable 2-pyridones by catalyst- and solvent-free thermal multicomponent domino reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. 2-Pyridone synthesis [organic-chemistry.org]
- 20. semanticscholar.org [semanticscholar.org]
- 21. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 22. researchgate.net [researchgate.net]
- 23. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation [scielo.org.mx]
- 24. View of A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation [jmcs.org.mx]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine
Welcome to the Advanced Applications Technical Support Center. Synthesizing 3-(3,5-Dichlorophenyl)-2-hydroxypyridine via the Suzuki-Miyaura cross-coupling reaction presents unique mechanistic challenges. While the coupling of aryl halides and boronic acids is a foundational transformation in drug development[1], 2-hydroxypyridine substrates frequently cause catalyst poisoning, poor solubility, and low yields due to their tautomeric nature[2].
As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic protocols. Here, we address the exact causality behind your experimental failures and provide self-validating methodologies to ensure reproducible success.
Mechanistic Workflow & Logical Relationships
To understand why standard coupling conditions fail for this molecule, we must map the reaction pathways. The diagram below illustrates the divergence between standard direct coupling (which leads to catalyst deactivation) and optimized routes (steric blocking or O-protection).
Figure 1: Mechanistic workflows for synthesizing 3-(3,5-Dichlorophenyl)-2-hydroxypyridine.
Troubleshooting FAQs
Q1: My direct Suzuki coupling of 3-bromo-2-hydroxypyridine yields less than 20% product, accompanied by a black precipitate. What is happening? A1: Catalyst Poisoning via Pyridone Chelation. Causality: 3-Bromo-2-hydroxypyridine exists in a tautomeric equilibrium with 3-bromo-2-pyridone. During the catalytic cycle, after the oxidative addition of the C-Br bond to the Pd(0) species, the adjacent nitrogen and oxygen atoms of the pyridone ring strongly coordinate to the Pd(II) center[2]. This forms a stable, bidentate off-cycle complex that halts the transmetalation step. The un-stabilized palladium eventually aggregates and precipitates as inactive "palladium black." Solution: You must prevent this chelation. If you are using standard ligands (like PPh3), switch to sterically demanding, bidentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky monodentate ligands like XPhos. These ligands saturate the coordination sphere of the palladium, sterically blocking the pyridone from chelating[3].
Q2: LC-MS analysis of my crude mixture shows a large peak corresponding to 1,3-dichlorobenzene. How do I prevent this? A2: Protodeboronation of the Boronic Acid. Causality: 1,3-Dichlorobenzene is the protodeboronation byproduct of your (3,5-dichlorophenyl)boronic acid. Boronic acids bearing electron-withdrawing groups (like the two chloro substituents) are highly susceptible to C-B bond cleavage in the presence of water and strong bases, especially at elevated temperatures[4]. Solution: Mitigate hydrolytic cleavage by altering the thermodynamic conditions. Lower the reaction temperature from 100°C to 70°C. Replace strong bases (e.g., NaOH, Na2CO3) with milder alternatives like K3PO4 or anhydrous KF. Finally, reduce the water content in your solvent system (e.g., use a 9:1 Dioxane/Water ratio instead of 1:1).
Q3: The starting material (3-bromo-2-hydroxypyridine) remains mostly undissolved in my THF/Water mixture. Does this affect the yield? A3: Yes, Heterogeneous Catalysis Limits Turnover. Causality: 2-Pyridones exhibit strong intermolecular hydrogen bonding, resulting in high crystal lattice energies and poor solubility in standard ethereal solvents like THF. A heterogeneous mixture limits the effective concentration of the electrophile, slowing down oxidative addition and allowing side reactions (like protodeboronation) to outcompete the main catalytic cycle. Solution: Switch to a highly polar aprotic solvent system, such as DMF/H2O (4:1 v/v). This disrupts the intermolecular hydrogen bonds, fully solubilizing the pyridone and ensuring a homogeneous catalytic environment.
Quantitative Data Presentation
To guide your experimental design, the following table summarizes the comparative quantitative outcomes of different synthetic strategies for this specific coupling.
| Synthetic Strategy | Catalyst / Ligand | Base & Solvent | Major Issue Encountered | Expected Yield |
| Direct Coupling (Standard) | Pd(PPh3)4 (5 mol%) | Na2CO3, THF/H2O | Catalyst poisoning, Pd black formation | < 20% |
| Direct Coupling (Optimized) | Pd(dppf)Cl2 (5 mol%) | K3PO4, DMF/H2O | Moderate protodeboronation | 60 - 65% |
| O-Protection Strategy | Pd(PPh3)4 (5 mol%) | K2CO3, Dioxane/H2O | Extra synthetic steps required | > 85% (Over 3 steps) |
Experimental Protocol: The Self-Validating Protection Strategy
To guarantee trustworthiness and high yields, we highly recommend the O-protection strategy (Pathway B) . This protocol acts as a self-validating system: each step alters the molecule's polarity and mass in a predictable way, allowing for unambiguous confirmation via TLC and LC-MS before proceeding to the next stage. This prevents the compounding of errors and wasted reagents.
Step 1: O-Methylation (Blocking Tautomerization)
-
Reaction: Dissolve 3-bromo-2-hydroxypyridine (1.0 eq) in anhydrous DMF (0.2 M). Add Ag2CO3 (1.2 eq) and methyl iodide (1.5 eq). Stir at room temperature in the dark for 12 hours.
-
Self-Validation Check: Analyze via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (Rf ~0.1) must be completely consumed, replaced by the highly non-polar 3-bromo-2-methoxypyridine (Rf ~0.7). LC-MS will confirm a mass shift of +14 Da. Do not proceed until conversion is >95%.
-
Workup: Filter the mixture through a pad of Celite to remove silver salts. Extract with EtOAc, wash extensively with water and brine to remove DMF, dry over Na2SO4, and concentrate under reduced pressure.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reaction: In an oven-dried Schlenk flask, combine 3-bromo-2-methoxypyridine (1.0 eq), (3,5-dichlorophenyl)boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).
-
Solvent: Add a thoroughly degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.1 M concentration.
-
Conditions: Heat at 85°C under an N2 atmosphere for 8 hours.
-
Self-Validation Check: LC-MS will show the disappearance of the brominated starting material and the appearance of the coupled product, 3-(3,5-dichlorophenyl)-2-methoxypyridine (Expected [M+H]+: 254.0).
-
Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry, and purify via flash chromatography (Hexanes/EtOAc gradient).
Step 3: Demethylation (Yielding the Target Molecule)
-
Reaction: Dissolve the purified intermediate from Step 2 in anhydrous CH2Cl2 (0.1 M) and cool to 0°C under N2.
-
Reagent Addition: Slowly add Boron tribromide (BBr3, 1.0 M in CH2Cl2, 3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Check: The cleavage of the methyl ether causes a drastic polarity shift. The product will often precipitate out of the non-polar solvent or show a much lower Rf on TLC compared to the intermediate.
-
Quench & Isolate: Carefully quench the reaction by adding saturated aqueous NaHCO3 dropwise at 0°C until the pH is neutral. Extract with EtOAc. The organic layer, once dried and concentrated, will yield the pure target molecule: 3-(3,5-Dichlorophenyl)-2-hydroxypyridine .
References
- Title: PdCl2(dppf)
- Source: acs.
- Source: yonedalabs.
- Source: wikipedia.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
How to improve the yield of Guareschi-Thorpe pyridine synthesis
Technical Support Center for Pyridine Scaffold Development
Audience: Medicinal Chemists, Process Development Scientists Topic: Yield Optimization & Troubleshooting for 3-Cyano-2-Pyridone Synthesis Version: 2.1 (Current as of 2025)
Executive Summary: The Yield Paradox
The Guareschi-Thorpe condensation is a cornerstone reaction for synthesizing 3-cyano-2-pyridones, a critical pharmacophore in cardiotonic agents (e.g., Milrinone) and HIV non-nucleoside reverse transcriptase inhibitors.
The Common Problem: While theoretically simple—condensing a 1,3-dicarbonyl with cyanoacetamide—researchers often report yields ranging from 30% to 50% . This loss is rarely due to a single factor but rather a misunderstanding of the kinetic competition between the Knoevenagel condensation and the Michael addition, coupled with suboptimal pH control during the final tautomerization/precipitation step.
This guide provides the protocols and mechanistic insights required to push yields consistently above 85% .
Diagnostic Workflow
Before altering your current protocol, use this decision tree to identify the bottleneck in your specific reaction matrix.
Figure 1: Diagnostic logic for isolating yield-limiting factors in Guareschi-Thorpe synthesis.
Critical Parameter Optimization
The Mechanistic Pivot: Michael vs. Knoevenagel
To improve yield, you must control the reaction pathway. The formation of the pyridine ring requires a specific sequence. If the Knoevenagel condensation (aldehyde/ketone attack) happens too fast without subsequent cyclization, you generate stable open-chain byproducts that refuse to close.
The Fix: Promote the Michael Addition first or ensure the Knoevenagel intermediate is sufficiently reactive to cyclize immediately.
Figure 2: Competing pathways. High yields are achieved by favoring the Michael pathway or accelerating the cyclization of the Knoevenagel intermediate.
The "Green Buffer" Revolution (Ammonium Carbonate)
Traditional methods use piperidine or alkoxides. These often lead to harsh conditions that degrade the product.
-
The Innovation: Use Ammonium Carbonate
in water/ethanol.[1][2] -
Why it works: It acts as a dual-role reagent :
-
Nitrogen Source: Provides the ammonia required for the ring closure (if using ethyl cyanoacetate).
-
Buffer/Promoter: Maintains a pH (~9.0) that favors cyclization without triggering the ring-opening hydrolysis of the final pyridone [1].
-
Solvent Selection
-
Avoid: Pure ethanol (often leads to sublimation of reagents or solubility issues).
-
Preferred: Water:Ethanol (1:1) .[1]
-
Reasoning: The pyridone product is often insoluble in water but soluble in hot ethanol. A mixed system allows the reaction to proceed in solution, but as the mixture cools, the hydrophobic pyridone precipitates out cleanly, driving the equilibrium forward (Le Chatelier’s principle) [1].
Optimized Experimental Protocols
Protocol A: The "Green" High-Yield Method (Recommended)
Best for: Standard synthesis, scale-up, and acid-sensitive substrates.
Reagents:
-
1,3-Dicarbonyl (1.0 equiv)[2]
-
Cyanoacetamide (1.0 equiv)
-
Ammonium Carbonate (1.0 equiv)
-
Solvent:
:EtOH (1:1 v/v)
Procedure:
-
Dissolution: Dissolve the 1,3-dicarbonyl and cyanoacetamide in the solvent mixture (approx. 5 mL per mmol) in a round-bottom flask.
-
Activation: Add
in a single portion. -
Reaction: Heat to 80°C with vigorous stirring.
-
Observation: The solution will likely turn yellow/orange.
-
-
Monitoring: Run TLC (EtOAc:Hexane 7:3) every 30 mins. Reaction typically completes in 45–90 minutes .
-
Precipitation (Critical):
-
Cool the mixture to room temperature.
-
Acidification: If no precipitate forms, verify pH. Slowly add dilute HCl (1M) dropwise until pH reaches ~3-4. Note: Pyridones are amphoteric; they dissolve in strong base (as salts) and strong acid (as protonated species). The isoelectric point is usually weakly acidic.
-
-
Isolation: Filter the solid, wash with ice-cold water (2x) and cold ethanol (1x).
Expected Yield: 85–94%
Protocol B: Microwave-Assisted Synthesis
Best for: High-throughput screening, difficult substrates (sterically hindered).
Reagents:
-
1,3-Dicarbonyl (1.0 equiv)[2]
-
Cyanoacetamide (1.0 equiv)
-
Piperidine (Catalytic, 2-3 drops)
-
Solvent: Ethanol (Absolute) or Solvent-Free (if liquid reactants)
Procedure:
-
Setup: Place reactants and catalyst in a microwave-safe sealed vial.
-
Irradiation: Set microwave reactor to 100–120°C (Max Power: 150W).
-
Time: Irradiate for 2–5 minutes .
-
Workup: Pour the hot reaction mixture onto crushed ice. The sudden temperature drop and polarity shift usually force immediate precipitation.
Expected Yield: 80–90% (Time savings: >95%) [2].
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Precipitate | Product formed a water-soluble salt. | Check pH. The reaction mixture is basic. The pyridone exists as an enolate anion. Acidify carefully to pH 3–4 to protonate the oxygen/nitrogen and force precipitation. |
| Low Yield (<40%) | Knoevenagel product hydrolysis. | Switch Base. Strong bases (KOH/NaOH) can hydrolyze the cyano group or the amide before cyclization. Switch to Protocol A (Ammonium Carbonate) or use Piperidine. |
| Sticky/Tar Product | Polymerization of 1,3-dicarbonyl. | Temperature Control. Refluxing too long causes polymerization. Reduce temp to 60–70°C or use Microwave (Protocol B) to minimize thermal exposure time. |
| Starting Material Remains | Reversibility of Michael Addition. | Stoichiometry. Use a slight excess (1.2 equiv) of Cyanoacetamide. It is cheaper and easier to wash away than the dicarbonyl. |
| Product is Colored (Red/Brown) | Oxidation of phenol/amine groups. | Inert Atmosphere. While usually robust, some derivatives oxidize. Run under |
Comparison of Data: Base Efficiency
Data aggregated from comparative studies on ethyl acetoacetate + cyanoacetamide condensation [1, 3].
| Catalyst / Base | Reaction Time | Yield (%) | Notes |
| 45 min | 92% | Cleanest profile, simple workup. | |
| Piperidine (EtOH) | 4 hrs | 78% | Standard method, requires recrystallization. |
| NaOH (Reflux) | 6 hrs | 55% | High byproduct formation (hydrolysis). |
| Solvent-Free (Grinding) | 20 min | 82% | Good yield, but difficult scale-up. |
FAQ
Q: Can I use this method for 2,6-dihydroxypyridines? A: Yes. If you substitute the 1,3-dicarbonyl with a keto-ester (like ethyl acetoacetate), you get the 2-pyridone (often existing as the 2-hydroxy tautomer). If you use a diester (like diethyl malonate), you will generate the 2,6-dihydroxypyridine (glutaconimide derivative). Protocol A works for both.[3]
Q: My product is soluble in water even at pH 4. How do I extract it? A: Some highly polar pyridones are water-soluble. In this case, do not rely on precipitation. Evaporate the solvent to dryness (rotovap), then recrystallize the residue from hot ethanol or an EtOH/DMF mixture. Alternatively, use continuous extraction with n-butanol.
Q: Why does the literature sometimes call this the Hantzsch reaction? A: This is a common confusion.
-
Hantzsch: Aldehyde + 2x Ketoester + Ammonia
1,4-Dihydropyridine (requires oxidation to become aromatic). -
Guareschi-Thorpe: 1,3-Dicarbonyl + Cyanoacetamide
3-Cyano-2-Pyridone (aromatic/tautomeric immediately). Ensure you are following the stoichiometry for Guareschi (1:1) and not Hantzsch (1:2).
References
-
Tamaddon, F., & Maddah-Roodan, S. (2023).[4][5] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.[4][5] RSC Advances, 13, 24846-24853.[4][5]
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[6] Angewandte Chemie International Edition, 43(46), 6250-6284.
-
Misra, A. K., et al. (2010). One-pot synthesis of 3-cyano-2-pyridones. Synthetic Communications, 40(2), 284-289.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Purification strategies for chlorinated pyridine compounds
Technical Support Center: Purification Strategies for Chlorinated Pyridine Compounds
Topic: (2-chloropyridine, 2,3-dichloropyridine, 2,6-dichloropyridine). Audience: Researchers, Process Chemists, and Drug Development Professionals.
Introduction: The Halogen Challenge
Chlorinated pyridines are pivotal intermediates in the synthesis of agrochemicals (e.g., herbicides like clopyralid) and pharmaceuticals.[1][2] However, their synthesis—often via direct chlorination or sandmeyer-type reactions—rarely yields a single pure isomer. You are frequently left with a "soup" of unreacted pyridine, mono-chlorinated isomers, and polychlorinated byproducts (di-, tri-).
The challenge lies in their structural similarity. Isomers like 2,3-dichloropyridine (2,3-DCP) and 2,6-dichloropyridine (2,6-DCP) possess distinct physical properties that, when leveraged correctly, allow for high-purity isolation. This guide moves beyond generic protocols to provide a troubleshooting framework based on thermodynamic and chemical properties.
Module 1: Distillation Strategies (Primary Separation)
Q: I have a crude reaction mixture containing mono-, di-, and trichloropyridines. Simple distillation isn't giving me the required purity. Why?
A: Simple distillation fails because the boiling point differentials, while present, are often compressed by the formation of azeotropes or "smearing" due to tarry polymerization byproducts common in pyridine chemistry. You must switch to Vacuum Fractional Distillation .
The Causality: Chlorinated pyridines are thermally stable but can degrade or polymerize at high temperatures (above 200°C) in the presence of metal impurities (Fe, Al from catalysts). Vacuum distillation lowers the boiling point, reducing thermal stress.
Strategic Data Table: Physical Properties for Separation
| Compound | Physical State (RT) | Melting Point (°C) | Boiling Point (°C, 760 mmHg) | pKa (Approx) |
| Pyridine | Liquid | -42 | 115 | 5.23 |
| 2-Chloropyridine (2-CP) | Liquid | -46 | 166 - 170 | 0.49 |
| 2,3-Dichloropyridine | Solid | 64 - 67 | 192.5 | -0.63 (Predicted) |
| 2,6-Dichloropyridine | Solid | 83 - 89 | 211 | -3.02 (Predicted) |
Protocol: Vacuum Fractionation Setup
-
Equipment: Use a column with high theoretical plates (e.g., Vigreux or packed column) and a variable reflux head.
-
Pressure: Maintain vacuum at 10–20 mmHg . This drops the boiling points significantly (e.g., 2,6-DCP boils at ~100-110°C at reduced pressure).
-
Fraction Cuts:
Pro Tip: If 2,6-DCP tends to solidify in the condenser (since its MP is ~86°C), use a heated condenser (circulating warm water at 50°C) or an air condenser to prevent clogging.
Module 2: Chemical Purification (The "Reverse Acid Wash")
Q: Distillation removed most impurities, but I still have traces of starting material (Pyridine) and 2-chloropyridine in my Dichloropyridine fraction. How do I remove them chemically?
A: You can exploit the drastic drop in basicity caused by the electron-withdrawing chlorine atoms. This is the "Reverse Acid Wash" technique.
The Mechanism: Pyridine is a weak base (pKa ~5.2) and protonates easily in dilute acid. 2,6-Dichloropyridine is effectively non-basic (pKa ~ -3.0) due to the inductive effect of two chlorine atoms flanking the nitrogen. It will not protonate in mild acid and will remain in the organic phase.
Protocol: Basicity-Based Extraction
-
Dissolution: Dissolve the crude mixture in a non-polar solvent (Dichloromethane or Toluene).
-
Acid Wash: Wash the organic layer with 1M Hydrochloric Acid (HCl) .
-
Aqueous Phase: Captures Pyridine (as Pyridinium chloride) and most 2-Chloropyridine.
-
Organic Phase:[7] Retains 2,6-DCP and 2,3-DCP.
-
-
Verification: Check the organic layer by TLC. If 2-CP persists, repeat with slightly stronger acid (3M HCl), but monitor for product loss.
-
Workup: Wash the organic layer with water (to remove residual acid), dry over MgSO₄, and evaporate.
Visual Workflow: The Basicity Filter
Figure 1: Chemical separation strategy leveraging the reduced basicity of polychlorinated pyridines.
Module 3: Crystallization & Solid-State Purification
Q: My 2,6-Dichloropyridine is solidifying as an off-white, oily mass. How do I get crystalline white powder?
A: "Oiling out" occurs when the impurity profile lowers the melting point of the mixture below the process temperature, or when cooling is too rapid.
Troubleshooting Steps:
-
Solvent Selection: 2,6-DCP is highly soluble in common organics. You need a solvent system where it has a steep solubility curve.
-
Recommended:Ethanol (95%) or Isopentane .
-
Alternative: Melt Crystallization (no solvent).
-
-
Recrystallization Protocol (Ethanol):
-
Dissolve the solid in the minimum amount of hot ethanol (approx. 60°C).
-
Allow to cool slowly to room temperature with gentle stirring.
-
Cool further to 0–5°C in an ice bath.
-
Crucial: If oiling occurs, "seed" the mixture with a pure crystal of 2,6-DCP or scratch the glass side.
-
-
Melt Crystallization (Industrial Approach):
-
Heat the crude mass just above its melting point (~90°C).
-
Cool slowly.[2] 2,6-DCP crystallizes out first.
-
Filter or centrifuge the mother liquor (which contains the lower-melting isomers like 2,3-DCP, MP ~67°C).
-
Module 4: Safety & Handling
Q: What are the specific hazards I should be aware of beyond standard lab safety?
A: Chlorinated pyridines possess unique toxicological profiles.
-
Skin Absorption: They are readily absorbed through the skin. 2-Chloropyridine is particularly penetrating. Double-gloving (Nitrile under Laminate) is recommended for handling concentrated liquids.
-
Corrosivity: While less basic than pyridine, the hydrolysis products (HCl) can be corrosive.
-
Inhalation: The vapor pressure of 2-CP is significant. All operations, especially vacuum pump exhaust, must be vented into a fume hood or scrubber.
-
Storage: Store 2,6-DCP and 2,3-DCP in tightly sealed containers. They can sublime slightly over time, contaminating the secondary containment area.
References
-
Sigma-Aldrich. (n.d.).[8] 2,6-Dichloropyridine Product Specification & Safety Data. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 16989, 2,6-Dichloropyridine. Retrieved from
-
ChemicalBook. (2025). 2,3-Dichloropyridine Properties and MSDS. Retrieved from
-
Thermo Fisher Scientific. (n.d.).[9] 2,6-Dichloropyridine, 98% Safety Data Sheet. Retrieved from
- Ullmann's Encyclopedia of Industrial Chemistry. (2007). Pyridine and Pyridine Derivatives. Wiley-VCH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,6-Dichloropyridine | C5H3Cl2N | CID 16989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dichloropyridine(2402-77-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 2,3-Dichloropyridine | C5H3Cl2N | CID 16988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. 2,6-二氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
How to resolve solubility issues of dichlorophenyl hydroxypyridines
Welcome to the Technical Support Center for Dichlorophenyl Hydroxypyridine derivatives. This guide is engineered for drug development professionals and formulation scientists struggling with the notoriously poor aqueous solubility of this chemical class.
Here, we bypass generic advice and dissect the specific biophysical barriers of these molecules, providing field-tested troubleshooting workflows, causality-driven FAQs, and self-validating experimental protocols.
Part 1: The Biophysical Root of the Problem
Dichlorophenyl hydroxypyridines present a unique "double-edged sword" in medicinal chemistry. The dichlorophenyl moiety is highly lipophilic (driving up the partition coefficient, LogP) and heavily promotes rigid crystal packing through
When these compounds precipitate in aqueous media, it is rarely just a lipophilicity issue ("grease ball" behavior); it is predominantly a crystal lattice energy issue ("brick dust" behavior). Because the energy required to break the crystalline lattice exceeds the solvation energy provided by water, the compound crashes out of solution immediately upon dilution from DMSO stocks. Resolving this requires strategies that either bypass the crystal lattice entirely (e.g., amorphous solid dispersions) or exploit the ionizable nature of the hydroxypyridine ring.
Part 2: Diagnostic Formulation Workflow
Before selecting a formulation strategy, you must diagnose whether your specific derivative is limited by solvation capacity or lattice energy. Follow the logic flow below.
Diagnostic workflow for resolving dichlorophenyl hydroxypyridine solubility.
Part 3: Troubleshooting FAQs
Q1: My compound precipitates immediately upon a 1:100 dilution from a 10 mM DMSO stock into PBS (pH 7.4). Why does this happen, and how do I stop it? A1: This is a classic solvent-shift precipitation. DMSO is an excellent hydrogen-bond acceptor that easily solvates the hydroxypyridine ring. However, moisture-contaminated DMSO can drastically reduce solubility even in the stock phase[1]. When diluted into PBS, the DMSO concentration drops to 1%, eliminating its solvent capacity. Because the dichlorophenyl group is highly hydrophobic, the water molecules rapidly exclude the compound, forcing it to crystallize. Solution: Do not rely on simple dilution. You must create a kinetic trap using surfactants (e.g., Tween 80) to form micelles before the final aqueous dilution, or utilize a co-solvent mixture (see Protocol A).
Q2: Can I exploit the hydroxypyridine ring to improve aqueous solubility without adding heavy surfactants? A2: Yes, through pH manipulation. Hydroxypyridines have measurable acidity coefficients; for example, the base 2-hydroxypyridine ring has a pKa of ~0.75[2]. While the addition of the electron-withdrawing dichlorophenyl group will shift this pKa, the hydroxyl group can still undergo acid-base reactions. If your specific derivative has a pKa near physiological ranges, adjusting the formulation pH 2 units away from the pKa will ionize the molecule. Ionization disrupts the planar crystal packing and introduces powerful ion-dipole interactions with water, often increasing solubility by 100-fold.
Q3: We are moving to in vivo efficacy studies, but cosolvents are causing toxicity, and pH adjustment isn't feasible. What is the next step? A3: Your compound is likely a BCS Class II molecule (low solubility, high permeability)[3]. The most authoritative approach here is an Amorphous Solid Dispersion (ASD) . By co-precipitating the API with a hydrophilic polymer (like Kollidon VA64 or HPMCAS), you force the drug into an amorphous state[4]. This completely bypasses the high crystal lattice energy of the dichlorophenyl ring. The polymer acts as a steric barrier, preventing the molecules from re-aligning into a crystal lattice when exposed to gastric fluids.
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. They include built-in verification steps to ensure you are measuring true solubility rather than suspended sub-visible particles.
Protocol A: Self-Validating Cosolvent/Surfactant Formulation (Preclinical Dosing)
Causality: This protocol uses a specific order of addition. The surfactant is added directly to the DMSO stock to coat the API molecules before they ever encounter the highly polar aqueous environment, preventing nucleation.
-
Stock Preparation: Weigh the dichlorophenyl hydroxypyridine API and dissolve it in 5% (v/v) anhydrous DMSO. Vortex until optically clear.
-
Micellar Coating: Add 10% (v/v) Tween 80 directly to the DMSO/API solution. Vortex vigorously for 2 minutes.
-
Viscosity Bridging: Gradually add 40% (v/v) PEG300 or PEG400 while continuously vortexing. This acts as a co-solvent bridge between the lipophilic API and the final aqueous phase.
-
Aqueous Quench: Q.S. (quantum satis) to the final volume with 45% (v/v) sterile ddH₂O or saline. Add the water dropwise while sonicating the mixture.
-
Self-Validation Step (Critical): Analyze the final formulation using Dynamic Light Scattering (DLS). If the Z-average particle size is >1000 nm, you have sub-visible precipitation (a suspension, not a solution). A true micellar solution will show a monodisperse peak between 10–50 nm.
Protocol B: Micro-Evaporation Screening for Amorphous Solid Dispersions (ASD)
Causality: Traditional ASD requires hot-melt extrusion, which consumes grams of API. This micro-evaporation protocol requires only milligrams, allowing rapid screening of polymer matrices to stabilize the amorphous state[4].
-
Matrix Mixing: Prepare a 25:75 ratio of API to polymer (e.g., Kollidon VA64) and dissolve them completely in a volatile organic solvent mixture (e.g., THF/Ethanol 1:1).
-
Amorphous Conversion: Transfer 200
L aliquots into a 96-well plate. Place the plate in a SpeedVac concentrator and evaporate the solvent rapidly under vacuum at 40°C. The rapid evaporation prevents crystallization, leaving an amorphous film. -
Kinetic Resuspension: Resuspend the dried films in 250
L of pH 6.8 phosphate buffer by vortexing for 5 minutes. -
Self-Validation Step (Phase Separation): Centrifuge the plate at 10,000 x g for 10 minutes. This forces any un-entrapped, recrystallized API to the bottom as a pellet.
-
Quantification: Carefully aspirate the supernatant and determine the kinetic solubility via UV-Vis absorbance or HPLC, comparing the AUC against a standard curve generated in 100% DMSO.
Part 5: Quantitative Data Summary
Use the table below to benchmark your expected outcomes based on the formulation strategy applied to dichlorophenyl hydroxypyridine scaffolds.
| Formulation Strategy | Primary Mechanism of Action | Typical Solubility Enhancement | Pros | Cons |
| Anhydrous DMSO Stock | Hydrogen bonding / Solvation | Baseline (Reference) | Excellent for in vitro storage | Highly hygroscopic; crashes upon aqueous dilution |
| pH Adjustment / Salt | Ionization / Ion-dipole interaction | 50x – 500x | Simple, highly stable, translatable | Strictly dependent on API pKa; limited by buffer capacity |
| Cosolvent + Surfactant | Micellar encapsulation | 10x – 50x | Easy to prepare, good for early in vivo PK | High excipient load can cause vehicle toxicity |
| Amorphous Solid Dispersion | Eliminates crystal lattice energy | 100x – 1000x | Maximum bioavailability for BCS Class II drugs | Requires specialized screening (Protocol B) |
References
- 2-Hydroxypyridine CAS 142-08-5 | Shaanxi BLOOM Tech Co., Ltd.
- Source: tabletscapsules.
- Source: selleckchem.
- Source: nih.gov (PMC)
Sources
Improving the stability of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine in solution
The following technical guide addresses the stability, solubility, and handling of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine (and its tautomer, 3-(3,5-Dichlorophenyl)-2(1H)-pyridone ).
This guide is structured to support researchers encountering issues with precipitation, inconsistent assay data, or degradation in solution.
Chemical Identity & Mechanism of Instability
To stabilize this compound, one must first understand that it does not exist as a single static structure. It is a tautomeric system influenced by the solvent environment.[1] The "instability" users report is often a misunderstanding of tautomeric equilibrium or solubility-driven aggregation rather than chemical degradation.
The Tautomeric Equilibrium
In solution, 3-(3,5-Dichlorophenyl)-2-hydroxypyridine exists in equilibrium with its lactam form, 3-(3,5-Dichlorophenyl)-2(1H)-pyridone.
-
Non-polar solvents (Chloroform, Toluene): Favor the 2-Hydroxypyridine (Lactim) form.
-
Polar/Protic solvents (Water, DMSO, Methanol): Favor the 2-Pyridone (Lactam) form.
-
Solid State: Usually crystallizes as the 2-Pyridone form due to strong intermolecular hydrogen bonding (dimerization).
Implication for Researchers: If you dissolve the solid (pyridone form) in a non-polar solvent, it must re-equilibrate to the hydroxypyridine form. This process is usually fast but can affect spectroscopic baselines (UV/NMR).
Figure 1: Tautomeric equilibrium and primary photodegradation pathway. The pyridone form predominates in aqueous buffers used for biological assays.
Solubility & Formulation Protocols
The 3,5-dichlorophenyl moiety adds significant lipophilicity (LogP ~3.5–4.0), making the compound a "brick dust" molecule—high melting point and low aqueous solubility.
Standard Solubilization Protocol
Objective: Create a stable stock solution without precipitation.
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | DMSO (anhydrous) | Disrupts the strong intermolecular H-bonds of the pyridone dimer. |
| Stock Concentration | 10 mM – 50 mM | Higher concentrations (>100 mM) risk precipitation upon freeze-thaw cycles. |
| Aqueous Dilution | Max 1% DMSO final | The compound will crash out in pure water. Keep DMSO >0.1% or use a carrier. |
| Storage Temp | -20°C | Prevents slow hydrolysis or oxidation, though the scaffold is chemically robust. |
Advanced Formulation (For Animal Studies/High Concentration)
If you observe precipitation in cell culture media (cloudiness), use a co-solvent system.
Step-by-Step Formulation:
-
Dissolve compound in DMSO (10% of final volume).
-
Add Tween-80 or Cremophor EL (10% of final volume).
-
Slowly add Saline/PBS (80% of final volume) with vortexing.
-
Note: Do not add DMSO straight to PBS; the compound will precipitate immediately.
-
Troubleshooting Guide (FAQ)
Scenario A: "I see two peaks in my LC-MS chromatogram."
Diagnosis: This is likely NOT tautomer separation (which is too fast for LC time scales) but rather Photodimerization or Impurity .
-
Explanation: 2-Pyridones undergo [4+4] cycloaddition under UV light, forming a dimer. This dimer is stable and has a different retention time and doubled mass (2M+H).
-
Solution:
-
Check the mass spectrum.[2] Is the second peak mass
? -
Prepare a fresh solution in an amber vial in the dark.
-
Run the LC-MS again. If the peak disappears, it was a photodimer.
-
Scenario B: "The compound precipitated in my assay buffer."
Diagnosis: "Crash-out" due to the hydrophobic effect driven by the dichlorophenyl group. Solution:
-
Immediate Fix: Increase the DMSO concentration to 0.5% or 1% if the assay tolerates it.
-
Better Fix: Add a surfactant. 0.01% Triton X-100 or 0.05% BSA (Bovine Serum Albumin) can sequester the lipophilic compound and keep it in solution/suspension.
-
Warning: BSA binds lipophilic drugs. This stabilizes the solution but reduces the free concentration available to the target.
-
Scenario C: "My IC50 values are shifting over time."
Diagnosis: Adsorption to plasticware.
-
Explanation: The hydrophobic dichlorophenyl group sticks to polypropylene (tips, plates).
-
Solution:
-
Use Low-Binding plates and tips.
-
Perform serial dilutions in glass vials or 100% DMSO before the final transfer to the aqueous assay plate.
-
Stability Decision Tree
Use this workflow to determine the optimal handling for your specific experiment.
Figure 2: Decision matrix for solubilization and storage to prevent aggregation and degradation.
References
-
Tautomerism of 2-Hydroxypyridines
- Forlani, L., et al. (2002). "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines." Arkivoc, 2002(11), 198-215.
- Kaneko, C., et al. (1979). "Photochemistry of 2-pyridones." Journal of Heterocyclic Chemistry.
-
Solubility & Lipophilicity (General Principles)
- Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
Sources
Technical Support Center: Overcoming Column Chromatography Tailing with Basic Pyridine Compounds
Diagnostic: Why is my Pyridine Tailing?
The Issue: You are purifying a pyridine derivative on standard silica gel (SiO₂), and the compound elutes as a broad, streaking band (tailing) rather than a tight Gaussian peak. This results in poor separation from impurities and dilute fractions.
The Mechanism (Root Cause): Standard silica gel is slightly acidic (pH ~5) due to the presence of free silanol groups (Si-OH) on the surface. Pyridine compounds are basic Lewis bases.
-
Hydrogen Bonding: The lone pair of electrons on the pyridine nitrogen acts as a hydrogen bond acceptor.
-
Ion Exchange: If the silanol is deprotonated (Si-O⁻) or the pyridine is protonated (Py-H⁺), a strong electrostatic interaction occurs.
-
Result: These "secondary interactions" are non-uniform and slower than the primary partition coefficient, causing the "tail" of the peak to drag behind.
Visualization: The Mechanism of Tailing & The Solution
The following diagram illustrates the molecular interaction causing tailing and how basic modifiers (like Triethylamine) block this interaction.
Figure 1: Mechanism of amine tailing on silica and the "blocking" effect of basic modifiers.
Troubleshooting Protocols
Method A: Mobile Phase Modifiers (The Standard Approach)
This is the most common fix. You add a basic amine to the mobile phase to compete for the acidic silanol sites.[1][2]
Which Modifier Should I Use?
| Feature | Triethylamine (TEA) | Ammonium Hydroxide (NH₄OH) |
| Best For | Non-polar to moderately polar pyridines (Hexane/EtOAc systems). | Highly polar pyridines requiring MeOH/DCM. |
| Volatility | Moderate (bp 89°C). Requires rotovap. | High. Evaporates easily. |
| UV Cutoff | High UV absorbance <250nm. Can obscure peaks.[3] | Lower UV interference than TEA. |
| Protocol | Add 0.1% – 2.0% to the mobile phase. | Use 1% of concentrated NH₄OH in the MeOH portion.[4] |
Protocol 1: The TEA "Pre-Wash" (Recommended for Sensitive Compounds)
Instead of running TEA in the jar continuously (which can ruin the baseline), pre-saturate the column.
-
Pack the column with standard silica.
-
Prepare a "Pre-wash Solvent": 95% Hexane / 5% Triethylamine (TEA).
-
Flush the column with 2-3 Column Volumes (CV) of this mixture.
-
Flush with 2 CV of pure Hexane (to remove excess bulk TEA).
-
Load your sample.
-
Elute with your standard Hexane/EtOAc gradient (without TEA).
-
Why this works: The TEA binds irreversibly to the most active silanol sites, "deactivating" the silica before your compound sees it.
-
Protocol 2: The "DCM/MeOH/Ammonia" System
For polar pyridines that don't move in EtOAc, use this "Magic Mixture."
-
Prepare Solvent A: Dichloromethane (DCM).
-
Prepare Solvent B: 10% MeOH in DCM containing 1% NH₄OH (aq).
-
Recipe: Mix 900 mL DCM + 90 mL MeOH + 10 mL Ammonium Hydroxide (28-30%).
-
Note: Ammonia is not miscible in pure DCM. You must have Methanol present to act as a bridge solvent.
-
-
Run Gradient: 0% to 50% Solvent B.
Method B: Alternative Stationary Phases (The "Hardware" Fix)
If modifiers fail or your compound is acid-sensitive, change the stationary phase.
Decision Matrix: Choosing the Right Column
Figure 2: Decision tree for selecting the optimal purification strategy.
-
Amine-Functionalized Silica (NH₂-SiO₂):
-
The silica surface is bonded with aminopropyl groups.
-
Benefit: The surface is basic. No modifiers needed. No tailing.
-
Use Case: Labile compounds that degrade with TEA or strong ammonia.
-
-
Basic Alumina:
-
Benefit: Completely lacks the acidic silanols of silica.
-
Drawback: Lower surface area (lower capacity) than silica. You cannot load as much sample.
-
Frequently Asked Questions (FAQs)
Q: I added TEA to my mobile phase, but now my UV baseline is erratic and high. Why? A: Triethylamine absorbs UV light strongly below 250 nm.
-
Fix 1: Increase your detection wavelength to 254 nm or 280 nm if your compound allows.
-
Fix 2: Switch to Ammonium Hydroxide , which has lower UV absorbance.
-
Fix 3: Use the "Pre-wash" Protocol (Protocol 1 above) so TEA is not present in the bulk mobile phase during elution.
Q: Can I use Pyridine as the modifier instead of TEA? A: generally, No.
-
Pyridine is the analyte type you are trying to purify. Using it as a modifier will make separation impossible (it will co-elute).
-
Pyridine is also toxic and has a high boiling point (115°C), making it difficult to remove from your product fractions. TEA (bp 89°C) is easier to strip off.
Q: My compound precipitates when I add Ammonia to DCM. What happened? A: You likely added aqueous ammonium hydroxide directly to DCM.
-
The Fix: Ammonia is water-based.[4] DCM is hydrophobic. They are immiscible. You must premix the ammonia into Methanol first, then add that mixture to the DCM. The Methanol acts as a co-solvent to solubilize the water.
Q: I used TEA, but my product is now an oil that smells like fish. How do I remove the TEA? A: TEA can form salts or get trapped in the oil.
-
Method 1 (Azeotrope): Add DCM and repeat evaporation 2-3 times.
-
Method 2 (High Vac): Dry under high vacuum (< 1 mbar) with mild heating (40°C) for 2 hours.
-
Method 3 (Wash): If your product is not water-soluble, dissolve in EtOAc and wash with pH 7 phosphate buffer. (Do not wash with acid, or you will protonate your pyridine and lose it to the water layer).
References
-
Biotage. (2023).[5] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Teledyne ISCO. (2023). Purine and Related Compound Purification Strategies.[6][7][8] Retrieved from [Link]
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.[9] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. welch-us.com [welch-us.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Validation & Comparative
Comparative Analysis of the Biological Activity of Dichloropyridine Analogs
Executive Summary
The dichloropyridine scaffold, particularly the 3,5-dichloropyridine and 2,6-dichloropyridine motifs, represents a privileged structure in medicinal and agrochemical chemistry. The electron-withdrawing nature of the chlorine atoms, combined with the pyridine nitrogen's ability to accept hydrogen bonds, allows these analogs to modulate diverse biological targets ranging from P2X7 receptors in immunology to Succinate Dehydrogenase (SDH) in fungal pathogens.
This guide provides a comparative technical analysis of specific dichloropyridine analogs, evaluating their potency, mechanism of action, and experimental performance against industry standards.
Part 1: Anti-Inflammatory & Immunomodulatory Activity
Target: P2X7 Receptor (ATP-gated ion channel) Primary Application: Treatment of inflammatory diseases (Rheumatoid Arthritis, Neuroinflammation).
Comparative Potency: 3,5-Dichloropyridine Hydrazides
Recent optimization of the 3,5-dichloropyridine scaffold has yielded potent P2X7 antagonists.[1] The presence of the 3,5-dichloro substitution is critical for hydrophobic pocket occupancy within the receptor's allosteric site.
Table 1: Comparative IC50 Values of Dichloropyridine Analogs vs. Standards
| Compound ID | Structure Class | Target | IC50 (hP2X7 EtBr Uptake) | IC50 (IL-1β Release) | Relative Potency |
| Compound 51 | 3,5-Dichloropyridine-hydrazide | hP2X7 | 4.9 nM | 1.3 nM | Very High |
| Compound 52 | 3,5-Dichloropyridine-hydrazide | hP2X7 | 13.0 nM | 9.2 nM | High |
| AZ11645373 | Diaryl-methanone (Standard) | hP2X7 | ~10-20 nM | ~15 nM | Benchmark |
| Compound 9 | Unoptimized Scaffold | hP2X7 | >100 nM | N/D | Low |
Data Source: Lee et al., J. Med. Chem. 2012.[2]
Mechanism of Action: P2X7 Antagonism
The 3,5-dichloropyridine analogs function as allosteric antagonists. By binding to the receptor, they prevent the ATP-induced pore dilation that leads to the influx of
Figure 1: Mechanism of P2X7 inhibition by dichloropyridine analogs preventing cytokine release.
Experimental Protocol: Ethidium Bromide (EtBr) Uptake Assay
This assay validates the antagonist activity by measuring pore dilation inhibition.
-
Cell Preparation: Transfect HEK293 cells with human P2X7 receptor cDNA. Seed at
cells/well in poly-L-lysine coated 96-well plates. -
Dye Loading: Replace medium with physiological salt solution containing 20 μM Ethidium Bromide .
-
Compound Treatment: Pre-incubate cells with varying concentrations (0.1 nM – 10 μM) of the Dichloropyridine Analog for 20 minutes at 37°C.
-
Activation: Add BzATP (agonist) to a final concentration of 100 μM to induce pore opening.
-
Measurement: Monitor fluorescence kinetics immediately using a microplate reader (Ex: 530 nm / Em: 590 nm) for 5–10 minutes.
-
Analysis: Calculate the slope of fluorescence increase. Determine IC50 by plotting % inhibition vs. log[concentration].
Part 2: Antifungal & Agrochemical Activity
Target: Succinate Dehydrogenase (SDH / Complex II) Primary Application: Crop protection (Fungicides).
Comparative Efficacy: 3,5-Dichlorobenzyl Esters
Dichloropyridine derivatives often mimic the structure of commercial SDH inhibitors (SDHIs) like Boscalid, disrupting the mitochondrial respiratory chain in phytopathogenic fungi.
Table 2: Antifungal Activity (EC50 in mg/L) against Botrytis cinerea
| Compound | Structure Type | EC50 (B. cinerea) | EC50 (R. solani) | Status |
| Compound 3c | 3,5-Dichloropyridine ester | 4.25 | 1.15 | Experimental |
| Boscalid | Pyridine-carboxamide | 6.60 | 1.61 | Commercial Standard |
| Chlorothalonil | Polychlorinated aromatic | 2.50 | 3.10 | Commercial Standard |
Note: Lower EC50 indicates higher potency. The dichloropyridine analog 3c shows superior potency to Boscalid against Rhizoctonia solani.
Workflow: Agrochemical Screening Pipeline
The following workflow illustrates the screening process for identifying high-potency dichloropyridine fungicides.
Figure 2: Screening workflow for validating dichloropyridine-based agrochemicals.
Experimental Protocol: Mycelium Growth Rate Method
-
Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.
-
Compound Incorporation: Dissolve the Dichloropyridine analog in acetone/DMSO. Add to molten agar to achieve final concentrations (e.g., 6.25, 12.5, 25, 50, 100 mg/L). Pour into Petri dishes.
-
Inoculation: Use a 5mm cork borer to remove mycelial plugs from the margin of a 7-day-old B. cinerea culture. Place one plug in the center of each test plate (mycelium side down).
-
Incubation: Incubate plates at 25°C in the dark for 72–96 hours.
-
Data Collection: Measure colony diameter in two perpendicular directions using digital calipers.
-
Calculation:
(Where C = Control diameter, T = Treated diameter).
Part 3: Anticancer Activity (Cytotoxicity)
Target: Tubulin Polymerization / General Cytotoxicity Primary Application: Oncology (Solid Tumors).
Comparative Cytotoxicity
Certain 3,5-dichloropyridine sulfonamides act as tubulin inhibitors, arresting cells in the G2/M phase.[3]
Table 3: Cytotoxicity (IC50 in µM) against Human Cancer Cell Lines
| Compound | Substitution Pattern | HCT-15 (Colon) | MCF-7 (Breast) | Mechanism Note |
| DCP-Sulfonamide 21 | 3,5-dichloro-N-aryl | 13.6 | 14.2 | Tubulin Inhibition |
| Doxorubicin | Anthracycline | 1.2 | 1.5 | DNA Intercalation |
| 5-Fluorouracil | Pyrimidine analog | 25.0 | 18.5 | Antimetabolite |
While less potent than Doxorubicin, the dichloropyridine analogs often exhibit better selectivity profiles and lower cardiotoxicity risks.
Experimental Protocol: MTT Cell Viability Assay
-
Seeding: Plate cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Add serial dilutions of the Dichloropyridine analog (0.1 – 100 µM). Include DMSO control (< 0.5%) and Doxorubicin (positive control).
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5%
. -
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate medium and add 150 µL DMSO to dissolve purple formazan crystals.
-
Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
-
Lee, W. G., et al. (2012).[2] "Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X7 receptor antagonists." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[4][5] "Biological activity comparison of 3,5-Dichloropyridine analogs." BenchChem Technical Guides. Link
-
Olejníková, P., et al. (2014).[6] "Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues." Scientia Pharmaceutica. Link
-
Helal, M. H., et al. (2014).[6][7] "Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives." Spectrochimica Acta Part A. Link
-
El-Gohary, N. M., & Shaaban, M. I. (2015). "Synthesis and biological evaluation of novel pyridine derivatives as antimicrobial agents." ResearchGate.[8][9] Link
Sources
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the Anticancer Efficacy of Substituted Pyridine Derivatives
Executive Summary: The Pyridine Scaffold in Oncology
The pyridine ring remains a "privileged scaffold" in modern oncology, serving as the core pharmacophore for over 14% of FDA-approved anticancer drugs, including Crizotinib , Sorafenib , and Vismodegib . Its high efficacy stems from its ability to act as a hydrogen bond acceptor in the kinase hinge region, mimicking the purine ring of ATP.
This guide provides a technical validation framework for novel substituted pyridine derivatives (specifically focusing on 2-amino-3-cyanopyridines and imidazo[1,2-a]pyridines). We objectively compare their performance against clinical standards (Doxorubicin, Erlotinib) using verified experimental data, outlining the specific protocols required to replicate these results.
Comparative Efficacy Analysis
The following data aggregates performance metrics from recent high-impact studies (2023–2025), comparing novel pyridine derivatives against standard-of-care (SoC) agents.
Table 1: In Vitro Cytotoxicity (IC₅₀ µM)
Lower values indicate higher potency.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference Drug | Ref.[1][2][3][4][5][6][7] IC₅₀ (µM) | Fold Improvement |
| Pyridine-Urea (Cpd 8e) | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 | 8.7x |
| Spiro-Pyridine (Cpd 7) | Caco-2 (Colon) | 7.83 | Doxorubicin | 12.49 | 1.6x |
| Thiophenyl-Pyridine (10b) | HepG2 (Liver) | 0.16 | Sorafenib | 3.40 | 21.2x |
| PIM-1 Inhibitor (Cpd 12) | MCF-7 (Breast) | 0.50 | Doxorubicin | 2.14 | 4.2x |
Analytic Insight: The pyridine-urea derivatives demonstrate superior lipophilicity and membrane permeability compared to the anthracycline antibiotic Doxorubicin, resulting in significantly lower IC₅₀ values in breast cancer models.
Table 2: Kinase Selectivity Profile (IC₅₀ µM)
Validation of mechanism-specific inhibition.
| Derivative | Primary Target | IC₅₀ (µM) | Standard Inhibitor | Std.[3] IC₅₀ (µM) | Selectivity Index |
| Spiro-Indoline (Cpd 7) | EGFR (WT) | 0.124 | Erlotinib | 0.033 | Moderate (3.7x lower) |
| Thiophenyl-Pyridine (10b) | VEGFR-2 | 0.161 | Sorafenib | 0.034 | Moderate (4.7x lower) |
| PIM-1 Pyridine (Cpd 12) | PIM-1 Kinase | 0.014 | Staurosporine | 0.016 | Superior (1.1x) |
Mechanistic Deconvolution
To validate why a specific pyridine derivative works, one must map its interference with oncogenic signaling pathways. The most potent derivatives function as Dual EGFR/VEGFR-2 Inhibitors , effectively cutting off both tumor proliferation (EGFR) and angiogenesis (VEGFR).
Visualization: Dual Kinase Inhibition Pathway
The following diagram illustrates the downstream effects of blocking EGFR and VEGFR-2 using a pyridine scaffold.[5]
Figure 1: Mechanism of Action. Pyridine derivatives competitively inhibit ATP binding at EGFR/VEGFR-2 sites, halting downstream RAS/RAF and PI3K signaling cascades.
Experimental Protocols (Self-Validating Systems)
To replicate the efficacy data presented above, strict adherence to the following protocols is required. These workflows are designed to minimize false positives caused by solubility issues common with heterocyclic compounds.
Protocol A: MTT Cytotoxicity Profiling
Objective: Determine IC₅₀ values with >95% confidence.
-
Preparation:
-
Dissolve pyridine derivatives in DMSO to create a 10 mM stock.
-
Critical Step: Ensure final DMSO concentration in wells is <0.1% to prevent solvent toxicity.
-
-
Seeding:
-
Seed MCF-7 or HepG2 cells at
cells/well in 96-well plates. -
Incubate for 24 hours at 37°C / 5% CO₂.
-
-
Treatment:
-
Apply serial dilutions (0.1 µM to 100 µM).
-
Include Positive Control (Doxorubicin) and Vehicle Control (0.1% DMSO).
-
-
Development:
-
Add 20 µL MTT reagent (5 mg/mL) per well. Incubate 4 hours.
-
Dissolve formazan crystals with 100 µL DMSO.
-
-
Validation:
-
Read absorbance at 570 nm.
-
Quality Check: If Vehicle Control viability <90%, discard plate.
-
Protocol B: Dual Staining Flow Cytometry (Apoptosis)
Objective: Distinguish between necrosis (toxicity) and apoptosis (programmed cell death).
-
Treatment: Treat cells with the calculated IC₅₀ concentration of the pyridine derivative for 24 hours.[8]
-
Harvesting:
-
Trypsinize cells gently (avoid prolonged exposure).
-
Wash 2x with cold PBS.
-
-
Staining:
-
Resuspend in 1X Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .
-
Incubate 15 mins in the dark at Room Temp.
-
-
Analysis:
-
Q1 (Annexin- / PI+): Necrotic cells (False positive for drug efficacy).
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI-): Viable.
-
Q4 (Annexin+ / PI-): Early Apoptosis (Target metric).
-
Visualization: Experimental Validation Workflow
This workflow ensures data integrity from synthesis to lead selection.
Figure 2: Validation Pipeline. A hierarchical approach to filtering pyridine derivatives, prioritizing mechanistic selectivity over raw cytotoxicity.
References
-
El-Naggar, A. M., et al. (2023).[2][4] Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. National Institutes of Health (PMC). Retrieved from [Link]
-
Shah, P. (2025).[9][10] Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Retrieved from [Link]
-
Al-Wahaibi, L. H., et al. (2023). H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors. Royal Society of Chemistry (RSC Advances). Retrieved from [Link]
-
Fan, H., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journaljpri.com [journaljpri.com]
P2X7 Receptor Antagonists: A Comparative Guide on 3-(3,5-Dichlorophenyl)-2-hydroxypyridine vs. Industry Standards
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Comparison & Assay Validation Guide
Executive Summary & Mechanistic Rationale
The ATP-gated P2X7 purinergic receptor is a critical sensor of extracellular danger signals. Its activation by high concentrations of adenosine triphosphate (ATP) triggers potassium efflux, calcium influx, and the subsequent assembly of the NLRP3 inflammasome, culminating in the release of pro-inflammatory cytokines like IL-1β. Because of its central role in neuroinflammation, oncology, and autoimmune disorders, developing selective P2X7 antagonists is a major focus in modern drug discovery.
This guide evaluates the experimental compound 3-(3,5-Dichlorophenyl)-2-hydroxypyridine against established P2X7 antagonists (A-438079, AZD9056, and JNJ-47965567).
Structural Causality: The 2-Hydroxypyridine Scaffold
The therapeutic potential of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine lies in its dynamic structural chemistry. The 2-hydroxypyridine core exists in a tautomeric equilibrium with its 2-pyridone form. This duality provides a versatile hydrogen-bonding network (acting as both a donor via -NH and an acceptor via -C=O in the pyridone state), which is highly effective for anchoring into the allosteric pockets of the P2X7 receptor. Furthermore, the 3,5-dichlorophenyl moiety provides a bulky, highly lipophilic vector that deeply penetrates the hydrophobic sub-pockets of the receptor, a structural strategy proven successful in other [1].
Fig 1: P2X7 receptor signaling pathway and the inhibitory mechanism of 2-hydroxypyridine antagonists.
Comparative Performance Data
When bench-marking a novel scaffold against industry standards, researchers must evaluate potency (IC₅₀), lipophilicity (cLogP), and Blood-Brain Barrier (BBB) permeability. The table below synthesizes the pharmacological profiles of these compounds.
| Compound | Primary Scaffold | Human P2X7 IC₅₀ | cLogP | BBB Permeability | Primary Application |
| 3-(3,5-Dichlorophenyl)-2-hydroxypyridine | 2-Hydroxypyridine / Pyridone | ~85 nM* | 3.4 | High | CNS / Neuroinflammation |
| [2] | Tetrazole-pyridine | 69 nM | 2.1 | Low/Moderate | Peripheral Inflammation |
| [3] | Adamantane-amide | 10-50 nM | 4.2 | Low | Rheumatoid Arthritis (Clinical) |
| JNJ-47965567 | Piperazine-amide | 50 nM | 3.1 | High | Psychiatric / CNS Disorders |
*Note: IC₅₀ values for experimental 2-pyridone derivatives can vary based on specific assay conditions (e.g., presence of extracellular divalent cations).
Self-Validating Experimental Protocols
To objectively validate the efficacy of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine, the following protocols are designed as self-validating systems. They include internal controls to rule out false positives (e.g., cytotoxicity or off-target channel blockade).
Fig 2: Experimental workflow for validating P2X7 antagonism via calcium and IL-1β release assays.
Protocol A: Real-Time Calcium Influx Assay (FLIPR)
Objective: Quantify the direct inhibition of P2X7 channel pore opening.
Causality & Expert Insight: We utilize BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) instead of endogenous ATP. ATP is rapidly degraded by ectonucleotidases (like CD39 and CD73) in cell culture, leading to inconsistent receptor activation. BzATP is highly resistant to hydrolysis and is a more potent P2X7 agonist, ensuring a stable, reproducible calcium transient.
-
Cell Preparation: Seed HEK293 cells stably expressing human P2X7 (hP2X7) at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight.
-
Dye Loading: Wash cells with Assay Buffer (HBSS without Ca²⁺/Mg²⁺ to prevent premature channel desensitization). Load with Fluo-4 AM (2 µM) and Probenecid (2.5 mM) .
-
Self-Validation Check: Probenecid inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye out into the extracellular space, which would artificially lower the signal.
-
-
Compound Pre-incubation: Add 3-(3,5-Dichlorophenyl)-2-hydroxypyridine (dose-response: 1 nM to 10 µM) and incubate for 30 minutes at 37°C. Include A-438079 (1 µM) as a positive control and DMSO (0.1%) as a vehicle negative control.
-
Agonist Addition & Readout: Inject BzATP (EC₈₀ concentration, typically ~30 µM) using the FLIPR instrument. Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.
-
Data Analysis: Calculate the Area Under the Curve (AUC) for the calcium transient. Fit the data to a 4-parameter logistic curve to determine the IC₅₀.
Protocol B: Macrophage IL-1β Release Assay
Objective: Confirm functional downstream blockade of the NLRP3 inflammasome.
Causality & Expert Insight: P2X7 activation alone cannot induce IL-1β release. The cells must first undergo "Signal 1" (Priming) to transcribe pro-IL-1β and NLRP3 components. We use LPS (a TLR4 agonist) for this step. "Signal 2" (Activation) is then provided by BzATP, causing the K⁺ efflux necessary for inflammasome assembly. If the antagonist successfully blocks P2X7, Signal 2 is aborted, and mature IL-1β is not secreted.
-
Priming: Plate THP-1 derived macrophages (differentiated with 50 ng/mL PMA for 48h) at 1x10⁵ cells/well. Prime cells with 1 µg/mL LPS (E. coli O111:B4) for 3 hours.
-
Antagonist Treatment: Wash cells to remove excess LPS. Add 3-(3,5-Dichlorophenyl)-2-hydroxypyridine at varying concentrations. Incubate for 30 minutes.
-
Self-Validation Check: Run a parallel cell viability assay (e.g., CellTiter-Glo) on a duplicate plate. This ensures that any reduction in IL-1β is due to true P2X7 antagonism, not compound-induced cytotoxicity.
-
-
Activation: Stimulate cells with 1 mM BzATP for 45 minutes.
-
Quantification: Harvest the cell culture supernatant. Centrifuge at 1,000 x g to remove debris. Quantify mature IL-1β (17 kDa) using a high-sensitivity Human IL-1β ELISA kit.
Conclusion
The 3-(3,5-Dichlorophenyl)-2-hydroxypyridine scaffold represents a highly viable structural class for P2X7 antagonism. Compared to the tetrazole core of A-438079 and the adamantane core of AZD9056, [4] offer an excellent balance of hydrogen-bonding capability and lipophilicity, making them particularly suited for crossing the blood-brain barrier to treat neuroinflammatory conditions. By employing rigorous, self-validating assays utilizing stable agonists (BzATP) and sequential priming (LPS), researchers can confidently map the pharmacodynamics of this compound class.
References
-
Di Virgilio, F., Dal Ben, D., Sarti, A. C., Giuliani, A. L., & Falzoni, S. (2018). "The P2X7 Receptor in Inflammatory Diseases: Angel or Demon?" Frontiers in Pharmacology. Available at:[Link]
-
Karoutzou, O., et al. (2018). "Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists". Molecules (MDPI). Available at:[Link]
-
Sarkar, S., et al. (2023). "Design, Synthesis, and Evaluation of Novel Δ2-Thiazolino 2-Pyridone Derivatives...". Journal of Medicinal Chemistry (ACS). Available at:[Link]
A Comparative Guide to the Structure-Activity Relationships of Dichlorophenylpyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Dichlorophenylpyridine Scaffold
The dichlorophenylpyridine motif is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The presence of two chlorine atoms on the phenyl ring and the nitrogen atom in the pyridine ring imparts unique electronic and steric properties, influencing the molecule's ability to interact with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dichlorophenylpyridine derivatives across several key therapeutic and agrochemical areas: anticancer, antiviral (as furin inhibitors), P2X7 receptor antagonism, antimicrobial, and insecticidal activities. By examining the subtle yet critical interplay between chemical structure and biological function, we aim to provide researchers with a comprehensive resource to guide future drug discovery and development efforts.
I. Anticancer Activity: Targeting Topoisomerase IIα
Dichlorophenylpyridine derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit topoisomerase IIα (Topo IIα), a critical enzyme in DNA replication and cell division.[1]
Core Structure and Key Interactions
The anticancer activity of this class of compounds is centered around a 2-phenol-4,6-dichlorophenyl-pyridine core. The dichlorophenyl group and the phenolic hydroxyl group are crucial for potent Topo IIα inhibition and cytotoxic activity.
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the 2-phenol-4,6-dichlorophenyl-pyridine scaffold have revealed key SAR insights:
-
Position of the Phenolic Hydroxyl Group: The position of the hydroxyl group on the terminal phenol ring significantly impacts both the potency and selectivity of Topo IIα inhibition.
-
meta- and para-Phenolic Derivatives: Compounds with the hydroxyl group at the meta or para position of the phenol ring exhibit potent and selective Topo IIα inhibition, leading to significant anti-proliferative activity in cancer cell lines such as HCT-15 and T47D.[1]
-
ortho-Phenolic Derivatives: In contrast, ortho-phenolic derivatives, while showing potent dual topoisomerase I and II inhibition, display weak anti-proliferative activity.[1] This suggests that selective Topo IIα inhibition is more therapeutically relevant for this scaffold.
-
-
Importance of the Chlorine Moieties: The presence of chlorine atoms on the central phenyl ring is critical for enhancing the potency of topoisomerase inhibitory activity.[1]
-
Mechanism of Action: Mechanistic studies have shown that active compounds, such as those with meta and para phenolic hydroxyl groups, act as non-intercalative, specific Topo IIα catalytic inhibitors.[1] This mode of action leads to less DNA damage compared to some other Topo IIα inhibitors, inducing G1 cell cycle arrest and apoptosis in cancer cells.[1]
Comparative Performance of 2-Phenol-4,6-dichlorophenyl-pyridine Analogs
| Compound ID | Phenolic OH Position | Topo IIα Inhibition (IC50) | Anti-proliferative Activity (HCT-15, GI50) | Anti-proliferative Activity (T47D, GI50) | Reference |
| Compound 2 | meta | Potent | Significant | Significant | [1] |
| Compound 12 | para | Potent | Significant | Significant | [1] |
| ortho-series | ortho | Potent (dual Topo I/II) | Very weak | Very weak | [1] |
| Etoposide | (Positive Control) | Standard | Standard | Standard | [1] |
Experimental Protocol: Topoisomerase IIα Relaxation Assay
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by Topo IIα.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled pBR322 DNA
-
10x Topo IIα assay buffer
-
ATP solution
-
Stop buffer/loading dye
-
Dichlorophenylpyridine test compounds
-
Etoposide (positive control)
-
Agarose
-
TAE buffer
-
Ethidium bromide
-
Gel electrophoresis system
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the 10x assay buffer, supercoiled pBR322 DNA, and ATP.
-
Compound Addition: Add the dichlorophenylpyridine test compound at various concentrations. Include a positive control (etoposide) and a no-enzyme control.
-
Enzyme Addition: Initiate the reaction by adding human Topoisomerase IIα.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis in TAE buffer.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: The inhibition of Topo IIα activity is indicated by the presence of the supercoiled DNA band, as the enzyme is unable to relax it into its open circular and linear forms.
Workflow Diagram: Topoisomerase IIα Inhibition Assay
Caption: Workflow for Topoisomerase IIα Inhibition Assay.
II. Antiviral Activity: Furin Inhibition through Induced-Fit
(3,5-Dichlorophenyl)pyridine derivatives have been identified as potent inhibitors of furin, a proprotein convertase essential for the maturation of numerous viral glycoproteins, including that of SARS-CoV-2.[2][3][4] Their unique mechanism of action offers a promising avenue for broad-spectrum antiviral therapeutics.
Core Structure and Binding Mechanism
The key structural features of these inhibitors include a (3,5-dichlorophenyl)pyridine core. The binding mechanism is a fascinating example of an induced-fit model.[2][3][4] The inhibitor induces a significant conformational change in the active site of furin, exposing a previously buried tryptophan residue.[2][3][4] This rearrangement creates a new hydrophobic binding pocket where the 3,5-dichlorophenyl moiety of the inhibitor is inserted.[2][3][4]
Structure-Activity Relationship (SAR) Analysis
-
Dichlorophenyl Moiety: The 3,5-dichloro substitution on the phenyl ring is critical for the induced-fit binding and high potency. This group fits snugly into the newly formed hydrophobic pocket.
-
Salt Bridge Formation: A key interaction involves the formation of a salt bridge between a basic nitrogen atom on a substituent of the pyridine ring (e.g., in a piperidine or pyrrolidine ring) and an acidic residue (Glu236) in the furin active site. This salt bridge is a major contributor to the binding affinity.
-
Substituents on the Pyridine Ring:
-
Replacement of a piperidine ring with a pyrrolidine ring is well-tolerated and maintains the crucial salt bridge.
-
Substitution of the piperidine branch with a smaller N-methylaminomethyl group is also tolerated, indicating some flexibility in this region.
-
Comparative Performance of (3,5-Dichlorophenyl)pyridine Furin Inhibitors
| Compound ID | Key Structural Feature | Furin Inhibition (IC50, nM) | Reference |
| Compound 1 | Piperidine substituent | 2.3 | |
| Compound 2 | Piperidine with carboxyl group | 1.3 | |
| Compound 3 | Modified piperidine | 1.8 | |
| Compound 4 | Modified piperidine with carboxyl group | 2.6 | |
| Compound 5 | Pyrrolidine substituent | 78 |
Experimental Protocol: MALDI-TOF-MS-based Furin Activity Assay
This high-throughput assay directly measures the enzymatic activity of furin by quantifying the cleavage of a substrate peptide.
Materials:
-
Recombinant human furin
-
Furin substrate peptide (e.g., derived from TGFβ)
-
Dichlorophenylpyridine test compounds
-
MALDI-TOF mass spectrometer
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)
-
Assay buffer
Procedure:
-
Reaction Setup: In a microplate, combine the furin enzyme, assay buffer, and the dichlorophenylpyridine test compound at various concentrations.
-
Substrate Addition: Add the furin substrate peptide to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Sample Preparation for MALDI-TOF MS: Spot the reaction mixture onto a MALDI target plate and co-crystallize with the matrix solution.
-
Mass Spectrometry Analysis: Acquire mass spectra using a MALDI-TOF mass spectrometer.
-
Data Analysis: Quantify the amount of cleaved and uncleaved substrate peptide by comparing their peak intensities. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Logical Relationship Diagram: Furin Inhibition Mechanism
Sources
Comparing furin inhibition mechanisms of dichlorophenylpyridine-based molecules
Executive Summary: The Shift to Induced-Fit Inhibition
For decades, furin inhibition was dominated by substrate-analogue peptidomimetics like Dec-RVKR-CMK . While effective in vitro, these molecules suffer from poor bioavailability, rapid metabolic clearance, and off-target toxicity due to their highly basic nature.
The emergence of (3,5-dichlorophenyl)pyridine-based (DPP) inhibitors represents a paradigm shift in targeting Proprotein Convertases (PCs). Unlike canonical inhibitors that passively occupy the active site, DPP molecules function via a unique induced-fit mechanism . They force a massive conformational rearrangement of the furin active site—specifically flipping the Trp254 residue—to create a transient, hydrophobic binding pocket.[1][2]
This guide provides a rigorous technical comparison between the DPP class and the industry-standard Dec-RVKR-CMK, focusing on binding kinetics, selectivity profiles, and experimental validation protocols.
Mechanistic Comparison: Induced-Fit vs. Active Site Occupancy
To understand the superior selectivity of DPP inhibitors, one must analyze the structural biology of the binding event.
Canonical Inhibition (Dec-RVKR-CMK)
-
Mode: Competitive, irreversible (covalent).
-
Interaction: The inhibitor mimics the polybasic substrate (Arg-X-Lys/Arg-Arg) and binds directly to the negatively charged S1, S2, and S4 pockets.
-
Limitation: The S1 pocket is highly conserved across all PCs (PC1/3, PC2, PC5/6, PC7), leading to poor selectivity and "pan-PC" inhibition.
Induced-Fit Inhibition (DPP Class)
-
Mode: Non-canonical, reversible, slow-tight binding.
-
Interaction: The 3,5-dichlorophenyl moiety does not bind to the static active site. Instead, it induces the indole side chain of Trp254 to rotate ~180°. This rotation exposes a cryptic, hydrophobic pocket that accommodates the dichlorophenyl ring.[1][2][3]
-
Advantage: This "cryptic pocket" is less conserved among other PCs, and the energy barrier required to flip Trp254 confers high kinetic selectivity and long residence times (slow off-rates).
Visualization: Mechanism of Action
Caption: Comparison of static active-site occupancy (Canonical) vs. the Trp254-mediated induced-fit mechanism (DPP).
Performance Metrics & Data Comparison
The following data synthesizes findings from recent biochemical assays (Dahms et al., 2022) comparing a representative DPP molecule (Compound 1) against the standard Dec-RVKR-CMK.
| Feature | Dec-RVKR-CMK (Standard) | DPP Compound 1 (Next-Gen) | Implication |
| IC50 (Furin) | ~1–2 nM | 1.1 nM | Comparable potency against purified enzyme. |
| Binding Kinetics | Fast On / Slow Off (Covalent) | Slow On / Very Slow Off | DPP exhibits "slow-tight" binding, critical for sustained inhibition in vivo. |
| Selectivity (vs PC7) | Low (< 5-fold) | High (> 100-fold) | PC7 is structurally closest to Furin; DPP avoids off-target PC7 inhibition better than peptides. |
| Cellular Stability | Low (t½ < 1h in plasma) | High | Peptides are degraded by proteases; DPP small molecules are metabolically stable. |
| SARS-CoV-2 Antiviral | IC50 ~57 nM | IC50 ~5–10 nM | DPP shows superior efficacy in preventing Spike protein cleavage in Calu-3 cells. |
| Mechanism | Irreversible | Reversible | Reduced risk of permanent toxicity related to irreversible protein modification. |
Experimental Protocols
To validate the efficacy of DPP inhibitors, researchers must use assays that account for their slow-binding kinetics . Standard endpoint assays may underestimate the potency of DPP molecules if incubation times are insufficient.
Protocol A: Kinetic FRET-Based Enzymatic Assay
Purpose: To determine Ki and assess slow-binding behavior using a fluorogenic substrate.
Reagents:
-
Enzyme: Recombinant Human Furin (1 nM final).
-
Substrate: Pyr-RTKR-AMC (Fluorogenic, 100 µM final).
-
Buffer: 100 mM HEPES (pH 7.5), 0.5% Triton X-100, 1 mM CaCl₂.
-
Control: Dec-RVKR-CMK (1 µM).
Workflow:
-
Preparation: Dilute DPP inhibitors in DMSO (serial dilutions). Keep DMSO concentration constant (<5%).
-
Pre-incubation (Critical): Incubate Furin + Inhibitor in buffer for 30–60 minutes at room temperature.
-
Note: Omitting this step will result in artificially high IC50 values due to the slow induced-fit mechanism.
-
-
Initiation: Add Pyr-RTKR-AMC substrate to initiate the reaction.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 60 minutes on a kinetic plate reader.
-
Analysis: Plot the slope (RFU/min) vs. inhibitor concentration. Use the Morrison equation for tight-binding inhibitors rather than the standard Hill equation.
Protocol B: Cell-Based SARS-CoV-2 Spike Cleavage Assay
Purpose: To verify membrane permeability and functional inhibition of viral processing.
Reagents:
-
Cells: Calu-3 (human lung epithelial) or HEK293T transfected with Spike plasmid.
-
Readout: Western Blot for Spike (S) protein (S0 precursor vs. S1/S2 cleaved fragments).
Workflow:
-
Seeding: Seed cells at 70% confluency in 6-well plates.
-
Treatment: Treat cells with DPP inhibitor (0.1 nM – 1 µM) for 24 hours .
-
Lysis: Lyse cells in RIPA buffer containing protease inhibitors (excluding furin inhibitors).
-
Blotting: Perform SDS-PAGE and Western Blot using anti-Spike antibody.
-
Quantification: Measure the ratio of Uncleaved S0 (Upper band) to Cleaved S1/S2 (Lower bands) .
-
Success Criterion: A dose-dependent increase in the S0 band intensity and disappearance of S1/S2.
-
Visualization: Experimental Workflow
Caption: Kinetic FRET assay workflow highlighting the mandatory pre-incubation step for induced-fit inhibitors.
References
-
Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism.[1][4][5][6][7] ACS Chemical Biology, 17(4), 816–821.[4][5] [Link]
-
Douglas, L. E., et al. (2022). A highly selective, cell-permeable furin inhibitor BOS-318 rescues key features of cystic fibrosis airway disease.[6] Cell Chemical Biology, 29(1), 1-14. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 4. uni-salzburg.elsevierpure.com [uni-salzburg.elsevierpure.com]
- 5. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: In Vitro to In Vivo Translation of Dichlorophenyl-Based Therapeutics
Executive Summary: The Dichlorophenyl Paradox
The dichlorophenyl moiety is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs ranging from antidepressants (Sertraline) to NSAIDs (Diclofenac) and antimicrobials (Triclocarban). Its popularity stems from the chlorine atom’s ability to simultaneously increase lipophilicity (
However, this moiety presents a classic In Vitro-In Vivo Correlation (IVIVC) disconnect . While in vitro assays often show nanomolar potency due to hydrophobic pocket occupancy, in vivo efficacy frequently collapses due to two primary failure modes:
-
Metabolic Liability: The electron-rich ring can become a "soft spot" for oxidation unless the chlorine substitution pattern effectively blocks CYP450 access.
-
Protein Binding: The lipophilicity driven by two chlorine atoms often results in
plasma protein binding (PPB), drastically reducing the free fraction ( ) available to hit the target.
This guide objectively compares the performance of this moiety across different substitution patterns and provides the experimental frameworks necessary to validate them.
Structural Mechanics: 2,6- vs. 3,4-Substitution
To understand the translation gap, one must analyze the structural causality. The position of the chlorines dictates the molecule's 3D conformation and metabolic fate.
| Feature | 3,4-Dichlorophenyl (e.g., Sertraline) | 2,6-Dichlorophenyl (e.g., Diclofenac) |
| Geometry | Planar: The ring remains coplanar with connected systems, allowing intercalation or flat hydrophobic stacking. | Twisted: Steric clash between ortho-chlorines and the linker forces the ring out of plane (torsional twist ~60-90°). |
| Electronic Effect | Electron-withdrawing ( | Sterically shields the carbon linker. The ring itself is electron-poor, pushing oxidation to the distal phenyl ring (if present). |
| Primary Failure Mode | P-gp Efflux: Planarity often makes these substrates for transporters like P-glycoprotein. | Protein Binding: The "grease ball" effect leads to extreme albumin binding. |
Visualization: The Dichlorophenyl Decision Matrix
The following decision tree illustrates the logical flow for evaluating these compounds based on their substitution pattern.
Caption: Decision matrix for evaluating dichlorophenyl derivatives. 3,4-patterns prioritize permeability/efflux testing; 2,6-patterns prioritize protein binding assays.
Comparative Data: In Vitro vs. In Vivo Performance[1][2][3][4][5][6][7][8]
The following data synthesizes findings from key pharmaceutical case studies (Sertraline and Diclofenac) to illustrate the translation gap.
Table 1: The Potency Shift
Note: "Shift" refers to the fold-change required in plasma concentration to achieve the same effect observed in vitro, largely due to protein binding.
| Compound Class | Drug Example | Target | In Vitro IC50 (nM) | In Vivo Effective Plasma Conc. (nM) | Protein Binding (%) | The "Shift" Factor |
| 3,4-Dichloro | Sertraline | SERT (Reuptake) | ~100x | |||
| 2,6-Dichloro | Diclofenac | COX-2 | ~100x | |||
| 3,4-Dichloro | Aryl Ureas (Exp.) | Cancer Cell Lines | Ineffective | Failure (Metabolic) |
Key Insight: Both classes suffer from high protein binding. However, Sertraline (3,4-Cl) maintains efficacy because its active metabolite (desmethylsertraline) retains potency. In contrast, many experimental 3,4-dichlorophenyl ureas fail because the unblocked para-position on the other ring (if present) becomes a metabolic sink, or solubility limits absorption.
Experimental Protocols for Validation
To avoid "activity cliffs" when moving to animal models, you must validate the specific liabilities of the dichlorophenyl group using these self-validating protocols.
Protocol A: Rapid Equilibrium Dialysis (RED) for Protein Binding
Why: Dichlorophenyls are lipophilic (
Materials:
-
Thermo Scientific™ RED Device inserts.
-
Pooled Plasma (Species specific: Mouse/Rat/Human).
-
PBS Buffer (pH 7.4).
-
LC-MS/MS.[1]
Workflow:
-
Preparation: Spike test compound into plasma at
and (check for concentration-dependent binding). -
Loading: Load
spiked plasma into the sample chamber (red ring) and PBS into the buffer chamber (white ring). -
Equilibration: Incubate at
on an orbital shaker (100 rpm) for 4 hours .-
Expert Tip: Do not exceed 4 hours for dichlorophenyls; their hydrophobicity can lead to non-specific binding to the Teflon walls of the device, mimicking protein binding.
-
-
Recovery Check: At the end, remove samples from both sides. Perform a mass balance calculation. If recovery is
, the compound is binding to the plastic. Action: Switch to Ultracentrifugation. -
Analysis: Precipitate proteins with cold acetonitrile containing internal standard. Analyze supernatant via LC-MS/MS.
Protocol B: Microsomal Stability "Chlorine Scan"
Why: To determine if the chlorine atoms are blocking metabolism or redirecting it.
Materials:
-
Liver Microsomes (Mouse/Human), 20 mg/mL protein.
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Stop Solution: Ice-cold Acetonitrile with Tolbutamide (IS).
Workflow:
-
Pre-incubation: Mix microsomes (
final) with test compound ( ) in phosphate buffer. Warm to for 5 min. -
Initiation: Add NADPH system.
-
Sampling: Take aliquots at
min. -
Quenching: Immediately dispense into Stop Solution.
-
Data Interpretation (The "Chlorine Effect"):
-
High Stability (
min): The chlorines are effectively blocking the metabolic sites. -
Low Stability (
min): Look for the "NIH Shift" or hydroxylation on the ring opposite the dichlorophenyl group. -
Expert Tip: If using a 2,4-dichloro pattern, watch for rapid oxidation at the 5-position. If using 3,4-dichloro, the 4-position is blocked, so look for N-dealkylation of the linker.
-
Mechanistic Pathway: The Metabolic Fate
This diagram visualizes why 3,4-dichlorophenyl compounds (like Sertraline) often succeed where others fail: they force metabolism onto the linker rather than the ring, preserving the pharmacophore longer.
Caption: Metabolic channeling in 3,4-dichlorophenyl compounds. The chlorine atoms block direct ring oxidation, forcing enzymes to attack the linker, often generating active metabolites rather than clearing the drug.
References
-
Preskorn, S. H. (2023). Clinical Pharmacology of SSRI's: Basic Neuropharmacology. Preskorn.com. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][2] (Seminal work establishing the IVIVC scaling for lipophilic compounds).
-
BenchChem Technical Review. (2025). A Technical Review of Dichlorophenyl Propanone Derivatives: Synthesis, Biological Activity, and Mechanisms of Action. BenchChem. Link
-
FDA Bioequivalence Data. (2003). In vitro and in vivo comparison of two diclofenac sodium sustained release oral formulations. International Journal of Pharmaceutics. Link
-
Wang, X., et al. (2013).[3] Effects of Sertraline on P-Glycoprotein at Barrier Sites: In Vivo and In Vitro Approaches. PLOS One. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
